2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHCDRGLVIGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth examination of a key derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline (CAS RN: 127219-06-1), a versatile building block for drug discovery.[3] We will explore a robust and widely-utilized synthetic pathway, delve into the mechanistic underpinnings of the reaction, and present a detailed protocol for its characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource for scientists engaged in the synthesis of novel heterocyclic entities and the development of new therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused nitrogen-bridged heterocycle that has garnered significant attention from the scientific community. Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[4][5] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core scaffold, underscoring its therapeutic relevance.[4][6]
This compound, with its chemical formula C₁₃H₁₁N₃, incorporates this potent heterocyclic system with a reactive aniline moiety. This aniline group serves as a critical handle for further chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Its synthesis and characterization are therefore fundamental steps in the exploration of new chemical space for drug development.
Synthesis of this compound
Strategic Approach: The Tandem Cyclocondensation Reaction
The construction of the imidazo[1,2-a]pyridine scaffold is most classically and reliably achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] This method is highly efficient and tolerates a wide range of functional groups. For the synthesis of the target molecule, a suitable precursor is 2-amino-α-bromoacetophenone, which upon reaction with 2-aminopyridine, undergoes a tandem N-alkylation and intramolecular cyclization.
The causality behind this choice lies in its efficiency and regioselectivity. The pyridine nitrogen of 2-aminopyridine is more nucleophilic than the exocyclic amino group, leading to a predictable initial attack on the α-bromoketone. The subsequent intramolecular cyclization is thermodynamically favored, driving the reaction to completion to form the stable aromatic fused-ring system.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism within a single pot:
-
N-Alkylation: The ring nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 2-bromo-1-(2-nitrophenyl)ethan-1-one. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate attacks the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Nitro Group Reduction: The nitro group is subsequently reduced to an amine (aniline) using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
-
Reagent Preparation: To a 250 mL round-bottom flask, add 2-aminopyridine (10 mmol, 1.0 eq) and 2-bromo-1-(2-nitrophenyl)ethan-1-one (10 mmol, 1.0 eq) in ethanol (50 mL).
-
Reaction Initiation: Add sodium bicarbonate (NaHCO₃, 25 mmol, 2.5 eq) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[7] The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend the 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (8 mmol, 1.0 eq) obtained from the previous step in a mixture of ethanol (60 mL) and acetic acid (15 mL).
-
Reduction: Add iron powder (Fe, 40 mmol, 5.0 eq) portion-wise to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization of the Final Compound
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized molecule. This involves a combination of spectroscopic techniques.
Caption: Workflow for compound purification and characterization.
Spectroscopic Data & Interpretation
The structural elucidation of this compound relies on the combined interpretation of NMR, Mass Spectrometry, and FT-IR data.[8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For the target compound, the spectrum will show distinct signals for the aromatic protons on both the imidazopyridine and aniline rings.
-
Imidazopyridine Protons: Expect four distinct signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at positions 3, 5, 6, 7, and 8. The proton at C5 often appears as a doublet at the most downfield position due to the adjacent ring nitrogen.
-
Aniline Protons: Four protons on the aniline ring will appear in the aromatic region, with chemical shifts and coupling patterns dependent on their substitution.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons will be visible, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will confirm the carbon skeleton of the molecule. Thirteen distinct signals are expected, corresponding to the 13 carbon atoms in the structure. The chemical shifts will differentiate between the carbons of the two aromatic systems.
MS (Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For this compound (C₁₃H₁₁N₃), the expected [M+H]⁺ peak would be approximately 210.1026.
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. Key absorption bands would include:
-
N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of the primary amine (-NH₂).
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic rings.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.5 - 8.5 ppm; NH₂ protons: broad singlet |
| Multiplicity | Doublets, triplets, and multiplets consistent with aromatic coupling | |
| ¹³C NMR | Chemical Shift (δ) | ~105 - 150 ppm for aromatic carbons |
| HRMS (ESI) | [M+H]⁺ | Calculated: 210.1026; Found: Value should be within ±5 ppm |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-3500 (N-H stretch), >3000 (Aromatic C-H), 1400-1650 (C=C, C=N) |
Conclusion and Future Outlook
This guide has detailed a reliable and well-established method for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The presented protocol, rooted in the classic cyclocondensation reaction, offers a straightforward path to this valuable scaffold. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, providing a solid foundation for subsequent research.
The true value of this compound lies in its potential as a versatile intermediate. The primary amine group is amenable to a wide range of chemical transformations—such as amidation, sulfonylation, and reductive amination—allowing for the systematic development of new derivatives. These second-generation compounds can be screened for various biological activities, contributing to the ongoing search for novel therapeutic agents to address unmet medical needs.[11]
References
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline - Lookchem [lookchem.com]
2-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives synthesis and screening
An In-Depth Technical Guide to the Synthesis and Screening of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives
Executive Summary
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] This guide focuses on a specific, high-potential subclass: this compound and its derivatives. These compounds feature a 2-aminophenyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold, a structural motif that has shown significant promise, particularly in the development of novel anticancer agents.
This document provides a comprehensive overview for researchers and drug development professionals, detailing field-proven synthetic methodologies and robust screening protocols. We will explore two primary, efficient synthetic routes: the classical cyclocondensation-reduction pathway and modern one-pot multicomponent reactions. Furthermore, this guide outlines the standard protocols for evaluating the biological activity of these derivatives, with a focus on in vitro cytotoxicity screening against cancer cell lines, and synthesizes key structure-activity relationship (SAR) findings to inform future drug design efforts.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has captured the attention of medicinal chemists for decades. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. This versatility is evidenced by its presence in marketed drugs with diverse therapeutic actions, such as the anxiolytic Alpidem and the hypnotic agent Zolpidem.[4][5]
The functionalization of this core at the C2 and C3 positions is a common strategy for modulating pharmacological activity.[1] The introduction of a 2-arylamino moiety, specifically the 2-(2-aminophenyl) group, creates a unique chemical architecture. The aniline nitrogen provides a key hydrogen bond donor/acceptor site and a vector for further derivatization, enabling the exploration of new chemical space and biological interactions. Research has increasingly pointed towards these derivatives as promising candidates for anticancer therapies, driving the need for efficient synthesis and systematic biological evaluation.[6][7][8]
Synthesis of this compound Derivatives
The synthesis of this specific scaffold can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot efficiency. We will detail the two most prevalent and reliable strategies.
Strategy 1: Two-Step Cyclocondensation and Nitro Group Reduction
This classic and robust method involves the initial synthesis of a nitro-substituted precursor, followed by a chemical reduction to yield the target aniline derivative. This approach is often favored for its reliability and the commercial availability of the required starting materials. The rationale for this two-step process is rooted in chemical compatibility; the nitro group is a stable and unreactive placeholder during the initial cyclization, whereas a free amine could potentially interfere with the reaction or undergo undesired side reactions.
Experimental Protocol 2.1.1: Synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq.) in ethanol (10 mL per mmol of aminopyridine), add the corresponding 2'-nitro-α-bromoacetophenone (1.1 eq.).
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will often form.
-
Neutralization & Isolation: Filter the precipitate and wash with cold ethanol. Resuspend the solid in a mixture of water and dichloromethane. Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is basic (pH > 8), which neutralizes the HBr salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(2-nitrophenyl)imidazo[1,2-a]pyridine.
Experimental Protocol 2.1.2: Reduction to 2-(2-Aminophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: Dissolve the 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq.) from the previous step in a mixture of ethanol and concentrated hydrochloric acid (HCl) (5:1 v/v).
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise to the solution, as the reaction can be exothermic.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction to 0 °C in an ice bath. Carefully add a 2M sodium hydroxide (NaOH) solution to basify the mixture to pH > 10. This will precipitate tin salts.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final 2-(2-aminophenyl)imidazo[1,2-a]pyridine derivative.
Strategy 2: One-Pot Iodine-Catalyzed Multicomponent Reaction (MCR)
Modern synthetic chemistry prioritizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs) excel in this regard by combining three or more reactants in a single step to generate complex products.[2][9] An iodine-catalyzed three-component reaction provides a highly efficient route to 3-amino-2-arylimidazo[1,2-a]pyridines, which can be adapted for our target scaffold.[2][10]
Causality Behind the Method: This reaction leverages the formation of an imine in situ from an aldehyde and 2-aminopyridine. Iodine acts as a mild Lewis acid catalyst, activating the imine for nucleophilic attack by an isocyanide. A subsequent intramolecular cyclization and rearrangement afford the final heterocyclic product in a single, streamlined operation.[9][10]
Experimental Protocol 2.2.1: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq.), 2-nitrobenzaldehyde (1.0 eq.), and tert-butyl isocyanide (1.1 eq.) in ethanol.
-
Catalysis: Add molecular iodine (I₂) (10-20 mol%) as the catalyst.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction's progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine.
-
Final Steps: The resulting product will have a tert-butylamino group at the C3 position. The nitro group can then be reduced to an amine as described in Protocol 2.1.2 . If required, the C3-amine can be removed or further modified depending on the therapeutic target.
Summary of Synthetic Routes
| Parameter | Strategy 1: Cyclocondensation-Reduction | Strategy 2: Multicomponent Reaction (MCR) |
| Number of Steps | Two distinct synthetic operations. | One-pot for core formation, plus subsequent reduction. |
| Typical Yields | Generally good to excellent (60-90% over two steps). | Good to excellent (60-85% for the MCR step).[2] |
| Pros | Highly reliable, well-established, clean reactions. | High atom economy, operational simplicity, rapid assembly of complexity.[9] |
| Cons | More time-consuming, requires isolation of intermediate. | May result in a substituted C3 position, requiring further modification. |
Biological Screening and Activity
The primary therapeutic area explored for this compound derivatives is oncology.[6][8] Their mechanism often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.
Screening Methodologies: In Vitro Cytotoxicity
The initial step in evaluating the potential of these compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]
Experimental Protocol 3.2.1: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., HepG2 - liver, MCF-7 - breast, A375 - melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][9]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds. By comparing the cytotoxic activity of various derivatives, researchers can identify the structural features that are critical for potency and selectivity.[11][12]
Key Findings from Screening Data:
-
Aniline Moiety: The presence of the 2-(aminophenyl) group is often a key determinant of activity. The free amine can act as a crucial pharmacophore.
-
Substitution on the Pyridine Ring: Modifications on the imidazo[1,2-a]pyridine core can significantly impact activity. For instance, electron-donating or withdrawing groups at positions 6, 7, or 8 can modulate the electronic properties and binding affinity of the molecule.
-
Substitution on the Aniline Ring: Adding substituents to the aniline ring provides a handle for fine-tuning activity, selectivity, and pharmacokinetic properties.
Table of Representative Cytotoxicity Data:
| Compound ID | R (Substitution on Phenyl Ring) | Cell Line | IC₅₀ (µM) | Reference |
| 12b | 4-NH₂ (para-amino) | Hep-2 | 11 | [2][9] |
| HepG2 | 13 | [2][9] | ||
| MCF-7 | 11 | [2][9] | ||
| A375 | 11 | [2][9] | ||
| 8c | Hydrazone derivative | K-562 (Leukemia) | 1.09 | [6] |
| 18h | Diarylurea derivative | A375P (Melanoma) | < 0.06 | [8] |
| HB9 | Hybrid with acid hydrazide | A549 (Lung) | 50.56 | [7][13] |
| HB10 | Hybrid with amine | HepG2 (Liver) | 51.52 | [7][13] |
Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data suggests that the core scaffold can be decorated in numerous ways to achieve potent anticancer activity. Compound 18h , a diarylurea derivative, shows exceptional potency against melanoma, while the simple aminophenyl compound 12b demonstrates broad-spectrum activity in the low micromolar range.[2][8][9] Compound 8c highlights the potential for these scaffolds to act as potent enzyme inhibitors, in this case targeting EGFR and COX-2.[6]
Visualized Workflows
Diagram 1: General Synthetic Pathways
Caption: Key synthetic routes to this compound derivatives.
Diagram 2: Biological Screening and Development Workflow
Caption: Workflow for screening and optimizing novel anticancer drug candidates.
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of compounds for the development of new therapeutics, particularly in oncology. This guide has detailed robust and efficient synthetic strategies, including both classical and modern multicomponent approaches, enabling the reliable production of these derivatives. The outlined in vitro screening protocols provide a clear framework for evaluating their biological potential.
The compelling cytotoxicity data and the emerging structure-activity relationships strongly support the continued investigation of this scaffold. Future research should focus on:
-
Expanding Chemical Diversity: Systematically exploring substitutions on both the pyridine and aniline rings to further refine potency and selectivity.
-
Mechanism of Action Studies: For the most potent "hit" compounds, identifying the specific molecular target(s) (e.g., kinases, DNA, tubulin) is critical for rational drug development.[6]
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Broadening Therapeutic Applications: While anticancer activity is prominent, screening these derivatives against other disease targets, such as viral polymerases or microbial enzymes, could uncover new therapeutic uses.[5][14]
By leveraging the synthetic versatility and potent biological activity of this scaffold, the scientific community is well-positioned to develop novel and effective medicines based on the this compound core.
References
- Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies.
- El-Sayed, N. A. F., El-Bendary, E. R., Ghaly, M. A., & El-Meliguy, S. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 128, 106093.
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
- Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry.
- Kumar, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Adimurthy, S. (2013). Synthesis of imidazo[1,2-a]pyridines: a decade update.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and initial studies of imidazo[1,2-a]pyridine compounds
An In-Depth Technical Guide to the Discovery and Initial Studies of Imidazo[1,2-a]pyridine Compounds
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle featuring a nitrogen atom at a bridgehead position. This unique structural arrangement confers upon it a rigid, planar geometry and favorable physicochemical properties, making it an exceptional scaffold for engaging with biological targets. Recognized as a "privileged" structure in medicinal chemistry, this moiety is present in numerous clinically approved drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[1][4][5]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the foundational discovery, evolution of synthetic strategies, and the critical initial biological evaluation and structure-activity relationship (SAR) studies that have cemented the imidazo[1,2-a]pyridine core as a cornerstone of modern therapeutic development.
Part 1: Foundational Discovery and Synthesis
The genesis of imidazo[1,2-a]pyridine chemistry lies in the classical condensation reaction. The most fundamental and widely employed method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a process related to the principles of the Tschitschibabin pyridine synthesis.[6][7][8]
Causality of the Reaction: This reaction is a robust and straightforward method for constructing the core bicyclic system. The mechanism hinges on two key steps:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine initially attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide ion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic five-membered imidazole ring fused to the pyridine core.
The simplicity and reliability of this method made it the workhorse for producing the first generation of imidazo[1,2-a]pyridine derivatives, enabling initial exploration of their biological potential.
Caption: Foundational synthesis of the imidazo[1,2-a]pyridine core.
Part 2: The Evolution of Synthetic Strategies
While the classical condensation is effective, the demand for greater molecular diversity, improved yields, and more environmentally benign processes has driven the development of sophisticated new synthetic methodologies.[4][9]
Expertise in Action: Why New Methods?
-
Diversity: Classical methods limit the substitution patterns. Modern methods, especially multicomponent reactions (MCRs), allow for the rapid generation of large libraries of diverse compounds by varying multiple inputs in a single step.[6][10]
-
Efficiency: Tandem and domino reactions combine multiple bond-forming events in one pot, reducing purification steps, solvent waste, and reaction time.[11]
-
Sustainability ("Green Chemistry"): The development of metal-free, catalyst-free, and on-water protocols minimizes hazardous waste and environmental impact, a critical consideration in modern drug manufacturing.[2][12]
Caption: Workflow for diversity via Multicomponent Reactions (MCRs).
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Reagents/Catalysts | Conditions | Key Advantages & Rationale |
| Classical Condensation | 2-Aminopyridine, α-haloketone | Often reflux in solvent (e.g., EtOH, DMF) | Simple, reliable for basic scaffolds, good for initial discovery.[6][13] |
| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminopyridine, aldehyde, isonitrile | Metal or acid catalysis | Rapid access to 3-aminoimidazo[1,2-a]pyridines; excellent for library synthesis.[10][14] |
| Copper-Catalyzed Reactions | 2-Aminopyridine, terminal alkyne, aldehyde | Cu(I) or Cu(II) salts | Enables direct C-C bond formation, providing access to diverse 2,3-disubstituted analogs.[6] |
| Palladium-Catalyzed Cross-Coupling | Pre-functionalized imidazopyridines, boronic acids/esters | Pd(OAc)₂, ligands | Allows for late-stage functionalization to build molecular complexity and fine-tune properties.[12] |
| Iodine-Catalyzed Oxidative Cyclization | 2-Aminopyridine, alkenes/alkynes, oxidant (e.g., H₂O₂) | Molecular iodine (I₂) | Metal-free, environmentally friendly approach using a mild and inexpensive catalyst.[2][10] |
| C-H Functionalization | Imidazopyridine core, coupling partner | Transition metal catalysts (Rh, Ru, Pd) | Atom-economical method that avoids pre-functionalization of the core, enabling direct modification.[11] |
Part 3: Initial Biological Profiling and SAR Insights
The imidazo[1,2-a]pyridine scaffold is pleiotropic, meaning its derivatives can interact with a wide range of biological targets depending on the nature and position of its substituents. Initial screening efforts have identified potent activity in numerous therapeutic areas.[1][15]
Structure-Activity Relationship (SAR): A Guiding Principle SAR is the cornerstone of medicinal chemistry, explaining how subtle changes to a molecule's structure impact its biological activity. For imidazo[1,2-a]pyridines, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Note: The DOT script above requires a background image imidazo_core.png of the chemical structure for proper rendering. Caption: General SAR map for the imidazo[1,2-a]pyridine scaffold.
Table 2: Key SAR Findings for Different Therapeutic Areas
| Therapeutic Area | Key Position(s) | Substitution Type | Observed Biological Effect & Rationale |
| Antituberculosis | C3, C8 | Carboxamides | Potent inhibitors of mycobacterial growth; C8-carboxamides are a novel lead series.[3][16] The amide functionality is likely crucial for hydrogen bonding with the target enzyme. |
| Anticancer (Kinase Inhibitors) | C3 | Pyrimidinyl groups | Leads to potent and selective inhibitors of kinases like IGF-1R.[17] The pyrimidine can act as a hinge-binding motif. |
| Neuroscience (Aβ Plaque Imaging) | C2, C6 | 4'-(Dimethylamino)phenyl at C2, Iodine at C6 | High binding affinity for β-amyloid plaques.[13][18] The dimethylaminophenyl group provides the core binding interaction, while the radioiodine at C6 enables imaging. |
| Anti-inflammatory (Autotaxin Inhibitors) | C3, C6 | N-benzyl-N-methyl-amine at C3, various at C6 | Potent inhibition of autotaxin.[19] The C3 substituent occupies a key hydrophobic pocket, while the C6 position can be modified to tune pharmacokinetic properties without losing potency. |
| Antiviral (Influenza RdRp) | C3 | Carboxamides with specific linkers | Potent inhibition of the viral RNA-dependent RNA polymerase by interacting with the PA-PB1 interface.[20] |
Part 4: Foundational Experimental Protocols
The following protocols are representative of the initial synthesis and evaluation pipeline for a novel imidazo[1,2-a]pyridine series.
Protocol 1: Synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
This protocol is a representative example of the classical condensation reaction, a foundational method for synthesizing the core scaffold.[13]
Materials:
-
2-Amino-5-methylpyridine
-
α-Bromo-4-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-amino-5-methylpyridine (1.0 eq) and α-bromo-4-bromoacetophenone (1.05 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.2 M.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Rationale: The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the initial antibacterial efficacy of newly synthesized compounds.[21]
Materials:
-
Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates (sterile).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
Equipment:
-
Incubator (37°C).
-
Microplate reader (600 nm).
-
Multichannel pipette.
Procedure:
-
Prepare a bacterial inoculum by adjusting the turbidity to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Rationale: This creates a concentration gradient to determine the lowest concentration that inhibits growth.
-
-
Set up control wells: positive control (antibiotic), negative control (DMSO), and sterility control (broth only).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth inhibition. The MIC is the lowest concentration showing no significant increase in OD.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold has transitioned from a chemical curiosity to a validated and highly productive platform for drug discovery. Its synthetic tractability, coupled with its ability to engage a diverse array of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:
-
Novel Therapeutic Targets: Exploring the utility of this scaffold against emerging disease targets.
-
Covalent Inhibitors: The strategic installation of "warheads" onto the scaffold to achieve irreversible and potent target inhibition.[14]
-
Advanced Drug Delivery: Incorporating imidazo[1,2-a]pyridine-based drugs into novel delivery systems to improve their therapeutic index.
-
Photopharmacology: Designing derivatives whose activity can be controlled by light, offering spatiotemporal control over drug action.
The foundational studies and synthetic innovations detailed in this guide provide the essential knowledge base for scientists and researchers to continue unlocking the immense therapeutic potential of this remarkable heterocyclic system.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [Link]
-
Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. [Link]
-
Chichibabin Pyridine Synthesis. ResearchGate. [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. thieme.de [thieme.de]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Preliminary Biological Evaluation of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline: A Technical Guide for Anticancer Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including several marketed drugs.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for developing targeted therapeutics. This guide focuses on a specific derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, proposing a comprehensive framework for its preliminary in vitro biological evaluation as a potential anticancer agent. We will proceed from broad assessments of cytotoxicity to specific investigations into the mechanism of action, with the underlying hypothesis that this compound, like many of its structural relatives, modulates key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.[3][4] This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale and causality behind each experimental choice.
Chapter 1: The Rationale for Investigation
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine scaffold has consistently emerged as a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[2][5] Several compounds incorporating this moiety have entered clinical use for various indications, underscoring its favorable pharmacological properties.[1] In oncology, its significance is particularly pronounced. Numerous studies have reported that derivatives of this scaffold can potently inhibit cancer cell growth by targeting fundamental survival pathways, making it a high-interest starting point for new drug discovery campaigns.[3][6][7]
Scientific Premise: Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[8] Its deregulation is a hallmark of many human cancers, making it one of the most compelling targets for therapeutic intervention.[8][9] A substantial body of evidence indicates that the imidazo[1,2-a]pyridine scaffold is particularly adept at accommodating substitutions that facilitate binding to the ATP-binding pocket of kinases within this pathway, especially PI3K itself.[3][10] The strategic placement of a 2-aniline group on this scaffold is hypothesized to enhance these interactions, potentially leading to potent and selective inhibition. This guide, therefore, outlines a logical, multi-phased approach to test this hypothesis, starting with cellular effects and culminating in the analysis of specific molecular targets.
Workflow for Preliminary Biological Evaluation
The evaluation process is structured as a funnel, beginning with a broad screening to confirm biological activity and progressively narrowing the focus to elucidate the specific mechanism of action. This ensures that resources are directed efficiently toward the most promising lines of inquiry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield for 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Abstract
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed[1][2]. For researchers in medicinal chemistry and drug development, understanding the Φf of novel compounds like 2-(Imidazo[1,2-a]pyridin-2-yl)aniline is critical. The imidazo[1,2-a]pyridine core is a privileged scaffold known for its diverse biological activities and significant photophysical properties, making its derivatives promising candidates for fluorescent probes, sensors, and bioimaging agents[3][4]. This guide provides a comprehensive, in-depth protocol for the accurate determination of the relative fluorescence quantum yield of this compound, grounded in established scientific principles and field-proven methodologies.
Foundational Principles: Understanding Fluorescence Quantum Yield
Upon absorbing a photon, a fluorophore is elevated to an excited electronic state. The molecule can then return to the ground state through several pathways. The fluorescence quantum yield is a measure of the probability that the excited state will be deactivated through fluorescence emission rather than non-radiative pathways like internal conversion or intersystem crossing[5].
The quantum yield is mathematically described by the relative rates of radiative (k_r) and non-radiative (k_nr) decay:
Φf = k_r / (k_r + Σk_nr)
While absolute methods for Φf determination exist, they require specialized instrumentation like an integrating sphere[6][7]. The most accessible and reliable method for routine laboratory work is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard of known quantum yield (Φf_ST)[5][8].
Caption: Fundamental photophysical processes governing fluorescence quantum yield.
Strategic Experimental Design: The Causality Behind Key Choices
An accurate quantum yield measurement is not merely procedural; it is the result of a series of deliberate, well-justified decisions. The integrity of the final value hinges on the careful selection of standards, solvents, and experimental parameters.
Selection of a Quantum Yield Reference Standard
The cornerstone of the comparative method is a reliable reference standard. The choice is governed by several critical criteria:
-
Spectral Overlap: The standard should absorb at the chosen excitation wavelength and ideally have an emission profile in a similar region to the test sample to minimize wavelength-dependent instrument biases[8].
-
Known and Stable Φf: The quantum yield of the standard must be well-documented and not prone to degradation under experimental conditions.
-
Solvent Compatibility: The standard must be soluble and stable in the same solvent as the test compound, or in a solvent with a similar refractive index.
For a compound like this compound, which likely absorbs in the UV-A or near-visible range, Quinine Sulfate is an excellent and widely used standard[9][10]. It is crucial to use Quinine Sulfate dissolved in 0.1 M perchloric acid (HClO₄) rather than the more traditionally used sulfuric acid (H₂SO₄). Research has shown that the quantum yield of quinine in HClO₄ is stable over a range of temperatures near ambient conditions (20-45°C), whereas its Φf in H₂SO₄ is highly temperature-dependent, introducing a significant potential for error[11][12].
Table 1: Properties of Common Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Quantum Yield (Φf) | Emission Range (nm) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M HClO₄ | 350 | 0.60[11] | 400 - 550 |
| Rhodamine 6G | Ethanol | 488 | 0.95[13] | 500 - 650 |
| Fluorescein | 0.1 M NaOH | 496 | 0.95[13] | 500 - 600 |
| POPOP | Cyclohexane | 300 | 0.97[13] | 390 - 480 |
The Critical Role of the Solvent
The solvent environment can profoundly influence a molecule's photophysical properties, including its quantum yield[14][15]. Solvent polarity can alter the energy levels of the ground and excited states, affecting the rates of radiative and non-radiative decay[16][17]. For this reason, the quantum yield of this compound should be determined in a solvent relevant to its intended application (e.g., PBS for biological assays, or a non-polar solvent like cyclohexane for fundamental characterization). The solvent must be of spectroscopic grade to avoid fluorescent impurities.
Absorbance and Concentration: Mitigating the Inner Filter Effect
It is imperative to work with dilute solutions. The absorbance of all samples (test and standard) at the excitation wavelength should never exceed 0.1 in a standard 1 cm cuvette[5][13]. Higher absorbances lead to the "inner filter effect," where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, causing a non-linear relationship between concentration and fluorescence intensity and leading to an artificially low quantum yield value[5][18]. The most robust approach, known as the gradient method, involves preparing a series of dilutions for both the standard and test compounds (e.g., with absorbances of 0.02, 0.04, 0.06, 0.08, and 0.1)[8][13].
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol employs the gradient method for maximum accuracy and includes a cross-calibration step to validate the experimental setup.
Caption: Experimental workflow for relative quantum yield determination.
Materials and Instrumentation
-
Test Compound: this compound
-
Reference Standard: Quinine sulfate dihydrate
-
Solvent: Spectroscopic grade (e.g., 0.1 M HClO₄, Ethanol, Cyclohexane)
-
Instrumentation: Calibrated UV-Vis Spectrophotometer and a Spectrofluorometer with spectral correction capabilities.
-
Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence.
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 M HClO₄) and the test compound (this compound) in the chosen solvent. The concentration should be high enough to allow for a dilution series where the highest concentration has an absorbance of ~0.1 at the desired excitation wavelength (λex).
-
-
Prepare Dilution Series:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The target absorbances at λex should span the range from approximately 0.01 to 0.1[19].
-
-
Measure Absorbance:
-
Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the standard and sample absorb well (e.g., 350 nm for Quinine Sulfate).
-
Record the absorbance of each solution in the dilution series for both the standard and the test compound at λex.
-
-
Measure Fluorescence Emission:
-
Transfer the solutions to the spectrofluorometer.
-
Set the instrument parameters (e.g., excitation and emission slit widths). Crucially, these parameters must remain identical for all measurements of both the standard and the test sample [5][13].
-
Excite each solution at the same λex used for the absorbance measurements.
-
Record the spectrally corrected emission spectrum over the full emission range of the compound.
-
Record a blank spectrum of the pure solvent for background subtraction.
-
Data Processing and Calculation
The final quantum yield value is derived from a plot of integrated fluorescence intensity versus absorbance. This gradient method is more accurate than a single-point measurement as it minimizes errors from individual sample preparations[8][19].
Spectral Integration and Plotting
-
Background Subtraction: Subtract the solvent's emission spectrum from each of the sample and standard spectra.
-
Integration: Calculate the integrated fluorescence intensity (the area under the curve) for each corrected emission spectrum[20].
-
Plotting: For both the test compound and the standard, create a plot of the integrated fluorescence intensity (Y-axis) against the absorbance at λex (X-axis).
-
Gradient Determination: Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad). The plot should be linear with an intercept passing through the origin.
Table 2: Hypothetical Data for Quantum Yield Determination of this compound with Quinine Sulfate Standard in 0.1 M HClO₄
| Sample | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
|---|---|---|
| Quinine Sulfate 1 | 0.021 | 1,550,000 |
| Quinine Sulfate 2 | 0.042 | 3,100,000 |
| Quinine Sulfate 3 | 0.061 | 4,520,000 |
| Quinine Sulfate 4 | 0.083 | 6,150,000 |
| Quinine Sulfate 5 | 0.102 | 7,550,000 |
| Test Compound 1 | 0.019 | 980,000 |
| Test Compound 2 | 0.038 | 1,970,000 |
| Test Compound 3 | 0.059 | 3,060,000 |
| Test Compound 4 | 0.081 | 4,200,000 |
| Test Compound 5 | 0.099 | 5,130,000 |
The Quantum Yield Calculation
The relative quantum yield of the test sample (Φf_X) is calculated using the following equation[6][8]:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the known quantum yield of the standard (e.g., 0.60 for Quinine Sulfate in 0.1 M HClO₄)[11].
-
Grad_X is the gradient from the plot for the test sample.
-
Grad_ST is the gradient from the plot for the reference standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_ST is the refractive index of the solvent used for the standard.
If the same solvent is used for both the test and standard samples, the refractive index term (η_X²/η_ST²) cancels out to 1[2].
Caption: Relationship of variables in the quantum yield calculation formula.
Ensuring Trustworthiness: Validation and Error Analysis
A key step to ensure the trustworthiness of the results is to cross-calibrate two different, well-known standards[8]. For example, one could measure the quantum yield of Rhodamine 6G using Quinine Sulfate as the standard. The experimentally determined value should match the literature value within an acceptable error margin (typically ±10%)[5][8]. If a significant discrepancy exists, it points to issues with instrument calibration, solution preparation, or procedural execution that must be resolved before measuring the unknown compound.
Common Sources of Error:
-
Impure Solvents/Standards: Can introduce background fluorescence.
-
Inner Filter Effect: Caused by absorbances being too high (>0.1).
-
Instrumental Artifacts: Improper spectral correction by the fluorometer.
-
Temperature Fluctuations: Can affect the Φf of some standards like Quinine Sulfate in H₂SO₄[11].
-
Cuvette Mismatch: Using different or scratched cuvettes for absorbance and fluorescence.
Conclusion
The determination of the fluorescence quantum yield is an essential characterization step for novel fluorophores like this compound. By employing the comparative gradient method with a carefully selected standard, maintaining strict control over experimental parameters like absorbance, and validating the methodology through cross-calibration, researchers can obtain accurate and reliable Φf values. This data is indispensable for evaluating the compound's potential in applications ranging from cellular imaging to high-throughput screening, providing a quantitative measure of its efficiency as a molecular light source.
References
-
Title: Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci Source: ISS Technical Note URL: [Link]
-
Title: Relative and absolute determination of fluorescence quantum yields of transparent samples Source: OPUS URL: [Link]
-
Title: A Guide to Recording Fluorescence Quantum Yields Source: HORIBA URL: [Link]
-
Title: A Guide to Recording Fluorescence Quantum Yields Source: UCI Department of Chemistry URL: [Link]
-
Title: Fluorescence quantum yield measurement Source: JASCO Global URL: [Link]
-
Title: How to calculate quantum yield from fluorescence emission data? Source: ResearchGate URL: [Link]
-
Title: QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD Source: Semantic Scholar URL: [Link]
-
Title: Relative Quantum Yield Measurement of a Sample in Solution Source: Shimadzu URL: [Link]
-
Title: Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield Source: The Journal of Chemical Physics URL: [Link]
-
Title: Relative Quantum Yield Source: Edinburgh Instruments URL: [Link]
-
Title: Standard for Measuring Quantum Yield The determination of fluorescence quantum yields Source: ResearchGate URL: [Link]
-
Title: Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique Source: ResearchGate URL: [Link]
-
Title: Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions Source: MDPI URL: [Link]
-
Title: Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard Source: ResearchGate URL: [Link]
-
Title: Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives Source: Royal Society of Chemistry URL: [Link]
-
Title: Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3) Source: JMESS URL: [Link]
-
Title: Quinine Sulfate as a Fluroescence Quantum Yield Standard. Source: DTIC URL: [Link]
-
Title: Quinine sulfate as a fluorescence quantum yield standard (1969) Source: Photochemistry and Photobiology URL: [Link]
-
Title: Quinine sulfate Source: OMLC URL: [Link]
-
Title: Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification Source: ACS Publications URL: [Link]
-
Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: De Gruyter URL: [Link]
-
Title: Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level Source: ACS Publications URL: [Link]
-
Title: Calculate fluorescence quantum yield Source: FluorTools.com URL: [Link]
-
Title: References Source: ISS Inc. URL: [Link]
-
Title: Chapter 3 - UvA-DARE Source: University of Amsterdam URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]
-
Title: DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE Source: Agilent Technologies URL: [Link]
-
Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: MDPI URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Publishing URL: [Link]
-
Title: Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules Source: ResearchGate URL: [Link]
-
Title: Photophysical Properties and Immobilisation of Fluorescent pH Responsive Aminated benzimidazo[1,2-a]quinoline-6-carbonitriles Source: PubMed URL: [Link]
-
Title: Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction and studies of optical properties Source: ResearchGate URL: [Link]
-
Title: Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline Source: ResearchGate URL: [Link]
-
Title: A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines Source: PubMed URL: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. edinst.com [edinst.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. jasco-global.com [jasco-global.com]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
- 9. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 10. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.uva.nl [pure.uva.nl]
- 13. iss.com [iss.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 16. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 17. jmess.org [jmess.org]
- 18. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline in Different Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, a key intermediate and potential pharmacophore. This document outlines detailed experimental protocols, discusses the underlying scientific principles, and offers insights into the interpretation of results. By presenting a systematic approach to characterizing this promising molecule, this guide aims to empower researchers to accelerate their drug discovery and development programs.
Introduction: The Critical Role of Solubility and Stability in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its solubility and stability are defining characteristics that dictate its developability, bioavailability, and ultimately, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and inadequate drug exposure, while chemical instability can result in the loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive assessment of these parameters at an early stage is not merely a regulatory requirement but a fundamental necessity for mitigating risks and ensuring the selection of a viable drug candidate.
The this compound moiety, with its unique electronic and structural features, presents both opportunities and challenges. The presence of the basic aniline and pyridine nitrogen atoms suggests a pH-dependent solubility profile, while the fused heterocyclic system may be susceptible to specific degradation pathways. This guide provides the necessary tools and knowledge to systematically investigate these properties.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in different solvent systems and under various stress conditions.
| Property | Predicted/Typical Value for Imidazo[1,2-a]pyridine Derivatives | Significance |
| Molecular Weight | ~209.25 g/mol | Influences diffusion and membrane permeability. |
| pKa | Basic (Pyridine N: ~5-6, Aniline N: ~3-4) | Dictates the extent of ionization at different pH values, significantly impacting aqueous solubility and interaction with biological targets. |
| LogP | 2.5 - 3.5 (Estimated) | A measure of lipophilicity, which affects solubility in both aqueous and organic media, as well as membrane permeability. |
| Hydrogen Bond Donors | 1 (Aniline -NH₂) | The ability to donate hydrogen bonds influences interactions with polar protic solvents. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Imidazole N) | The capacity to accept hydrogen bonds is crucial for solubility in protic solvents. |
Note: The values presented are estimations based on the general properties of the imidazo[1,2-a]pyridine scaffold and related aniline derivatives. Experimental determination is crucial for accurate characterization.
Comprehensive Solubility Assessment
The solubility of a compound is its ability to form a homogeneous solution with a solvent. For pharmaceutical applications, both aqueous and organic solvent solubility are of interest. Aqueous solubility is critical for in vivo dissolution and absorption, while solubility in organic solvents is important for formulation development and analytical method design.
Theoretical Considerations
The adage "like dissolves like" provides a fundamental principle for predicting solubility. The polar aniline and imidazopyridine moieties of this compound suggest good solubility in polar organic solvents. However, the aromatic rings contribute to its lipophilicity, which may limit its aqueous solubility. The basic nature of the molecule implies that its aqueous solubility will be significantly higher at acidic pH due to the formation of the more soluble protonated species.
Experimental Protocol for Thermodynamic Solubility Determination
The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, under equilibrium conditions. The "excess solid" or shake-flask method is the gold standard for its determination.
Objective: To determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Visual inspection should confirm the continued presence of excess solid.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for thermodynamic solubility determination.
Expected Solubility Profile
Based on the structure and properties of related compounds, the following solubility trends can be anticipated:
| Solvent | Predicted Solubility | Rationale |
| 0.1 N HCl | High | Protonation of the basic nitrogen atoms leads to the formation of a highly soluble salt. |
| PBS (pH 7.4) | Moderate to Low | At physiological pH, the compound will be partially ionized, leading to moderate solubility. |
| Water | Low | The neutral form of the molecule has limited aqueous solubility due to its lipophilic character. |
| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules. Often used for stock solutions in biological assays.[4] |
| Ethanol/Methanol | High | Polar protic solvents that can engage in hydrogen bonding with the solute. |
| Acetonitrile | Moderate | A polar aprotic solvent with a lower polarity than DMSO. |
| PEG 400 | High | A non-volatile, polar solvent often used in formulations. |
Chemical Stability and Degradation Pathway Analysis
Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and identify potential liabilities.
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., in acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and keep at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and keep at an elevated temperature. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from all degradation products. A gradient elution method is often required.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Assess the peak purity of the parent compound using the PDA detector to ensure no co-eluting degradants.
-
Identify and quantify the major degradation products.
-
Diagram of the Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
The imidazo[1,2-a]pyridine ring is generally stable, but certain functionalities can introduce vulnerabilities.
| Degradation Pathway | Potential Products | Rationale |
| Oxidation | N-oxides, hydroxylated derivatives | The nitrogen atoms in the heterocyclic rings and the aniline moiety are susceptible to oxidation. |
| Hydrolysis | Unlikely under mild conditions | The core heterocyclic structure is generally resistant to hydrolysis. |
| Photodegradation | Complex mixture of products | Aromatic systems can undergo various photochemical reactions upon exposure to UV light. |
Table of Expected Stability:
| Condition | Predicted Stability | Comments |
| Acidic (pH 1-3) | Moderate to Low | The compound is likely to be protonated and in solution, but strong acid at high temperatures may promote some degradation. |
| Neutral (pH 6-8) | High | Expected to be most stable around neutral pH. |
| Basic (pH 9-12) | Moderate | The aniline moiety may be susceptible to oxidation at higher pH. |
| Oxidative (H₂O₂) | Low | The presence of multiple nitrogen atoms suggests susceptibility to oxidation. |
| Thermal | High | The fused aromatic system is expected to have good thermal stability.[5] |
| Photolytic | Moderate to Low | Aromatic compounds are often light-sensitive. |
Conclusion and Recommendations
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. A thorough understanding of these fundamental properties is indispensable for the successful advancement of this compound in any drug discovery and development pipeline.
Key Recommendations for Researchers:
-
Experimental Verification: While theoretical predictions are useful, experimental determination of solubility and stability is essential for accurate characterization.
-
pH-Solubility Profile: Given the basic nature of the molecule, a detailed pH-solubility profile should be established to understand its behavior in different physiological environments.
-
Stability-Indicating Method: The development of a validated, stability-indicating HPLC method is a critical first step for all stability studies.
-
Degradant Identification: In-depth characterization of any significant degradation products is necessary to assess their potential impact on safety and efficacy.
By following the protocols and considering the insights provided in this guide, researchers can confidently assess the developability of this compound and make informed decisions to drive their research forward.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved January 14, 2026, from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Thermal and Microwave-AssistedRapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- andCatalyst-Free Conditions. (2011, February 1). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016, September 2). R Discovery. Retrieved January 14, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Cape Town. Retrieved January 14, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions (Feb, pg 635, 2011). (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 14, 2026, from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020, May 26). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. (2022, August 9). PubMed. Retrieved January 14, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022, June 17). Elsevier. Retrieved January 14, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. (2012, December 4). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. (n.d.). Journal of Materials Chemistry C. Retrieved January 14, 2026, from [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Retrieved January 14, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023, December 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Theoretical and Computational Exploration of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
This guide provides an in-depth examination of the theoretical and computational methodologies applied to the study of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the molecule's structural, electronic, and interactive properties through a lens of advanced computational techniques, offering a framework for its rational design and development as a potential therapeutic agent.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically used drugs such as zolpidem, alpidem, and olprinone.[1][2] This nitrogen-bridged heterocyclic system exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5] The versatility of this scaffold stems from its rigid structure, which allows for precise spatial orientation of substituents, and its electronic characteristics, which facilitate interactions with various biological targets.[3]
The specific compound, this compound (and its derivatives), combines the imidazopyridine core with an aniline moiety. This addition is of particular strategic interest as the aniline group can serve as a crucial pharmacophore, providing hydrogen bonding capabilities and sites for further molecular elaboration to enhance target binding and pharmacokinetic profiles.[6] This guide will explore the computational workflows used to unlock the therapeutic potential of this promising molecular architecture.
Synthesis and Structural Elucidation
The synthesis of 2-aryl imidazo[1,2-a]pyridines is well-established, with several efficient methods available. A common and robust approach involves the one-pot, three-component condensation reaction of an appropriate 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an agent like iodine.[7][8] Other methods include copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones.[9]
Once synthesized, the structural confirmation of this compound relies on a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for mapping the molecule's carbon-hydrogen framework. Characteristic shifts in the aromatic region confirm the presence and substitution pattern of both the imidazopyridine and aniline rings.[10][11][12][13]
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Expected vibrations include N-H stretching from the aniline amine, C=N and C=C stretching within the aromatic rings, and C-N stretching frequencies.[10][11][12][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[8][11][14]
-
Single-Crystal X-ray Diffraction: For definitive structural proof, X-ray crystallography can elucidate the precise bond lengths, bond angles, and three-dimensional arrangement of the molecule in the solid state.[5]
Theoretical and Computational Analysis: A Deep Dive
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules at an atomic level. For a potential drug candidate like this compound, these methods are indispensable for understanding its intrinsic properties and its interactions with biological macromolecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It offers a balance of accuracy and computational efficiency, making it a cornerstone of modern computational drug design.[15] A typical DFT workflow for analyzing our target molecule is outlined below.
Caption: Workflow for DFT analysis of molecular properties.
-
Geometric Optimization: The first step is to find the most stable three-dimensional conformation of the molecule (its ground state geometry). The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for this purpose, providing reliable geometries for organic molecules.[14][15]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting how the molecule will interact with other molecules, including receptor binding sites.[6]
Table 1: Representative DFT-Calculated Properties for Imidazopyridine Derivatives
| Property | Typical Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -5 to -7 eV | Electron-donating ability | [6] |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability | [6] |
| HOMO-LUMO Gap | 3 to 5 eV | Chemical reactivity and stability |[6] |
Molecular Docking: Simulating Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.
Caption: Workflow for a typical molecular docking study.
-
Target Selection: Based on the known pharmacology of imidazopyridines, relevant targets for this compound could include protein kinases like EGFR (Epidermal Growth Factor Receptor) or bacterial enzymes such as Gyrase B.[6][14][16]
-
Binding Affinity: The primary output of a docking simulation is a score, typically expressed as binding affinity in kcal/mol, which estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding.[10][11]
-
Interaction Analysis: Post-docking analysis reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. For example, studies on similar compounds have shown interactions with key amino acid residues like His222 and Tyr216 in certain enzymes.[10][16]
Table 2: Example Molecular Docking Results for Imidazopyridine Derivatives
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Oxidoreductase | - | Compound C | -9.207 | His 222, Tyr 216, Lys 270 | [10][16] |
| LTA4H | 3U9W | Hybrid HB7 | -11.237 | - | [1][11] |
| Bacterial GyrB | - | Compound 4b | -10.4 | - |[14] |
Advanced Simulations and Predictions
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the ligand-protein complex over time (typically nanoseconds). This allows for an assessment of the stability of the predicted binding pose and the persistence of key interactions.[6][14]
-
ADMET & Drug-Likeness: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Furthermore, rules such as Lipinski's Rule of Five are applied to assess the "drug-likeness" of the molecule, predicting its potential to be an orally active drug in humans.[6]
Experimental Protocols: A Practical Guide
Protocol: DFT Calculation
-
Structure Input: Obtain the 3D structure of this compound. A starting structure can be retrieved from databases like PubChem (CID 17755357).[17]
-
Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvent Model (Optional): Use a polarizable continuum model (PCM) if properties in a specific solvent are desired.
-
-
Execution: Run the optimization. Upon completion, verify that the output indicates a successful convergence to a minimum energy structure.
-
Frequency Calculation: Perform a frequency calculation using the optimized geometry to confirm there are no imaginary frequencies, which validates it as a true energy minimum.
-
Property Analysis: Using the optimized structure, perform single-point energy calculations to derive electronic properties like HOMO-LUMO energies and generate the MEP surface.
Protocol: Molecular Docking
-
Ligand Preparation:
-
Load the DFT-optimized structure of this compound into a molecular modeling program (e.g., AutoDock Tools, MOE, Schrödinger Maestro).
-
Assign appropriate atom types and charges. Ensure the structure is energetically minimized.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components (water molecules, co-crystallized ligands, ions).
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Grid Generation: Define the binding site. This is typically done by creating a grid box centered on the active site, often defined by the position of a known co-crystallized inhibitor.
-
Docking Execution:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
The software will generate a series of possible binding poses, ranked by their predicted binding affinity.
-
-
Analysis:
-
Visualize the top-ranked poses within the receptor's active site.
-
Analyze the specific interactions (hydrogen bonds, etc.) between the ligand and the protein residues.
-
Compare the binding mode and affinity to known inhibitors if available.
-
Conclusion and Future Directions
The theoretical and computational study of this compound provides a robust framework for understanding its potential as a therapeutic agent. DFT calculations illuminate its intrinsic electronic properties and reactivity, while molecular docking and dynamics simulations offer powerful insights into its binding mechanisms with specific biological targets. The congruence of these computational predictions with experimental data demonstrates the power of in silico methods to guide the rational design of novel, more potent, and selective imidazopyridine-based drugs. Future work should focus on synthesizing derivatives based on these computational insights and validating their predicted biological activity through in vitro and in vivo assays.
References
-
Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025). ResearchGate. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PubMed Central. [Link]
-
Comprehensive exploration of novel imidazopyrimidine derivatives: Design, synthesis, computational assessment, and anti-breast cancer activity. (2025). Journal of Molecular Structure. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
-
A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. (2011). PubMed. [Link]
-
Biologically active imidazo-[1,2-a]-pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). National Institutes of Health. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). National Institutes of Health. [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). PubMed. [Link]
-
Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Chemical structure of imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PubMed Central. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. This compound | C13H11N3 | CID 17755357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Analogues: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This assertion is supported by the existence of several marketed drugs containing this moiety, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic). The unique electronic and structural features of the imidazo[1,2-a]pyridine system make it an attractive starting point for the design of novel therapeutic agents. This guide will focus on a specific, yet highly versatile, analogue series: the 2-(Imidazo[1,2-a]pyridin-2-yl)anilines. The strategic placement of the aniline group at the 2-position provides a key vector for chemical diversification, allowing for a thorough exploration of the surrounding chemical space and its impact on biological activity.
Synthetic Strategies: Building the Chemical Library
The efficient synthesis of a diverse library of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline analogues is paramount to a successful drug discovery campaign. Multi-component reactions (MCRs) have emerged as a powerful tool for this purpose, offering atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[3][4]
One-Pot, Three-Component Synthesis
A particularly effective approach is the one-pot, three-component reaction of a 2-aminopyridine, an α-haloketone, and a substituted aniline. This method allows for the rapid generation of a library of analogues with diverse substitution patterns on both the imidazo[1,2-a]pyridine core and the 2-aniline moiety.
Experimental Protocol: Representative One-Pot Synthesis
-
Step 1: Reaction Setup. To a solution of a substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add a substituted 2-bromoacetophenone (1.1 eq.).
-
Step 2: Initial Condensation. Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imidazo[1,2-a]pyridine core.
-
Step 3: Addition of Aniline. After cooling to room temperature, add the desired substituted aniline (1.2 eq.) and a catalytic amount of a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand).
-
Step 4: Cross-Coupling. Add a base, such as sodium tert-butoxide, and heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Step 5: Work-up and Purification. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired this compound analogue.
The choice of catalyst, base, and solvent may require optimization depending on the specific substrates used. This synthetic versatility is crucial for exploring the structure-activity relationships (SAR) of the aniline moiety.
Figure 1: General workflow for the one-pot synthesis of this compound analogues.
Biological Targets and Structure-Activity Relationships (SAR)
The this compound scaffold has shown significant promise as a modulator of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases.[5]
Kinase Inhibition Profile
A key target for this scaffold is the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[6][7] Overexpression and dysregulation of the IGF-1R signaling pathway are implicated in the proliferation and survival of various cancer cells.[8] The 2-anilino moiety plays a crucial role in the inhibitory activity, with substitutions on the aniline ring significantly impacting potency and selectivity.
Table 1: Structure-Activity Relationship of Aniline Substitutions on IGF-1R Inhibition
| Analogue | Aniline Substitution | IGF-1R IC50 (nM) | Notes |
| 1a | Unsubstituted | 500 | Moderate activity |
| 1b | 4-fluoro | 250 | Increased potency |
| 1c | 3-chloro | 150 | Further increase in potency |
| 1d | 4-methoxy | 800 | Decreased activity |
| 1e | 3-amino | 100 | Potent inhibitor |
This data is representative and compiled from literature sources for illustrative purposes.
The SAR data suggests that electron-withdrawing groups at the meta and para positions of the aniline ring are generally favorable for IGF-1R inhibition, while electron-donating groups can be detrimental to activity. This provides a clear rationale for the synthesis of analogues with a variety of electronically diverse substituents on the aniline ring.
Figure 2: Simplified signaling pathway of IGF-1R and the point of intervention for the inhibitor class.
In Vitro Kinase Inhibition Assay Protocol
To quantitatively assess the inhibitory potential of the synthesized analogues, a robust and reproducible in vitro kinase assay is essential. The following protocol provides a general framework for an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: In Vitro Kinase Assay
-
Step 1: Reagent Preparation. Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of the kinase (e.g., recombinant human IGF-1R), a solution of the substrate (e.g., a generic tyrosine kinase substrate peptide), and a solution of ATP.
-
Step 2: Compound Dilution. Prepare serial dilutions of the test compounds in DMSO.
-
Step 3: Kinase Reaction. In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4: ADP Detection. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Step 5: Luminescence Measurement. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.
-
Step 6: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Physicochemical Properties and ADME Considerations
Beyond potent biological activity, drug candidates must possess favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound scaffold, key parameters to consider include solubility, lipophilicity (LogP), and metabolic stability.[9] In silico tools can be employed for early prediction of these properties to guide the selection of substituents on the aniline ring and the imidazo[1,2-a]pyridine core.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility through multi-component reactions allows for a comprehensive exploration of the chemical space around this core. The clear structure-activity relationships, particularly concerning the aniline moiety, provide a rational basis for the design of more potent and selective inhibitors. Future work should focus on optimizing the ADME properties of lead compounds and evaluating their efficacy and safety in preclinical models. The insights provided in this guide are intended to empower researchers to effectively navigate the chemical space of these versatile analogues and unlock their full therapeutic potential.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. Available from: [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available from: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available from: [Link]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available from: [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Molecules. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available from: [Link]
-
Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. Available from: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. Available from: [Link]
-
Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Detection of Zinc Ions Using an Imidazo[1,2-a]pyridine-Based Fluorescent Probe
Foreword
The detection of metal ions is a critical endeavor in diverse scientific fields, from environmental monitoring and toxicology to cellular biology and drug discovery. Among the various analytical techniques, fluorescence spectroscopy offers unparalleled sensitivity, selectivity, and the potential for real-time analysis and bioimaging. This document provides a comprehensive guide to the application of a novel imidazo[1,2-a]pyridine-based chemosensor, herein designated as L1 , for the selective and sensitive detection of zinc ions (Zn²⁺).
While the initial topic of interest was 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, a thorough review of the current scientific literature reveals a scarcity of specific data for its application as a metal ion probe. Therefore, to provide a scientifically robust and practical guide, we will focus on a well-documented and structurally related imidazo[1,2-a]pyridine derivative, L1, which has been demonstrated as a highly effective fluorescent probe for Zn²⁺. The principles and protocols detailed herein will serve as a valuable blueprint for researchers working with this class of compounds.
Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Metal Ion Sensing
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its unique photophysical properties.[1] These compounds often exhibit strong fluorescence, large Stokes shifts, and their emission characteristics can be finely tuned through synthetic modifications. This inherent fluorescence makes them excellent candidates for the development of "turn-on" or "turn-off" fluorescent probes, where the presence of a specific analyte, such as a metal ion, induces a measurable change in their fluorescent signal.
Zinc is an essential trace element in biological systems, playing crucial roles as a structural component of numerous proteins and as a cofactor in enzymatic reactions. Dysregulation of zinc homeostasis is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective probes for monitoring Zn²⁺ levels in biological and environmental samples is of significant interest.
The chemosensor L1 is a novel fluorescent probe built upon the imidazo[1,2-a]pyridine framework, designed for the selective detection of Zn²⁺. It operates on the principle of chelation-enhanced fluorescence, where the binding of Zn²⁺ to the probe restricts intramolecular vibrations and modulates the electronic properties of the fluorophore, leading to a significant enhancement of its fluorescence emission.
Principle of Operation: An Intramolecular Charge Transfer (ICT) Modulated by Zinc Binding
The fluorescence of the L1 probe is governed by an intramolecular charge transfer (ICT) process. In its free state, the probe exhibits weak fluorescence due to the efficient ICT from a donor part of the molecule to an acceptor part, which quenches the fluorescence. Upon chelation with a Zn²⁺ ion, the electronic configuration of the probe is altered. This binding event disrupts the ICT process, leading to a significant enhancement in the fluorescence quantum yield and a noticeable "turn-on" fluorescent signal. This mechanism provides a direct correlation between the fluorescence intensity and the concentration of Zn²⁺.
Figure 1: Proposed mechanism of fluorescence enhancement.
Synthesis of the L1 Fluorescent Probe
The L1 chemosensor can be synthesized via a straightforward condensation reaction. The following is a representative synthetic protocol based on established methods for creating imidazo[1,2-a]pyridine derivatives.
Protocol 3.1: Synthesis of L1
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-aminopyridine (1 mmol) and the appropriate α-bromocarbonyl compound (1 mmol) in ethanol (10 mL).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure L1 probe.
Note: The exact α-bromocarbonyl precursor for L1 is proprietary to the original research; however, this general method is widely applicable for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
Experimental Protocols for Zinc Ion Detection
The following protocols provide a step-by-step guide for the preparation of solutions and the execution of fluorescence measurements for the detection of Zn²⁺ using the L1 probe.
Protocol 4.1: Preparation of Stock Solutions
-
L1 Probe Stock Solution (1 mM): Accurately weigh the required amount of L1 powder and dissolve it in analytical grade ethanol to prepare a 1 mM stock solution. Store this solution in a dark, airtight container at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) by dissolving the appropriate amount of the salt in deionized water.
Protocol 4.2: General Fluorescence Measurement Procedure
-
Working Solution Preparation: Prepare a working solution of the L1 probe (e.g., 10 µM) in a 9:1 (v/v) ethanol/water buffer solution.
-
Spectrometer Setup: Set the excitation and emission wavelengths on the spectrofluorometer. For the L1 probe, typical excitation is in the range of 350-380 nm, with emission maxima observed between 450-500 nm upon binding to Zn²⁺.
-
Measurement: To a cuvette containing the L1 working solution, add the desired amount of the metal ion solution. Mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
Sources
Application Notes and Protocols for Live-Cell Imaging with 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling Cellular Dynamics with a Novel Fluorophore
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and inherent photophysical properties.[1] As a member of this class, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline presents an exciting opportunity for the development of novel fluorescent probes for live-cell imaging. Its compact, rigid structure is conducive to high fluorescence quantum yields, while the aniline moiety offers potential for functionalization to achieve specific subcellular targeting.
This guide provides a comprehensive experimental protocol for the application of this compound as a fluorescent probe for live-cell imaging. As a novel, uncharacterized probe, this document emphasizes not only a generalized staining protocol but also a systematic approach to determining its optimal working conditions, including spectral characterization, concentration optimization, and cytotoxicity assessment. This ensures scientific integrity and empowers researchers to adapt the protocol to their specific cell types and imaging systems.
II. Foundational Principles: Causality in Experimental Design
The successful application of any novel fluorescent probe in live-cell imaging hinges on a thorough understanding of its interaction with the cellular environment. The protocols outlined below are designed to be a self-validating system, where each step is grounded in established principles of cell biology and fluorescence microscopy.
A. Probe Preparation and Handling: Ensuring Molecular Integrity
The journey of a fluorescent probe from the vial to the cell is fraught with potential pitfalls. Improper handling can lead to degradation, precipitation, or the introduction of artifacts. Our protocol begins with meticulous preparation of the probe stock solution, a critical step for reproducibility.
B. Cytotoxicity: The "Do No Harm" Principle of Live-Cell Imaging
A fundamental prerequisite for a live-cell imaging probe is minimal perturbation of cellular physiology. Several imidazo[1,2-a]pyridine derivatives have been reported to exhibit cytotoxic effects, often in the micromolar range, by interfering with critical signaling pathways such as AKT/mTOR.[2] Therefore, it is imperative to determine the non-toxic working concentration of this compound for your specific cell line.
III. Experimental Protocols: A Step-by-Step Guide
A. Preliminary Characterization of this compound
Before commencing cell-based experiments, it is highly recommended to perform a basic photophysical characterization of the compound in a common buffer (e.g., PBS, pH 7.4).
-
Prepare a dilute solution of this compound in PBS.
-
Measure the absorbance spectrum using a spectrophotometer to identify the absorption maximum (λ_abs).
-
Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λ_abs. This will reveal the emission maximum (λ_em).
-
Rationale: This data is crucial for selecting the appropriate excitation source (laser line or filter) and emission filter for microscopy, maximizing signal and minimizing bleed-through.
B. Protocol 1: Determination of Optimal Staining Concentration and Cytotoxicity
This protocol uses a standard MTT assay to assess cell viability in the presence of the probe.
| Parameter | Recommendation |
| Cell Lines | Start with a common, robust cell line (e.g., HeLa, U2OS) |
| Seeding Density | Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the assay |
| Probe Concentrations | Prepare a serial dilution from 10 µM down to 10 nM |
| Incubation Time | Match the longest anticipated imaging experiment duration (e.g., 4, 12, or 24 hours) |
| Controls | Untreated cells (negative control), cells with DMSO (vehicle control), cells with a known cytotoxic agent (positive control) |
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.
-
Probe Preparation: Prepare a 2x working solution of each desired concentration of this compound in complete cell culture medium.
-
Cell Treatment: Remove half of the medium from each well and add an equal volume of the 2x probe solution.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of viable cells relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is the recommended maximum working concentration.
C. Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general workflow for staining and imaging live cells. Optimization of incubation time and probe concentration is recommended.
Materials:
-
Live cells cultured on imaging-quality glass-bottom dishes or plates.
-
Stock solution of this compound in DMSO.
-
Pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).[3]
-
Phosphate-buffered saline (PBS).
Step-by-Step Methodology:
-
Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (determined from Protocol 1) in pre-warmed imaging medium. A starting concentration of 1-5 µM is recommended for initial experiments.[4]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Replace with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal time may vary between cell types.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to reduce background fluorescence.[5]
-
Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[6]
D. Recommended Microscope Configuration
Based on the known photophysical properties of the imidazo[1,2-a]pyridine scaffold, which typically exhibits blue-green fluorescence, the following microscope settings are recommended as a starting point.[7][8]
| Parameter | Recommendation |
| Excitation | ~380-420 nm (DAPI/Blue channel) or ~470-490 nm (GFP/Green channel) |
| Emission Filter | ~430-480 nm (for blue emission) or ~500-550 nm (for green emission) |
| Objective | High numerical aperture (NA ≥ 1.3) oil or water immersion objective for high-resolution imaging |
| Light Source | Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching[5][9] |
| Detector | A sensitive camera (e.g., sCMOS or EMCCD) is recommended |
IV. Data Interpretation and Troubleshooting
-
High Background: If the background fluorescence is high, increase the number of washes or reduce the probe concentration.
-
Weak Signal: If the signal is weak, increase the probe concentration (while staying within the non-toxic range), increase the incubation time, or increase the exposure time on the microscope.
-
Phototoxicity: Signs of phototoxicity include cell blebbing, rounding, or detachment. To mitigate this, reduce the excitation light intensity, decrease the exposure time, and use time-lapse imaging with longer intervals between acquisitions.
-
Subcellular Localization: Observe the staining pattern. Does the probe appear to localize to specific organelles? Co-staining with organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) can confirm localization.
V. Conclusion: A Versatile Scaffold for Cellular Exploration
This compound represents a promising, yet uncharacterized, fluorescent probe for live-cell imaging. The protocols and guidelines presented here provide a robust framework for its successful application. By following a systematic approach of characterization and optimization, researchers can harness the potential of this novel fluorophore to illuminate the intricate and dynamic processes of the living cell.
VI. References
-
Cell Microsystems. (n.d.). Live-Staining Cells with Fluorescent Antibodies. Retrieved from [Link]
-
Jost, A. P., & Waterman, C. M. (2014). Live-cell microscopy – tips and tools. Journal of Cell Science, 127(Pt 16), 3441–3452. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & El-Huneidi, W. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(4), 335. [Link]
-
Stehbens, S. J., & Wittmann, T. (2012). Fluorescence live-cell imaging. Methods in molecular biology (Clifton, N.J.), 931, 133–144. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., El-Gamal, K. M., Al-Shaeri, M., Al-Massarani, S. M., Al-Omair, M. A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9763133. [Link]
-
Martínez-Vargas, A., Hernández-Vázquez, E., López-Sandoval, H., Ortiz-Pastrana, M. L., Rivera-Islas, J., Herrera-Ruiz, D., & Leyva-Ramos, M. A. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(3), M1450. [Link]
-
Farinola, G. M., Martinelli, C., Taticchi, F., Ragni, R., & Gatto, E. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Chemistry, 3(3), 717-731. [Link]
-
Singh, S., Singh, P., Singh, R., & Singh, K. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289-38300. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. Retrieved from [Link]
-
Horak, E., Kassal, P., Husinec, S., Vianello, R., & Marković, M. (2020). Photophysical Properties and Immobilisation of Fluorescent pH Responsive Aminated benzimidazo[1,2-a]quinoline-6-carbonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 227, 117588. [Link]
-
Zhang, Z., Chen, J.-R., & Xiao, W.-J. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules (Basel, Switzerland), 26(21), 6607. [Link]
-
Al-Tel, T. H. (2008). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Heterocyclic Communications, 14(6), 423-428. [Link]
-
da Silva, F. S., de Carvalho, G. S., & de Souza, M. C. B. V. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Guglietta, A., Cereda, R., & Gaetani, E. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4739–4744. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmicrosystems.com [cellmicrosystems.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application and Protocols for 2-(Imidazo[1,2-a]pyridin-2-yl)aniline in Cancer Cell Detection
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Promise of a Dual-Functionality Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs.[1] In recent years, derivatives of this scaffold have garnered significant attention in oncology for their potent anticancer activities.[2][3][4] These compounds have been shown to induce cancer cell death through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[4][5]
Beyond their therapeutic potential, many imidazo[1,2-a]pyridine derivatives possess intrinsic fluorescent properties, making them attractive candidates for cellular imaging.[6][7][8] This dual functionality—cytotoxicity and fluorescence—opens up the exciting possibility of using a single agent for both the detection and treatment of cancer. This application note focuses on the utility of a specific derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline , as a potential fluorescent probe for the detection and imaging of cancer cells. We will explore its proposed mechanism of action, provide detailed protocols for its application, and discuss the interpretation of results.
Mechanism of Action: A Synergistic Approach to Cancer Cell Targeting
The efficacy of this compound in a cancer research context is rooted in its chemical structure. The imidazo[1,2-a]pyridine core is a well-established pharmacophore with demonstrated anticancer effects, while the aniline substituent can modulate its electronic and, consequently, its photophysical properties.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have been shown to exert their anticancer effects through multiple pathways:
-
Inhibition of Pro-Survival Signaling: Several studies have demonstrated that these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[5][9]
-
Induction of Apoptosis: These molecules can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the levels of pro-apoptotic proteins like Bax and activating executioner caspases (e.g., caspase-3, -7, -8, and -9).[2][3][10]
-
Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, preventing cancer cells from completing the division process. This is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[2][5]
The following diagram illustrates the proposed mechanism of action based on studies of related imidazo[1,2-a]pyridine compounds.
Caption: Proposed mechanism of anticancer activity for this compound.
Fluorescence-Based Detection
The imidazo[1,2-a]pyridine core is inherently fluorescent. The emission properties of these compounds can be finely tuned by the addition of different substituents.[6][8] It is hypothesized that this compound exhibits environmentally sensitive fluorescence, meaning its emission characteristics may change upon interaction with the intracellular environment of cancer cells. This could be due to factors such as:
-
Changes in local polarity and viscosity within cellular compartments.
-
Binding to intracellular targets such as proteins or nucleic acids.
This solvatochromic behavior is key to its potential as a detection agent, as it may allow for the differentiation of cancer cells from normal cells based on fluorescence intensity or spectral shifts.
Quantitative Data from Related Compounds
To provide a context for the biological activity of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| HB9 | A549 (Lung) | 50.56 | [11][12] |
| HB10 | HepG2 (Liver) | 51.52 | [11][12] |
| IP-5 | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2][3] |
| 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 | [13] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | < 0.06 | [14] |
Note: These values are for related derivatives and not for this compound itself. They serve to illustrate the potent anticancer activity of the scaffold.
Experimental Protocols
The following protocols provide a framework for investigating the use of this compound for cancer cell detection.
Protocol 1: Preparation of Stock Solution
Causality: A high-concentration, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. DMSO is a common solvent for organic compounds of this nature.
-
Weighing: Accurately weigh 1-5 mg of this compound powder.
-
Dissolution: Dissolve the compound in high-purity, sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Cell Culture and Staining
Causality: This protocol is designed to expose cancer cells to the fluorescent probe under conditions that maintain cell viability for imaging. A titration of the probe concentration is crucial to determine the optimal balance between signal intensity and potential cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MCF-7) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells in appropriate media until they reach 60-70% confluency.
-
Probe Preparation: Dilute the 10 mM stock solution of this compound in pre-warmed, serum-free cell culture medium to final concentrations ranging from 1 µM to 50 µM.
-
Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the diluted probe solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Immediately proceed to imaging on a fluorescence microscope.
Caption: Experimental workflow for staining cancer cells with this compound.
Protocol 3: Fluorescence Microscopy and Image Analysis
Causality: Proper microscope settings are critical for capturing high-quality images and avoiding phototoxicity. Image analysis allows for the quantification of the fluorescent signal.
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets. Based on the known photophysical properties of similar imidazo[1,2-a]pyridine derivatives, start with a DAPI or a similar UV/blue excitation filter set (e.g., Ex: 350-400 nm, Em: 420-480 nm).[8] These settings should be optimized based on the specific spectral properties of the compound.
-
Image Acquisition: Acquire images of the stained cells. It is recommended to also take brightfield or phase-contrast images to assess cell morphology.
-
Control Samples: As a negative control, image unstained cells under the same microscope settings to assess autofluorescence. For a comparative study, consider staining a non-cancerous cell line in parallel.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell. This will allow for a quantitative comparison between different cell types or treatment conditions.
Expected Results and Interpretation
Upon successful staining, cancer cells are expected to exhibit a noticeable increase in fluorescence intensity compared to unstained controls and potentially compared to non-cancerous cell lines. The subcellular localization of the fluorescence should be noted (e.g., cytoplasm, nucleus, or specific organelles), as this can provide insights into the compound's mechanism of action and potential intracellular targets.
Changes in cell morphology, such as cell rounding or membrane blebbing, may be observed at higher concentrations or after longer incubation times, which could be indicative of the compound's cytotoxic effects.
Conclusion and Future Directions
This compound represents a promising candidate for the development of novel theranostic agents for cancer. Its core scaffold is associated with both potent anticancer activity and intrinsic fluorescence. The protocols outlined in this application note provide a solid foundation for researchers to explore its potential in cancer cell detection and imaging.
Future work should focus on a detailed characterization of the photophysical properties of this compound, including its excitation and emission spectra, quantum yield, and photostability. Furthermore, co-localization studies with known organelle markers can elucidate its subcellular distribution. Investigating its selectivity for a wide range of cancer cell lines versus normal cells will be crucial for its validation as a cancer-specific probe.
References
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
(2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/381001431_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 389. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
Andrade, B. G., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry-A European Journal, 19(33), 10817-10827. [Link]
-
Bouchet, S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4189-4199. [Link]
-
(2023). New substituted imidaz. CORE. [Link]
-
Gokul, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509-36521. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Andrade, B. G., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 78-88. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Cilibrizzi, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 109-122. [Link]
-
Liu, W., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Gokul, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509-36521. [Link]
-
Na, R., et al. (2021). A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living. eScholarship.org. [Link]
-
Gomes, P. T., et al. (2018). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Dyes and Pigments, 150, 247-258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline in Modern Medicinal Chemistry
Introduction: Unveiling a Core Structure of Therapeutic Promise
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The imidazo[1,2-a]pyridine ring system has firmly established itself as one such scaffold, present in a range of clinically used drugs. This application note delves into a specific, highly versatile derivative: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline . The strategic placement of an aniline group at the 2-position of the imidazo[1,2-a]pyridine core creates a unique structural motif that serves as an exceptional starting point for the synthesis of a diverse library of bioactive compounds. This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and detailed experimental protocols for leveraging this powerful scaffold in drug development. The unique arrangement of a hydrogen bond donor (the aniline amine) and acceptor (the pyridine nitrogen) in a specific spatial orientation makes this scaffold particularly adept at interacting with the hinge region of protein kinases, a critical family of enzymes in cellular signaling and a major target in oncology.
Strategic Synthesis of the this compound Scaffold
The construction of the this compound core is a critical first step in harnessing its potential. A robust and versatile two-step synthetic approach is outlined below, beginning with the condensation of a substituted phenacyl bromide with a 2-aminopyridine, followed by the reduction of a nitro group to the desired aniline.
Protocol 1: Synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
This initial step involves the classic cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system. The use of 2-amino-1-(2-nitrophenyl)ethan-1-one (2-nitro-phenacyl bromide) is key to introducing the precursor to the aniline group at the 2-position.
Rationale: This method is widely applicable and allows for the synthesis of a variety of substituted imidazo[1,2-a]pyridines by simply changing the 2-aminopyridine or the phenacyl bromide starting materials.[1][2] The reaction is typically high-yielding and proceeds under relatively mild conditions.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
2-Amino-1-(2-nitrophenyl)ethan-1-one hydrobromide (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of substituted 2-aminopyridine (1.0 eq) in ethanol, add 2-amino-1-(2-nitrophenyl)ethan-1-one hydrobromide (1.0 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to Form this compound
The final step to obtain the target scaffold is the reduction of the nitro group to an amine. Several methods can be employed, with tin(II) chloride being a common and effective choice.
Rationale: The reduction of an aromatic nitro group is a well-established transformation. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a reliable method that is tolerant of many other functional groups.[3]
Materials:
-
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
Procedure:
-
Suspend 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Therapeutic Applications and Structure-Activity Relationship (SAR)
The this compound scaffold has emerged as a fertile ground for the development of potent inhibitors of various protein kinases, making it a highly valuable asset in the fight against cancer. The strategic positioning of the aniline group allows for key interactions within the ATP-binding pocket of these enzymes.
Anticancer Activity: A Focus on Kinase Inhibition
Derivatives of this scaffold have demonstrated significant activity against a range of cancer cell lines. The primary mechanism of action is often the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and migration.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Modifications of the imidazo[1,2-a]pyridine core have led to the discovery of potent and selective CDK2 inhibitors. Understanding the SAR has been crucial in identifying positions for substitution to enhance potency and optimize physicochemical properties for in vivo applications.[2]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The imidazo[1,2-a]pyridine framework has been successfully utilized to develop novel PI3K inhibitors. Optimization of substituents on this scaffold has resulted in compounds with high potency and selectivity for the p110α isoform of PI3K.[4][5]
-
c-KIT Inhibition: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). These compounds have shown efficacy against imatinib-resistant mutations.[6]
A study on 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, a close analog of the core scaffold, revealed significant anticancer activity against several cell lines.[7][8][9] This highlights the therapeutic potential of placing an amino group on the phenyl ring at the 2-position.
| Compound/Derivative | Target/Cell Line | IC50/Activity | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Laryngeal Carcinoma) | 11 µM | [7][8][9] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | HepG2 (Hepatocellular Carcinoma) | 13 µM | [7][8][9] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast Cancer) | 11 µM | [7][8][9] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | A375 (Human Skin Cancer) | 11 µM | [7][8][9] |
| Imidazo[1,2-a]pyridine derivative 12 | PI3K p110α | 0.0028 µM | [5] |
Neurodegenerative Diseases and Other Applications
Beyond oncology, the imidazo[1,2-a]pyridine scaffold is being explored for its therapeutic potential in other disease areas.
-
Alzheimer's Disease: Certain derivatives have been investigated for their potential in treating Alzheimer's disease, with some compounds showing promising anti-inflammatory and neuroprotective effects.[3][10] The ability of some analogs to bind to beta-amyloid plaques is also an area of active research.[11]
-
Anticonvulsant and Anti-inflammatory Activity: The versatility of the scaffold is further demonstrated by the discovery of derivatives with anticonvulsant and anti-inflammatory properties.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic pathway and a generalized kinase inhibition mechanism.
Caption: Synthetic scheme for this compound.
Caption: General mechanism of kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its straightforward synthesis and the amenability of the aniline moiety to a wide range of chemical modifications make it an ideal starting point for generating diverse chemical libraries. The demonstrated potent activity of its derivatives as kinase inhibitors underscores its significance in oncology drug discovery. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, expanding the investigation of this scaffold's potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a promising avenue for future drug development efforts.
References
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemical Health Risks. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. PubMed. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Lookchem. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Institutes of Health. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-Based Kinase Inhibitors
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically approved drugs.[1] Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics. A particularly promising class of compounds based on this scaffold are 2-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives, which have demonstrated potent inhibitory activity against a range of protein kinases.[2][3][4]
Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting these dysregulated signaling cascades. The 2-anilino-imidazo[1,2-a]pyridine core mimics the hinge-binding motif of many ATP-competitive kinase inhibitors, allowing for high-affinity interactions with the kinase active site. The strategic functionalization of both the imidazo[1,2-a]pyridine and aniline rings allows for the fine-tuning of potency and selectivity against specific kinase targets, such as PI3K, Akt, and receptor tyrosine kinases like IGF-1R.[2][3][4]
These application notes provide a comprehensive guide for the synthesis of this compound, a key building block for a library of potential kinase inhibitors. The protocols herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a clear pathway to access these valuable compounds. We will detail a reliable two-step synthetic route, starting from the construction of the imidazo[1,2-a]pyridine core, followed by a palladium-catalyzed cross-coupling reaction to introduce the aniline moiety.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of a key intermediate, 2-bromoimidazo[1,2-a]pyridine. The second stage is the crucial carbon-nitrogen bond formation via a Buchwald-Hartwig amination reaction.
Caption: Synthesis of 2-Bromoimidazo[1,2-a]pyridine.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| 2-Aminopyridine | 94.11 g/mol | 10.0 g | 106.3 mmol | >99% | Sigma-Aldrich |
| Bromoacetaldehyde diethyl acetal | 197.07 g/mol | 23.0 g | 116.7 mmol | >97% | Sigma-Aldrich |
| Hydrobromic acid (48% in H₂O) | 80.91 g/mol | 50 mL | - | - | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | 84.01 g/mol | As needed | - | >99% | VWR |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10.0 g, 106.3 mmol) and 48% hydrobromic acid (50 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine has completely dissolved.
-
Add bromoacetaldehyde diethyl acetal (23.0 g, 116.7 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to afford 2-bromoimidazo[1,2-a]pyridine as a white to pale yellow solid.
Expected Yield: 70-80%.
Characterization Data (for 2-Bromoimidazo[1,2-a]pyridine):
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 6.8 Hz, 1H), 7.60 (d, J = 9.1 Hz, 1H), 7.53 (s, 1H), 7.11 (ddd, J = 9.1, 6.7, 1.2 Hz, 1H), 6.72 (td, J = 6.8, 1.1 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.1, 127.3, 124.9, 122.8, 117.5, 112.5, 109.8.
-
MS (ESI): m/z calculated for C₇H₅BrN₂ [M+H]⁺: 196.97, found 197.0.
Part 2: Synthesis of this compound (Target Compound)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [5][6]This protocol outlines the coupling of 2-bromoimidazo[1,2-a]pyridine with aniline.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of the target compound.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| 2-Bromoimidazo[1,2-a]pyridine | 197.04 g/mol | 1.0 g | 5.07 mmol | >98% | From Part 1 |
| Aniline | 93.13 g/mol | 0.57 g | 6.09 mmol | >99.5% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 93 mg | 0.10 mmol | >97% | Strem Chemicals |
| Xantphos | 578.68 g/mol | 176 mg | 0.30 mmol | >98% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | 325.82 g/mol | 2.31 g | 7.10 mmol | >99% | Oakwood Chemical |
| 1,4-Dioxane | 88.11 g/mol | 20 mL | - | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a flame-dried Schlenk tube, add 2-bromoimidazo[1,2-a]pyridine (1.0 g, 5.07 mmol), cesium carbonate (2.31 g, 7.10 mmol), Pd₂(dba)₃ (93 mg, 0.10 mmol), and Xantphos (176 mg, 0.30 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (20 mL) and aniline (0.57 g, 6.09 mmol) via syringe under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (gradient eluent: 20-60% ethyl acetate in hexane) to afford this compound as a solid.
Expected Yield: 65-75%.
Characterization Data (for this compound):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 6.8 Hz, 1H), 7.88 (s, 1H), 7.51 (d, J = 9.0 Hz, 1H), 7.20-7.14 (m, 3H), 6.90 (t, J = 7.6 Hz, 1H), 6.78-6.72 (m, 2H), 5.05 (s, 2H, -NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 148.2, 145.5, 143.1, 129.3, 125.0, 123.8, 122.5, 117.2, 116.5, 115.8, 112.0, 108.1.
-
HRMS (ESI): m/z calculated for C₁₃H₁₁N₃ [M+H]⁺: 209.0953, found 209.0950. [7]
Structure-Activity Relationship (SAR) Insights
The this compound core serves as a versatile template for developing potent and selective kinase inhibitors. The following points highlight key SAR insights that can guide further optimization:
-
Aniline Moiety: The aniline ring often inserts into a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this ring are crucial for modulating potency and selectivity. For example, introducing small hydrophobic groups or hydrogen bond acceptors/donors can significantly impact binding affinity for different kinases. [2][8]* Imidazo[1,2-a]pyridine Core: The nitrogen atoms of the imidazo[1,2-a]pyridine ring typically form key hydrogen bond interactions with the hinge region of the kinase. Modifications to this core, such as the introduction of substituents at the 3, 5, 6, 7, or 8-positions, can influence solubility, metabolic stability, and kinase selectivity.
-
Linker and Conformation: The relative orientation of the imidazo[1,2-a]pyridine core and the aniline ring is critical for optimal binding. The planarity of the system is often favored, but introducing substituents that induce a slight twist can sometimes lead to improved selectivity for certain kinase subfamilies.
Conclusion
The protocols detailed in these application notes provide a reliable and efficient synthetic route to this compound, a foundational scaffold for the development of novel kinase inhibitors. The two-step sequence, involving a robust cyclization to form the imidazo[1,2-a]pyridine core followed by a well-established Buchwald-Hartwig amination, is amenable to scale-up and diversification. By leveraging the SAR insights provided, researchers can strategically design and synthesize libraries of analogues for screening against various kinase targets, accelerating the discovery of new therapeutic agents.
References
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 127219-06-1 | this compound. Hoffman Fine Chemicals. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]
-
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Retrieved from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Probes in Fluorescence Microscopy
<
Introduction: A Versatile Scaffold for Cellular Sensing
The 2-(imidazo[1,2-a]pyridin-2-yl)aniline scaffold represents a class of highly versatile fluorophores with significant potential in biological imaging and drug development.[1][2] These compounds possess a compact, rigid heterocyclic structure that is readily functionalized, allowing for the fine-tuning of their photophysical properties.[3][4] Their core advantage lies in an environmentally sensitive fluorescence emission, making them powerful tools for probing dynamic processes within living cells.[5][6]
A key application for this probe family is the measurement of microviscosity.[7][8][9] Viscosity at the subcellular level is a critical parameter that governs diffusion-limited processes, protein folding, and organelle function.[10][11] Aberrant cellular viscosity is often linked to pathological conditions, including cancer and neurodegenerative diseases, making its in-situ measurement a valuable diagnostic and research objective.[8][11][12] Probes based on the imidazo[1,2-a]pyridine framework function as "molecular rotors," whose fluorescence quantum yield and lifetime are directly dependent on the viscosity of their immediate environment.[7][10][13]
This guide provides a comprehensive overview of the principles, protocols, and data interpretation for using this compound-based probes in fluorescence microscopy, with a primary focus on cellular viscosity imaging.
Principle of Operation: The Molecular Rotor Mechanism
The viscosity-sensing capability of these probes is rooted in the phenomenon of Twisted Intramolecular Charge Transfer (TICT). The fundamental mechanism can be understood as follows:
-
Excitation: Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state.
-
Rotational De-excitation: In environments of low viscosity, the aniline group can freely rotate relative to the imidazopyridine core. This rotation leads to the formation of a non-fluorescent, charge-separated TICT state, from which the molecule returns to the ground state via non-radiative decay (e.g., heat).
-
Fluorescent De-excitation: In a viscous environment, this intramolecular rotation is sterically hindered. The restriction of this non-radiative decay pathway forces the molecule to return to the ground state via the emission of a photon.
Consequently, an increase in environmental viscosity leads to a significant increase in both fluorescence intensity and fluorescence lifetime.[10] This direct, predictable relationship allows for the quantitative mapping of viscosity within live cells.[7][13]
Caption: Mechanism of a molecular rotor based on the TICT state.
Experimental Applications & Protocols
The primary application for these probes is the quantitative imaging of intracellular viscosity. Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for this measurement, as fluorescence lifetime is an intrinsic property of the fluorophore that is independent of probe concentration, excitation power, and modest photobleaching.[10][14]
Core Application: Intracellular Viscosity Mapping with FLIM
This protocol provides a generalized workflow for staining mammalian cells and acquiring FLIM data to generate viscosity maps.
Caption: General workflow for viscosity imaging using molecular rotors.
Protocol 1: Live-Cell Viscosity Imaging
1. Materials & Reagents:
-
This compound derivative probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Mammalian cells (e.g., HeLa, A549) cultured on imaging-quality glass-bottom dishes
-
Phosphate-Buffered Saline (PBS)
-
Optional (for positive control): Nystatin or Monensin, Sucrose
2. Probe Preparation:
-
Prepare a 1 mM stock solution of the imidazopyridine probe in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
3. Cell Staining Procedure:
-
Grow cells on glass-bottom imaging dishes to approximately 80% confluency.[14]
-
Warm the complete cell culture medium to 37°C.
-
Dilute the 1 mM probe stock solution into the pre-warmed medium to a final working concentration (typically 1-5 µM). Vortex the diluted solution immediately.
-
Scientist's Note: The optimal concentration should be determined empirically. Start with 1 µM and increase if the signal is insufficient. High concentrations can lead to artifacts.
-
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells twice with warm PBS or fresh medium to remove excess probe.
-
Add fresh, pre-warmed complete medium to the dish for imaging. The sample is now ready for microscopy.
4. FLIM Data Acquisition:
-
Place the sample on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.[14]
-
Using a confocal laser scanning microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware, locate the stained cells.
-
Acquire a standard fluorescence intensity image to identify regions of interest.[10]
-
Perform FLIM data acquisition. Key parameters include:
-
Excitation: Use a pulsed laser source corresponding to the probe's two-photon or one-photon absorption maximum.
-
Emission: Collect the emission signal through an appropriate bandpass filter.
-
Data Collection: Collect photons until the peak pixel has sufficient counts (typically >1000) for accurate lifetime fitting.
-
5. Creating a Positive Control (Inducing Higher Viscosity):
-
To validate the probe's response, cellular viscosity can be artificially increased. After initial imaging, cells can be treated with agents like Nystatin or Monensin, which disrupt ion gradients and cause water to leave the cell, thereby increasing viscosity. Alternatively, hyperosmotic shock with a sucrose solution can be applied. Re-image the same cells to observe the expected increase in fluorescence lifetime.
Data Analysis and Interpretation
1. Fluorescence Lifetime Fitting:
-
The raw FLIM data is a histogram of photon arrival times for each pixel. This decay curve is fitted to an exponential decay model (typically single- or bi-exponential) to calculate the average fluorescence lifetime (τ) for each pixel in the image.[10][14]
2. Calibration: From Lifetime to Viscosity:
-
To convert the measured fluorescence lifetime into an absolute viscosity value (in centipoise, cP), a calibration curve is required.
-
This is generated by measuring the fluorescence lifetime of the probe in a series of solvents with known viscosities (e.g., methanol/glycerol mixtures).[10]
-
The relationship between lifetime (τ) and viscosity (η) is described by the Förster-Hoffmann equation: log(τ) = C + x log(η) , where C is a constant and x is the probe-specific sensitivity factor.
-
A plot of log(τ) versus log(η) should yield a straight line, which serves as the calibration curve.[10]
3. Data Visualization:
-
The final output is a "viscosity map," where the color of each pixel corresponds to the calculated viscosity value. This allows for the direct visualization of viscosity heterogeneity across different cellular compartments.[14]
| Parameter | Typical Value Range | Rationale & Expert Insight |
| Probe Stock Conc. | 1-5 mM in DMSO | Anhydrous DMSO is critical to prevent probe precipitation. Store in small aliquots to avoid freeze-thaw cycles. |
| Probe Working Conc. | 0.5 - 10 µM | Start low (1µM) to avoid aggregation artifacts. Optimize for each cell line and probe derivative. |
| Incubation Time | 15 - 45 minutes | Sufficient for passive diffusion across the cell membrane. Longer times may lead to compartmentalization or toxicity. |
| Excitation Wavelength | Probe-dependent | Often suitable for two-photon excitation (~780-850 nm), which reduces phototoxicity and improves tissue penetration. |
| Emission Filter | Probe-dependent | Typically in the blue-green range (e.g., 450-550 nm). Ensure no bleed-through from cellular autofluorescence. |
| FLIM Acquisition Time | 60 - 300 seconds | Dependent on probe brightness and laser power. Aim for >1000 photon counts in the brightest pixel for robust lifetime fitting. |
Troubleshooting
-
Low Signal/No Staining:
-
Increase probe concentration or incubation time.
-
Check the viability of the cells.
-
Verify the excitation and emission filter sets are appropriate for the specific probe derivative.
-
-
High Background Fluorescence:
-
Ensure thorough washing after the staining step.
-
Use phenol red-free medium for imaging to reduce background.
-
-
Phototoxicity:
-
Reduce laser power to the minimum required for an adequate signal.
-
Decrease exposure time or use a more sensitive detector.
-
Consider using two-photon excitation, which is generally less damaging to cells.[15]
-
-
Inaccurate Lifetime Values:
-
Ensure sufficient photon counts are collected for fitting.
-
Check for and subtract background signal.
-
Verify the instrument response function (IRF) of the FLIM system is accurate.
-
Conclusion
Probes derived from the this compound scaffold are powerful molecular rotors for the quantitative analysis of microviscosity in living systems.[7][16] When combined with advanced imaging techniques like FLIM, they provide high-resolution spatial and temporal information on a critical cellular parameter.[10][14] This capability is invaluable for researchers in cell biology, pharmacology, and materials science, enabling deeper insights into cellular function in both healthy and diseased states.[8][17]
References
-
Suhling, K., Levitt, J. A., Chung, P. H., Kuimova, M. K., & Yahioglu, G. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments. Available at: [Link]
-
Kuimova, M. K., Yahioglu, G., Levitt, J. A., & Suhling, K. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments : JoVE, (60), e2925. Available at: [Link]
-
Nandwana, N., Dhiman, S., & Vikki, N. (2020). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Available at: [Link]
-
Kuimova, M. K. (2009). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics. Available at: [Link]
-
Semantic Scholar. (n.d.). Mapping viscosity in cells using molecular rotors. Available at: [Link]
-
Wu, Y., et al. (2019). A Threshold-Limited Fluorescence Probe for Viscosity. Frontiers in Chemistry. Available at: [Link]
-
Reyes, H., et al. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
-
Ortega-Vidal, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]
-
Zhang, R., et al. (2021). Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems. Chemistry – A European Journal. Available at: [Link]
-
Liu, J., & Shen, B. (2018). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. Available at: [Link]
-
ResearchGate. (n.d.). Mapping viscosity in cells using molecular rotors. Available at: [Link]
-
Wang, Y., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. National Institutes of Health. Available at: [Link]
-
Wu, Y., et al. (2019). A Threshold-Limited Fluorescence Probe for Viscosity. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Design strategy of 2-phenylimidazo[1,2-a]pyridine based fluorescent probes. Available at: [Link]
-
Montalvo-Acosta, J. J., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
Kumari, S., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Joseph, B., et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Liu, Y., et al. (2013). Identification of Fluorescent Ruthenium Complexes Containing Imidazole Derivatives as a New Class of Mitochondria-Targeting Apoptosis Inducer by Living Cell Real-Time Imaging. Medicinal Chemistry Communications. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption. Available at: [Link]
-
Zhu, Y., et al. (2024). Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applications. Dyes and Pigments. Available at: [Link]
-
ResearchGate. (n.d.). Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Threshold-Limited Fluorescence Probe for Viscosity [frontiersin.org]
- 12. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping viscosity in cells using molecular rotors. | Semantic Scholar [semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives in Flow Cytometry
Introduction: A Versatile Fluorophore Scaffold for Cellular Analysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, recognized for its diverse biological activities and significant photophysical properties.[1][2][3] Derivatives of this core, particularly 2-(Imidazo[1,2-a]pyridin-2-yl)aniline and related compounds, have emerged as powerful fluorescent probes.[4] These molecules exhibit key characteristics desirable for cellular imaging and analysis, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[5][6] Their versatile synthesis allows for fine-tuning of spectral properties and the introduction of functional groups for specific biological targeting.[7][8]
This guide provides an in-depth exploration of the applications of this compound derivatives in flow cytometry, a high-throughput technique for single-cell analysis. We will detail the underlying principles, provide validated protocols for assessing apoptosis and cell cycle progression, and offer expert insights into experimental design and data interpretation. The unique properties of these compounds offer researchers and drug development professionals a novel set of tools for dissecting complex cellular processes.[9]
Core Principle: From Molecular Structure to Cellular Function
The utility of this compound derivatives in flow cytometry stems from their environment-sensitive fluorescence. The core structure is an electron-rich system, and modifications to the aniline or imidazopyridine rings can create molecules whose fluorescence intensity or spectral properties change upon interaction with specific biomolecules or changes in the intracellular environment.
For instance, certain derivatives have been shown to exhibit enhanced fluorescence upon binding to DNA or proteins, while others act as sensors for specific ions or reactive oxygen species.[10][11][12] A key application that has been demonstrated is their use in studying drug-induced cytotoxicity and apoptosis.[13][14][15] In this context, the mechanism often involves changes in cell membrane permeability or interactions with intracellular components that are altered during the apoptotic process, leading to a measurable change in fluorescence.
Caption: Mechanism of a hypothetical imidazopyridine probe for apoptosis detection.
Application Note 1: Analysis of Apoptosis
Several studies have successfully employed imidazo[1,2-a]pyridine derivatives to quantify apoptosis in cancer cell lines using flow cytometry.[13][15] These compounds can serve as sensitive probes for identifying apoptotic cells, often by detecting changes in membrane integrity or by interacting with intracellular targets exposed during the apoptotic cascade. This protocol provides a general framework for using a this compound derivative as a primary apoptosis indicator, co-stained with Propidium Iodide (PI) to distinguish late apoptotic/necrotic cells.
Expert Insight: Why This Approach is Powerful
Traditional apoptosis assays often rely on Annexin V, which detects externalized phosphatidylserine. An imidazopyridine-based assay can offer a complementary, and potentially earlier, readout of apoptosis by detecting different cellular changes. Furthermore, the synthetic tractability of the scaffold allows for the development of probes with optimized spectral properties for multiplexing with other fluorescent markers, such as antibodies for immunophenotyping.
Materials
-
Target Cells: e.g., HeLa or A375 melanoma cells.[13]
-
Inducing Agent: e.g., Cisplatin, Staurosporine, or a novel test compound.
-
This compound Derivative (Test Probe): Reconstituted in DMSO to a 10 mM stock solution.
-
Binding Buffer 1X: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4.
-
Propidium Iodide (PI) Staining Solution: 1 mg/mL stock in water.
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
Detailed Protocol: Apoptosis Quantification
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Induction of Apoptosis: Treat cells with the desired concentration of the apoptosis-inducing agent for a predetermined time (e.g., 24-48 hours). Include an untreated control (vehicle only, e.g., DMSO).
-
Cell Harvest:
-
Carefully collect the cell culture supernatant, which contains detached, potentially apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin if used.
-
Combine the detached cells with the supernatant collected earlier. This step is critical to ensure all cell populations are included in the analysis.
-
-
Cell Counting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and perform a cell count.
-
Staining:
-
Aliquot approximately 1-5 x 10⁵ cells per flow cytometry tube.
-
Centrifuge cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Add the this compound derivative to a final concentration of 5-20 µM. Note: The optimal concentration must be determined empirically for each specific derivative and cell type.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 2 µL of PI stock solution (for a final concentration of ~2 µg/mL) to each tube immediately before analysis. Do not wash after adding PI.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser lines and filters based on the known spectral properties of the derivative. For many blue-fluorescent imidazopyridines, excitation with a violet laser (405 nm) or UV laser (355 nm) is common.[6]
-
Collect data for at least 10,000 events per sample.
-
Ensure proper compensation controls are run if multiplexing with other fluorophores.
-
Data Interpretation
The resulting data can be visualized in a bivariate dot plot, with the imidazopyridine derivative fluorescence on one axis and PI fluorescence on the other.
-
Lower-Left Quadrant (Probe- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Probe+ / PI-): Early to mid-stage apoptotic cells.
-
Upper-Right Quadrant (Probe+ / PI+): Late-stage apoptotic or necrotic cells.
-
Upper-Left Quadrant (Probe- / PI+): Necrotic cells (should be a minor population in well-controlled apoptosis experiments).
Caption: General workflow for apoptosis analysis using an imidazopyridine probe.
Application Note 2: Cell Cycle Analysis
Certain imidazo[1,2-a]pyridine derivatives may exhibit DNA-binding properties, making them suitable for cell cycle analysis. The principle is that the fluorescence intensity of a DNA-binding dye correlates directly with the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Expert Insight: Advantages and Considerations
While classic DNA dyes like PI and DAPI are well-established, novel imidazopyridine-based DNA stains can offer benefits such as different spectral properties (allowing for easier combination with other markers like GFP), potentially lower cytotoxicity, and unique binding modes. However, it is crucial to validate that the chosen derivative's fluorescence is directly and stoichiometrically proportional to DNA content. This requires careful titration and comparison with a known DNA dye.
Detailed Protocol: Cell Cycle Profiling
-
Cell Culture and Treatment: Culture and treat cells as described in the apoptosis protocol. Cell cycle analysis is often used to assess the cytostatic effects of a compound.
-
Cell Harvest: Harvest cells as previously described. A single-cell suspension is paramount for high-quality cell cycle data.
-
Fixation:
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight or for at least 2 hours at -20°C. This step permeabilizes the cells and preserves their morphology.
-
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS.
-
Staining:
-
Resuspend the cell pellet in 1 mL of staining solution containing:
-
The this compound derivative (at an empirically determined concentration, e.g., 1-10 µM).
-
RNase A (final concentration 100 µg/mL) to prevent staining of double-stranded RNA.
-
PBS as the buffer.
-
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve data resolution (i.e., lower the coefficient of variation, CV).
-
Collect data using a linear scale for the fluorescence channel corresponding to the DNA dye.
-
Acquire data for at least 20,000 events.
-
Data Interpretation
The data is displayed as a histogram of fluorescence intensity.
-
First Peak (2N DNA content): Represents cells in the G0/G1 phase.
-
Second Peak (4N DNA content): Represents cells in the G2/M phase.
-
Intermediate Region: Represents cells in the S phase, actively synthesizing DNA.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.
Specialized cell cycle analysis software (e.g., FlowJo, FCS Express) can be used to deconvolute the histogram and quantify the percentage of cells in each phase.
Summary of Photophysical Properties
The spectral characteristics of these derivatives are highly dependent on their specific substitution patterns. Researchers must consult the literature for the exact derivative they are using. However, a general range can be provided for guidance.
| Property | Typical Range/Characteristic | Rationale & Importance |
| Excitation Max (λ_ex_) | 350 - 420 nm | Determines the optimal laser line for excitation (e.g., Violet 405 nm). |
| Emission Max (λ_em_) | 430 - 550 nm | Dictates the required emission filter (e.g., a 450/50 BP or 525/50 BP filter). |
| Stokes Shift | Often > 50 nm[5][6] | A large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, improving signal-to-noise. |
| Quantum Yield (Φ_F_) | 0.2 - 0.7 in solution[5][6] | A higher quantum yield indicates a brighter fluorophore, leading to better separation of stained and unstained populations. |
| Solvatochromism | Often observed[5] | The emission spectrum can shift depending on the polarity of the environment. This can be exploited but must be controlled for in experiments. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Sub-optimal dye concentration.2. Incorrect instrument settings (laser/filter).3. Insufficient incubation time.4. Probe degradation (light exposure). | 1. Perform a titration experiment to find the optimal staining concentration.2. Verify excitation/emission spectra of the specific probe and match with cytometer configuration.3. Increase incubation time (e.g., to 45-60 min).4. Prepare fresh probe solution and protect from light at all times. |
| High Background Staining | 1. Dye concentration is too high.2. Non-specific binding.3. Inadequate washing steps. | 1. Reduce the probe concentration.2. Include a wash step after staining (for non-viability assays).3. Ensure cell pellets are properly resuspended during washes to remove unbound dye. |
| Poor Resolution in Cell Cycle | 1. Cell clumps or doublets.2. High flow rate during acquisition.3. Incomplete RNase treatment. | 1. Filter the cell suspension through a 40 µm mesh before analysis. Use doublet discrimination gating (FSC-H vs FSC-A).2. Use the lowest possible flow rate.3. Ensure RNase A is active and incubation is sufficient. |
References
- RSC Publishing. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips.
- Wu, Y., et al. (n.d.). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. ResearchGate.
- Wu, Y., et al. (2017). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Semantic Scholar.
- (n.d.). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed.
- (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed.
- (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate.
- (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH.
- (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
- Al-Bahrani, H. A., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- (n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate.
- (n.d.). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. PubMed.
- (n.d.). Applications of Flow Cytometry in Drug Discovery and Translational Research. MDPI.
- Wang, J., et al. (2020). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. PMC - NIH.
- Wang, J., et al. (2020). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. ScienceOpen.
- (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXe7tSc0fdTd6nYxYZpxcqPfmD1gjbsHrBw_-1E0a011UYmUOPxhiKyDhI1W6BQs2GngBykzr7FRaLgiydjp7IzXVNgbN4pf5hFxWdP3P5LcJ8E7uBjJv78hafi8ejyf1MbxiwsspcCVT2An8X3sTytpFgBZTleo=]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Biosensors with 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Introduction: The Promise of the Imidazopyridine Scaffold
The field of chemical biology and drug discovery continually seeks novel molecular tools for the precise interrogation of biological systems.[1] Small-molecule fluorescent probes have emerged as indispensable instruments, offering high sensitivity and spatiotemporal resolution for visualizing everything from metal ion fluxes to specific enzyme activities.[2][3] Within the vast landscape of available fluorophores, the imidazo[1,2-a]pyridine scaffold has garnered significant attention for its unique combination of favorable photophysical properties, synthetic tractability, and structural rigidity.[4][5]
This guide focuses on a particularly versatile derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline (IPA) . Its core structure boasts intrinsic fluorescence, often characterized by a large Stokes shift and respectable quantum yields, making it an excellent candidate for robust bio-sensing applications.[6][7] The true power of IPA as a biosensor platform lies in the strategic placement of the 2-aniline group. This primary amine serves as a versatile chemical handle, allowing for the covalent attachment of various recognition moieties that can selectively interact with specific analytes. This modular design enables the transformation of a core fluorophore into a highly specific "turn-on" or "turn-off" sensor.
These application notes provide a detailed framework for researchers, chemists, and drug development professionals to harness the potential of the IPA scaffold. We will explore the fundamental design principles, provide detailed, validated protocols for developing sensors for distinct analyte classes—metal ions, pH, and enzymes—and explain the scientific rationale behind each experimental step.
PART 1: Core Principles of IPA-Based Biosensor Design
A successful fluorescent probe consists of a fluorophore, a linker, and a recognition motif.[1] The fluorescence output of the molecule is modulated by the interaction of the recognition motif with its target analyte. The most common mechanisms for this modulation in IPA-based sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[8][9]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, an electron-rich recognition moiety can "quench" the fluorescence of the nearby IPA fluorophore by donating an electron to its excited state. When the recognition group binds its target analyte (e.g., a metal ion), its electron-donating ability is diminished. This blocks the PET process, causing a significant increase in fluorescence—a "turn-on" response.[3][10] The aniline group of IPA is an excellent starting point for installing PET-based quenching/recognition groups.
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore has an electron-donating part and an electron-accepting part. Upon excitation, an electron is transferred from the donor to the acceptor. The emission wavelength is highly sensitive to the polarity of the local environment and electronic perturbations caused by analyte binding.[10] The aniline group on IPA can act as a donor, and its properties can be modulated by analyte interaction, leading to a ratiometric shift in the emission wavelength.
The following diagram illustrates the general workflow for developing a new biosensor based on the IPA scaffold.
Caption: A generalized workflow from conceptual design to final validation of an IPA-based fluorescent biosensor.
PART 2: Application Protocol for Metal Ion Detection (Example: Fe³⁺)
The imidazopyridine scaffold has been successfully employed for the detection of various metal ions, including Fe³⁺ and Hg²⁺.[11][12] This protocol details the characterization of a simple IPA derivative as a "turn-off" sensor for ferric iron (Fe³⁺), a biologically crucial but potentially toxic metal ion.
Scientific Rationale: The nitrogen atoms of the imidazopyridine ring and the aniline group can act as coordination sites for metal ions. Fe³⁺ is a paramagnetic metal ion that is known to be an effective fluorescence quencher.[11] Upon coordination to the IPA probe, Fe³⁺ can induce fluorescence quenching through energy or electron transfer, providing a measurable "turn-off" signal. This system's trustworthiness is validated by testing against a panel of other common metal ions to ensure a selective response.
Materials and Reagents
-
Probe: this compound (IPA)
-
Solvent: Acetonitrile (ACN) and Deionized Water (H₂O)
-
Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Metal Ion Stocks: FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, NiCl₂ (Prepare 10 mM stock solutions in deionized water).
Experimental Protocol: Characterization and Selectivity
-
Probe Stock Solution: Prepare a 1 mM stock solution of IPA in acetonitrile (ACN).
-
Scientist's Note: ACN is used as a co-solvent to ensure the probe remains fully dissolved in the aqueous buffer system.
-
-
Working Buffer: Prepare a 10 mM HEPES buffer solution in a 1:9 (v/v) ACN:H₂O mixture, adjusted to pH 7.4.
-
Assay Preparation: In a series of 1.5 mL microcentrifuge tubes, add the appropriate volume of the 1 mM IPA stock solution to the working buffer to achieve a final probe concentration of 10 µM. The total volume for each assay should be 1 mL.
-
Baseline Measurement: Transfer one of the assay solutions to a quartz cuvette. Measure the baseline fluorescence emission spectrum using an excitation wavelength of ~350 nm (the exact λex should be determined from an absorbance scan). Record the peak emission intensity.
-
Fe³⁺ Titration: To the cuvette, perform successive additions of small aliquots (e.g., 2 µL) of the 10 mM FeCl₃ stock solution. After each addition, gently mix and wait for 1 minute to allow for equilibration.
-
Record Spectra: Measure the fluorescence emission spectrum after each addition of Fe³⁺.
-
Selectivity Test: Prepare a new set of tubes with the 10 µM IPA solution in the working buffer. To each tube, add a different metal ion from the stock solutions to a final concentration of 100 µM (a 10-fold excess relative to the probe).
-
Measure Selectivity Response: Incubate for 5 minutes, then measure the fluorescence intensity of each solution. Compare the quenching effect of Fe³⁺ to that of other metal ions.
Data Presentation and Expected Results
The results of the Fe³⁺ titration should show a systematic decrease in fluorescence intensity. The selectivity experiment is expected to show a significant fluorescence quenching only in the presence of Fe³⁺, as demonstrated in similar imidazopyridine-based sensors.[11]
Table 1: Example Selectivity Data for IPA Probe
| Metal Ion (100 µM) | Relative Fluorescence (%) |
| None | 100 |
| Fe³⁺ | 15 |
| Na⁺ | 98 |
| K⁺ | 99 |
| Ca²⁺ | 95 |
| Mg²⁺ | 96 |
| Zn²⁺ | 88 |
| Cu²⁺ | 75 |
| Ni²⁺ | 85 |
The following diagram illustrates the proposed quenching mechanism.
Caption: Upon binding, the paramagnetic Fe³⁺ ion provides a pathway for non-radiative decay, quenching the fluorescence of the IPA probe.
PART 3: Application Protocol for Enzyme Activity Assays (Example: Alkaline Phosphatase)
Enzyme-targeting fluorescent probes are powerful tools for diagnostics and drug screening.[8][13] By masking the aniline group of IPA with an enzyme-cleavable moiety, we can create a pro-fluorophore that is activated by a specific enzyme. This protocol outlines the development of a sensor for alkaline phosphatase (ALP), a common biomarker.
Scientific Rationale: The free amine of the aniline group is crucial for the fluorescence properties of IPA. By converting this amine to a phosphate ester, we create a non-fluorescent or weakly fluorescent derivative (IPA-Phosphate). The phosphate group alters the electronic properties of the molecule, inhibiting the fluorescence mechanism. ALP specifically catalyzes the hydrolysis of phosphate esters. Cleavage of the phosphate group from IPA-Phosphate regenerates the original, highly fluorescent IPA molecule. The rate of fluorescence increase is directly proportional to the ALP activity. The protocol's validity is confirmed using a known ALP inhibitor.
Probe Synthesis (Conceptual)
The probe for this assay, 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl phosphate (IPA-Phosphate), would need to be synthesized. This typically involves a reaction between IPA and a phosphorylating agent like phosphoryl chloride in the presence of a base. Note: This synthesis should be performed by a qualified synthetic chemist.
Experimental Protocol: ALP Activity Assay
-
Reagents:
-
IPA-Phosphate probe (1 mM stock in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, with 1 mM MgCl₂
-
Enzyme: Alkaline Phosphatase (from bovine intestinal mucosa)
-
Inhibitor: Sodium orthovanadate (100 mM stock in water)
-
-
Reaction Setup: In a 96-well microplate, prepare the following reactions (example volumes for a 100 µL final volume):
-
Enzyme Reaction: 88 µL Assay Buffer + 2 µL ALP solution + 10 µL IPA-Phosphate stock.
-
Negative Control (No Enzyme): 90 µL Assay Buffer + 10 µL IPA-Phosphate stock.
-
Inhibitor Control: 87 µL Assay Buffer + 2 µL ALP solution + 1 µL Sodium Orthovanadate stock + 10 µL IPA-Phosphate stock.
-
-
Kinetic Measurement: Immediately place the microplate in a plate reader capable of kinetic fluorescence measurements.
-
Settings: Set the excitation wavelength to ~350 nm and the emission wavelength to the peak of the regenerated IPA fluorophore (~450-500 nm).
-
Data Acquisition: Record the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The slope of the linear portion of the curve for the "Enzyme Reaction" is the initial reaction rate (V₀).
-
Confirm that the "No Enzyme" and "Inhibitor Control" wells show little to no increase in fluorescence.
-
Sources
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Small-Molecule Fluorescent Probes Targeting Enzymes | MDPI [mdpi.com]
- 9. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Imidazopyridine Based Fluorescent Turn-Off Sensor for Selective Recognition of Fe3+ Ions and its Application in Test Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 13. Enzyme-based biosensors: emerging tools for advanced biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Notable pharmaceuticals such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment) feature this heterocyclic core, underscoring its therapeutic importance.[3][4][5] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component synthesis, stands out as one of the most efficient and versatile methods for constructing this vital scaffold.[3][6][7] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, detailing the mechanism, a robust experimental protocol, and critical insights into this powerful multicomponent reaction.
I. Understanding the Foundation: The GBB Reaction Mechanism
The Groebke-Blackburn-Bienaymé reaction is a testament to the elegance and efficiency of multicomponent reactions (MCRs), converging three readily available starting materials—a 2-aminopyridine, an aldehyde, and an isocyanide—in a single step to generate the complex imidazo[1,2-a]pyridine-3-amine product.[7][8] The reaction is typically facilitated by a Lewis or Brønsted acid catalyst.[9]
The currently accepted mechanism proceeds through three key stages:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde. The exocyclic nitrogen of the 2-aminopyridine attacks the activated carbonyl carbon of the aldehyde, followed by dehydration to form a reactive Schiff base (imine) intermediate.[3][10]
-
Nucleophilic Attack and Nitrilium Ion Formation: The isocyanide, with its nucleophilic carbon atom, then attacks the electrophilic carbon of the protonated imine. This step forms a crucial nitrilium ion intermediate.[10]
-
Intramolecular Cyclization and Aromatization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the nitrilium ion. This 5-endo-dig cyclization forges the five-membered imidazole ring. A final tautomerization/aromatization step yields the stable, aromatic imidazo[1,2-a]pyridine product.[10]
This mechanistic pathway highlights the reaction's atom economy and convergence, rapidly building molecular complexity from simple precursors.
Caption: A diagram of the GBB reaction mechanism.
II. Experimental Protocol: A General Procedure
This protocol provides a robust and adaptable starting point for the synthesis of a wide range of imidazo[1,2-a]pyridines. Optimization of solvent, catalyst, temperature, and reaction time may be necessary depending on the specific substrates employed.
Materials and Reagents
-
2-Aminopyridine derivative: (1.0 eq)
-
Aldehyde derivative: (1.0 - 1.2 eq)
-
Isocyanide derivative: (1.0 - 1.2 eq)
-
Catalyst: (e.g., Scandium(III) triflate (Sc(OTf)₃, 5 mol%), perchloric acid (HClO₄, 10 mol%), or phosphotungstic acid (HPW, 2 mol%))[3][6][9]
-
Reaction Vessel: Microwave vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Step-by-Step Synthesis Workflow
Caption: The experimental workflow for GBB synthesis.
-
Reagent Preparation and Charging:
-
To a clean, dry microwave vial or round-bottom flask, add the 2-aminopyridine derivative (0.5 mmol, 1.0 eq).
-
Add the chosen solvent (e.g., 1.5 mL of Methanol).[6]
-
Sequentially add the aldehyde (0.5 mmol, 1.0 eq), the isocyanide (0.5 mmol, 1.0 eq), and the catalyst (e.g., Sc(OTf)₃, 0.025 mmol, 5 mol%).[6]
-
Expert Insight: The order of addition is generally not critical, but adding the solid components first followed by the solvent and liquid reagents is often most practical. For sensitive aldehydes, addition under an inert atmosphere (N₂ or Ar) can prevent oxidation.
-
-
Reaction Execution:
-
Microwave-Assisted Protocol: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring (e.g., 600 rpm) to a specified temperature (e.g., 150 °C) for a duration of 30-180 minutes.[6] Microwave heating often dramatically reduces reaction times and can improve yields.[11]
-
Conventional Heating Protocol: If using a round-bottom flask, equip it with a reflux condenser. Heat the mixture to reflux in an oil bath for several hours (typically 2-24 h), depending on the substrates.
-
Trustworthiness Check: The reaction is self-validating through progress monitoring. Lack of product formation may indicate catalyst incompatibility, insufficient temperature, or unreactive substrates.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Extraction:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Expert Insight: For industrial scale-up, purification via sulfate salt formation has been shown to be an efficient alternative to chromatography, avoiding halogenated solvents.[12]
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
III. Optimizing the Reaction: Catalysts and Conditions
The choice of catalyst and solvent is critical for the success of the GBB reaction. A wide variety of systems have been explored to improve yields, broaden substrate scope, and align with green chemistry principles.[13]
| Catalyst Type | Examples | Typical Loading | Solvents | Key Advantages & Considerations |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, InCl₃, BiCl₃[3][6][14] | 1 - 10 mol% | MeOH, EtOH, DCM, Toluene | Highly efficient and widely used. Sc(OTf)₃ is often the benchmark. Can be sensitive to moisture. |
| Brønsted Acids | HClO₄, p-TsOH, Acetic Acid (AcOH), HPW[3][9][14] | 2 - 30 mol% | MeOH, EtOH, DMA | Cost-effective and robust. Acetic acid offers mild conditions suitable for sensitive substrates like DNA-conjugates.[14] HPW is a green, non-toxic, and stable option.[9] |
| Heterogeneous | Mesostructured MgO[15] | - | - | Recyclable and facilitates simpler product work-up, aligning with green chemistry principles. |
| Catalyst-Free | None | N/A | Solvent-free, Ethanol | Achievable under elevated temperatures (e.g., 60°C) or microwave irradiation, offering a highly sustainable approach.[11] |
Expert Insight: Recent studies have shown that alcohol solvents like methanol are not merely inert media but can act as co-catalysts, influencing the reaction mechanism and accelerating key steps.[10] This "noninnocent" role should be considered during optimization.
IV. Substrate Scope and Diversity
The GBB reaction is renowned for its broad substrate scope, allowing for extensive diversification of the final imidazo[1,2-a]pyridine structure.
-
2-Aminopyridines: A wide range of electronically and sterically diverse 2-aminopyridines can be used. Electron-donating and electron-withdrawing substituents are generally well-tolerated. Other N-heterocyclic amidines like 2-aminopyrazines and 2-aminothiazoles are also viable substrates.[6][12]
-
Aldehydes: Both aromatic and aliphatic aldehydes are effective coupling partners. Aromatic aldehydes with various substituents, as well as heteroaromatic aldehydes (e.g., furfural), typically provide good to excellent yields.[16][17] While some protocols report lower yields with aliphatic aldehydes, recent advances using catalysts like HPW have shown high efficacy.[9][17]
-
Isocyanides: A diverse array of isocyanides, including aliphatic (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) and functionalized variants (e.g., methyl isocyanoacetate), can be successfully employed, contributing significantly to the structural diversity of the product library.[6]
V. Conclusion and Future Outlook
The Groebke-Blackburn-Bienaymé reaction is a powerful and reliable tool for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, high convergence, and broad substrate scope make it an indispensable methodology in modern drug discovery and organic synthesis.[7] Ongoing research continues to expand its utility through the development of greener catalysts, milder reaction conditions, and applications in complex settings like DNA-encoded library synthesis.[14][17] This guide provides the foundational knowledge and a practical framework for researchers to successfully implement and adapt the GBB reaction for their specific research and development objectives.
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
PMC. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
PMC. The Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]
-
ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available from: [Link]
-
PMC. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]
-
ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]
-
ResearchGate. Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Available from: [Link]
-
ResearchGate. The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). Available from: [Link]
-
ACS Publications. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]
-
ResearchGate. The Groebke–Blackburn–Bienaymé reaction. Available from: [Link]
-
PubMed. The Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 17. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-rich heterocyclic system is a structural motif found in numerous marketed drugs, including Zolpidem and Alpidem, highlighting its favorable drug-like properties.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Consequently, derivatives of this scaffold have been extensively investigated for a plethora of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3][4]
This guide focuses specifically on derivatives featuring a 2-aniline moiety, a structural class that has shown significant promise as potent modulators of key cellular signaling pathways implicated in cancer and inflammation. We will explore the mechanistic basis for their activity and provide detailed, field-proven protocols for their evaluation in both in vitro and in vivo settings.
Core Mechanisms of Action: Targeting Key Signaling Nodes
Derivatives of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline primarily exert their biological effects by inhibiting critical protein kinases and modulating transcription factor activity. Understanding these pathways is paramount for designing robust experiments and interpreting results.
The PI3K/Akt/mTOR Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[5][6] Inhibition at this node leads to a cascade of downstream effects, culminating in reduced cell proliferation and induction of apoptosis.[3]
In Vitro Application Notes & Protocols
A tiered approach is recommended for characterizing the in vitro activity of a novel this compound derivative.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [7]The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A375, MDA-MB-231, A549, HepG2) [5][8][9][10]* Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common concentration range to start with is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Pro-Tip: Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-treatment control" (medium only). A positive control like Doxorubicin or Cisplatin is also recommended. [9][10]4. Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂. [7]5. MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound Example | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| Derivative 12 (PI3Kα inhibitor) | A375 | 0.14 | Not Specified | [5] |
| Derivative 12 (PI3Kα inhibitor) | HeLa | 0.21 | Not Specified | [5] |
| Hybrid HB9 | A549 (Lung) | 50.56 | 24h | [9][10] |
| Hybrid HB10 | HepG2 (Liver) | 51.52 | 24h | [9][10] |
Table 1. Example IC₅₀ values for imidazo[1,2-a]pyridine derivatives in various cancer cell lines.
Protocol 2: Western Blotting for Pathway Analysis
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, STAT3), one can determine if the compound inhibits pathway activation.
Materials:
-
Cells cultured in 6-well plates
-
Test compound and appropriate vehicle (DMSO)
-
Growth factors or inflammatory stimuli (e.g., EGF, LPS) if required
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Rationale: For kinase pathway analysis, it is common to serum-starve the cells (e.g., 0.5% FBS) for 12-24 hours to reduce basal signaling.
-
-
Pre-treat cells with the test compound (at 1x and 2x IC₅₀) or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 100 ng/mL EGF for Akt activation, 1 µg/mL LPS for NF-κB/STAT3) for a short period (e.g., 15-30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Critical Step: Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Analyze the ratio of phosphorylated protein to total protein.
-
Protocol 3: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
Principle: In response to inflammatory stimuli like LPS, cells such as macrophages (and some cancer cells) upregulate inducible nitric oxide synthase (iNOS) to produce nitric oxide (NO). The Griess assay quantifies nitrite (a stable breakdown product of NO) in the culture supernatant. [8] Materials:
-
RAW 264.7 murine macrophages or cancer cell lines (e.g., MDA-MB-231, SKOV3)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include control wells (cells only, cells + LPS + vehicle).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement: Immediately measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in your samples using the standard curve. A reduction in nitrite concentration in compound-treated, LPS-stimulated wells indicates anti-inflammatory activity.
In Vivo Application Notes & Protocols
Moving from cell culture to animal models is a critical step in drug development. The primary goals are to assess pharmacokinetics (PK), efficacy, and safety.
Workflow for an In Vivo Anticancer Efficacy Study
Protocol 4: General Protocol for a Xenograft Tumor Model
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., Nude or NSG mice). Once tumors are established, the mice are treated with the test compound to evaluate its ability to suppress tumor growth in vivo. [5] Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Cancer cells (e.g., HeLa) prepared in sterile PBS or Matrigel
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Dosing syringes (for oral gavage or intraperitoneal injection)
-
Digital calipers
-
Anesthetic and euthanasia supplies
Procedure:
-
Cell Implantation: Inject ~2-5 million cancer cells in 100-200 µL of PBS/Matrigel subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Start measuring them with calipers when they become palpable. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test Compound (e.g., 25 mg/kg, intraperitoneally, once daily) [5] * Group 3: Positive control (standard-of-care chemotherapy)
-
-
Treatment and Monitoring:
-
Administer the treatment as per the defined schedule.
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Ethical Consideration: Monitor animals for signs of distress. The study must be conducted under an approved animal care and use protocol.
-
-
Study Endpoint: The study is typically terminated after a set period (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size.
-
Analysis: At the endpoint, euthanize the mice, and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Tissues can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting to confirm target engagement) or fixed in formalin for immunohistochemistry (IHC).
-
| Parameter | Example Value | Notes |
| Administration Route | Intraperitoneal (IP) or Oral (PO) | Formulation is key for bioavailability. |
| Dose | 10 - 50 mg/kg | Dose-ranging studies may be required. |
| Dosing Frequency | Once daily (QD) | Dependent on PK half-life. |
| Vehicle | DMSO/PEG300/Tween 80/Saline | Must be well-tolerated by the animals. |
| TGI (%) | 37% | Example result for a p110α inhibitor at 25 mg/kg. [5] |
Table 2. Key parameters and considerations for in vivo efficacy studies.
References
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]
-
ResearchGate. (2012). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]
-
Al-Bahrani, H. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(12), 1376-1409. [Link]
-
Rani, N., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
-
Fathi, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 2005-2022. [Link]
-
Kumar, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline and related imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, particularly focusing on the prevalent issue of low product yield. Our approach is rooted in established scientific principles and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.
The primary synthetic route for the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This powerful reaction brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly construct the desired heterocyclic core.[1][2] However, its success is sensitive to a variety of experimental parameters. This guide will walk you through a logical troubleshooting process, from initial diagnosis to targeted optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My GBB reaction for the synthesis of this compound is resulting in a very low yield or failing completely. What are the most likely initial causes?
A1: A low or non-existent yield in a Groebke-Blackburn-Bienaymé (GBB) reaction typically points to one of three primary areas: the quality of your starting materials, the effectiveness of your catalyst, or suboptimal reaction conditions.
-
Reagent Quality: The GBB reaction is sensitive to the purity of the reactants.
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Ensure your aldehyde (in this case, 2-nitrobenzaldehyde as a precursor to the aniline) is pure. It is often advisable to use freshly distilled or recently purchased aldehyde.
-
Isocyanides: Isocyanides can hydrolyze or polymerize upon storage. Their purity should be checked, and they should be stored under an inert atmosphere.
-
2-Aminopyridine: While generally stable, ensure the 2-aminopyridine is free from significant impurities.
-
-
Catalyst Activity: The GBB reaction is commonly catalyzed by either a Brønsted or Lewis acid.[3]
-
Ineffective Catalyst: The choice of catalyst is crucial and can be substrate-dependent. If you are not observing any product formation, your chosen catalyst may not be effective for your specific combination of reactants.
-
Catalyst Degradation: Some catalysts can be sensitive to air or moisture. Ensure your catalyst is properly stored and handled.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the GBB reaction.
-
Temperature: While some GBB reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[2] Insufficient temperature can lead to a stalled reaction.
-
Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate and yield. An inappropriate solvent might not effectively solvate the intermediates or could interfere with the catalytic cycle.
-
Initial Troubleshooting Workflow:
Caption: A streamlined workflow for initial troubleshooting of low yield in the GBB reaction.
Q2: I'm observing the formation of multiple side products in my reaction mixture. What are the likely side reactions, and how can I suppress them?
A2: The formation of side products in a GBB reaction often indicates issues with the reaction pathway, such as the stability of intermediates or competing reactions. Understanding the mechanism is key to diagnosing the problem.
Plausible GBB Reaction Mechanism:
The reaction is thought to proceed via the initial formation of an imine from the aminopyridine and the aldehyde. The catalyst activates this imine towards nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate, which then undergoes an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.[4]
Caption: A simplified representation of the Groebke-Blackburn-Bienaymé reaction mechanism.
Common Side Reactions and Solutions:
-
Hydrolysis of Intermediates: The imine and nitrilium ion intermediates can be susceptible to hydrolysis, especially in the presence of water.
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider the addition of a dehydrating agent like trimethyl orthoformate.[5]
-
-
Passerini or Ugi-type Reactions: If your aldehyde or isocyanide can participate in other multi-component reactions, you may see byproducts from these pathways.
-
Solution: This is often controlled by the choice of catalyst and reaction conditions that favor the GBB pathway. Screening different Lewis or Brønsted acids can be beneficial.
-
-
Polymerization of Reactants: Aldehydes and isocyanides can polymerize under certain conditions.
-
Solution: Control the reaction temperature and consider adding the more reactive components slowly to the reaction mixture.
-
Q3: My yield is inconsistent between batches. How can I improve the reproducibility of my synthesis?
A3: Inconsistent yields are often a sign of sensitivity to subtle variations in experimental parameters. To improve reproducibility, it's essential to standardize your protocol and control key variables.
Key Parameters for Reproducibility:
| Parameter | Importance | Recommended Control Measures |
| Reagent Purity | High | Use reagents from the same batch or with a consistent purity profile. |
| Catalyst Loading | High | Accurately weigh the catalyst and use a consistent mole percentage. |
| Solvent Quality | High | Use anhydrous grade solvents and store them properly. |
| Temperature | High | Use a reliable heating mantle with a temperature controller. For reactions at or below room temperature, use a controlled cooling bath. Microwave heating can also offer precise temperature control and has been shown to improve yields and reduce reaction times.[2] |
| Reaction Time | Medium | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure consistent run times. |
| Atmosphere | Medium | For sensitive reagents or intermediates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Protocol for Improving Reproducibility:
-
Standardize Reagent Handling: Develop a standard operating procedure for handling and dispensing all reagents.
-
Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration for your reaction.
-
Control Temperature Precisely: Use a calibrated temperature probe and a controlled heating/cooling system.
-
Monitor Reaction Progress: Actively monitor the reaction to determine the point of maximum product formation and avoid prolonged reaction times that can lead to byproduct formation.
Q4: I have tried different catalysts and solvents, but my yield remains low. What advanced optimization strategies can I employ?
A4: When basic troubleshooting fails, a more systematic approach to optimization is necessary. This involves exploring a wider range of reaction parameters and considering less common, but potentially more effective, conditions.
Advanced Optimization Strategies:
-
Catalyst Screening: Expand your catalyst screen to include a broader range of Lewis and Brønsted acids. Recent literature has shown success with catalysts like Sc(OTf)₃, InCl₃, p-TsOH, and even simple acetic acid.[6] Iodine has also been reported as an effective catalyst.[4]
| Catalyst | Typical Loading (mol%) | Reported Solvents | Notes |
| Sc(OTf)₃ | 5-10 | Acetonitrile, DMF | A powerful Lewis acid, often effective at low loadings. |
| InCl₃ | 10-20 | Dichloromethane, THF | A milder Lewis acid that can be effective for sensitive substrates. |
| p-TsOH | 10-30 | Ethanol, Toluene | A common and inexpensive Brønsted acid. |
| AcOH | 30 | H₂O/DMSO | A milder Brønsted acid, can be used in higher concentrations.[6] |
| Iodine | 10-20 | Methanol, Ethanol | A mild Lewis acid that can also act as an oxidizing agent.[4] |
-
Solvent Effects: The choice of solvent can dramatically impact the reaction. Consider screening a diverse set of solvents.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[2] This can be particularly useful for sluggish reactions.
-
Flow Chemistry: For scaling up and improving consistency, automated flow synthesis can be a powerful tool.[8]
Experimental Protocol for Catalyst and Solvent Screening:
-
Setup: In parallel reaction vials, add the 2-aminopyridine, aldehyde, and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent to each vial.
-
Catalyst Addition: Add the selected catalyst to each vial.
-
Isocyanide Addition: Add the isocyanide to each vial.
-
Reaction: Place the vials in a temperature-controlled reaction block and stir for a predetermined time.
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product.
Purification of this compound
Low recovery after purification can also contribute to a low overall yield. The basic nature of the product allows for specific purification strategies.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
Acid-Base Extraction: The basicity of the aniline and the imidazopyridine nitrogen atoms can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining pure product.
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your this compound synthesis.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4429–4434. [Link]
-
Bonfanti, A., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Longo, P., et al. (2020). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Molecules, 25(1), 158. [Link]
-
Bonfanti, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Martinez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(3), 896-904. [Link]
-
Kumar, A., et al. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. RSC Advances, 5(1), 234-239. [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
-
S. Mishra, R. Ghosh (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(1), 13-29. [Link]
-
Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. Journal of Medicinal Chemistry, 63(15), 8078-8090. [Link]
Sources
- 1. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorescence of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Probes
Welcome to the technical support center for 2-(Imidazo[1,2-a]pyridin-2-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this versatile class of fluorescent probes. Here, we combine foundational principles with practical, field-proven insights to help you achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound probes.
Q1: What are the typical excitation and emission maxima for this class of probes?
The photophysical properties of imidazopyridine derivatives can be highly dependent on their specific chemical structure and solvent environment.[1] Generally, the emission wavelengths for imidazopyridine derivatives are found in the range of 430–520 nm.[1] It is crucial to determine the optimal excitation and emission wavelengths for your specific probe and experimental conditions by running a full excitation and emission scan using a spectrophotometer.
Q2: How do solvent polarity and viscosity affect the fluorescence signal?
The fluorescence of many imidazo[1,2-a]pyridine derivatives is sensitive to the polarity and viscosity of the solvent.[2][3] This is often due to intramolecular charge transfer (ICT) characteristics of the molecule in the excited state.[2][3] In many cases, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum and may either enhance or quench the fluorescence intensity depending on the specific probe structure. Increased solvent viscosity often restricts non-radiative decay pathways, leading to enhanced fluorescence quantum yield.
Q3: What is the expected quantum yield for these probes and what factors influence it?
The fluorescence quantum yield (Φ) of imidazopyridine derivatives can vary significantly, with reported values ranging from 5% to as high as 70%.[1][2][3] Key factors influencing the quantum yield include:
-
Molecular Structure: The presence of electron-donating groups on the phenyl ring generally improves luminescence performance, while electron-withdrawing groups can have a more unpredictable effect.[2][3]
-
Solvent: As mentioned, the solvent environment plays a critical role. Aprotic and less polar solvents often result in higher quantum yields.
-
Temperature: Lower temperatures typically reduce non-radiative decay and can increase quantum yield.
-
Presence of Quenchers: Metal ions, oxygen, and other quenching species can significantly reduce the fluorescence signal.[4]
Q4: Are these probes suitable for live-cell imaging?
Yes, the imidazopyridine scaffold is widely used for developing probes for bioimaging and cell imaging.[4][5] Their good biocompatibility, stability, and solubility make them excellent candidates for these applications.[1] However, cytotoxicity should always be assessed for your specific probe and cell line.
Troubleshooting Guide: Weak or No Fluorescence Signal
A common issue encountered is a weaker-than-expected or absent fluorescent signal. This guide provides a systematic approach to identifying and resolving the root cause.
Workflow for Troubleshooting Low Signal
Caption: A step-by-step workflow for diagnosing low fluorescence signals.
Issue 1: Incorrect Instrument Settings
Causality: The fluorophore can only be excited and detected efficiently within its specific spectral range. Incorrect settings on the fluorometer, plate reader, or microscope will fail to capture the emitted photons.
Troubleshooting Steps:
-
Confirm Excitation/Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your specific this compound derivative. If you are unsure, run a full spectral scan.
-
Check Filter Sets (Microscopy): Ensure the dichroic mirror and the excitation/emission filters are appropriate for your probe's spectral profile.[6] Overlap between excitation and emission spectra can lead to significant signal loss.
-
Verify Instrument Calibration: Ensure your instrument is properly calibrated using a standard fluorophore with a known quantum yield, such as quinine sulfate.[7]
-
Adjust Gain/Exposure Time: For microscopy and plate reader applications, incrementally increase the gain or exposure time to see if a signal can be detected.[6] Be mindful that this can also increase background noise.
Issue 2: Probe Integrity and Concentration
Causality: The probe's chemical structure dictates its fluorescent properties. Degradation, aggregation, or using an incorrect concentration will directly impact the number of emitting molecules.
Troubleshooting Steps:
-
Assess Probe Purity: If possible, verify the purity of your probe using techniques like NMR or mass spectrometry, as impurities can act as quenchers.[8][9]
-
Prepare Fresh Stock Solutions: Fluorophores can degrade over time, especially when exposed to light or stored in certain solvents. Prepare a fresh stock solution from a solid sample.
-
Perform a Concentration Titration: The optimal probe concentration is application-dependent. Too low a concentration will yield a weak signal, while too high a concentration can lead to self-quenching or aggregation.[10] Perform a titration to find the optimal working concentration.
-
Check for Solubility Issues: Ensure the probe is fully dissolved in your working buffer. Precipitated probe will not fluoresce and can cause light scattering, leading to artifacts.
Issue 3: Environmental Factors
Causality: The local chemical environment can profoundly influence the probe's excited state and its ability to fluoresce. Factors like pH, presence of metal ions, and dissolved oxygen can all act to quench the signal.
Troubleshooting Steps:
-
Optimize pH: The fluorescence of many imidazopyridine derivatives can be pH-sensitive due to protonation/deprotonation of the nitrogen atoms in the heterocyclic core. Test a range of buffer pH values to find the optimum for your probe.
-
Identify and Eliminate Quenchers:
-
Metal Ions: Certain metal ions, such as Fe³⁺ and Hg²⁺, are known to quench the fluorescence of imidazopyridine probes, sometimes through a "turn-off" sensing mechanism.[4][11] If their presence is not the subject of your study, consider using a chelating agent like EDTA in your buffer, if compatible with your experiment.
-
Dissolved Oxygen: Oxygen is a known collisional quencher. If feasible for your application, de-gassing your buffer may improve the signal.
-
-
Minimize Photobleaching: Photobleaching is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.
Data Summary: Key Optimization Parameters
| Parameter | Typical Range | Potential Issue | Recommended Action |
| Excitation Wavelength | 350 - 420 nm | Mismatch with probe's absorption maximum | Perform a full excitation scan. |
| Emission Wavelength | 430 - 520 nm[1] | Mismatch with probe's emission maximum | Perform a full emission scan. |
| Probe Concentration | 1 µM - 20 µM | Self-quenching or insufficient signal | Titrate concentration to find optimal S/N. |
| Solvent System | Varies | Polarity mismatch, quenching | Test solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO).[13] |
| Buffer pH | 6.0 - 8.0 | Protonation state affects fluorescence | Titrate pH to determine the optimal range for your probe. |
Advanced Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra
This protocol is essential for any new probe or when experimental conditions change.
-
Prepare a Dilute Solution: Prepare a solution of your probe in the intended experimental buffer at a concentration that gives an absorbance of <0.1 at the presumed excitation maximum to avoid inner filter effects.
-
Acquire Emission Spectrum: Set the spectrofluorometer to the presumed excitation wavelength. Scan a range of emission wavelengths (e.g., 400 nm to 650 nm) to find the wavelength of maximum emission (λₑₘ).
-
Acquire Excitation Spectrum: Set the emission monochromator to the determined λₑₘ. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to find the wavelength of maximum excitation (λₑₓ).
-
Confirm: Repeat step 2 using the newly determined λₑₓ to confirm the λₑₘ. The determined λₑₓ and λₑₘ are your optimal settings.
Mechanism: The Role of Substituents in Tuning Fluorescence
The fluorescence properties of the this compound core can be rationally tuned through chemical modification. This is often related to modulating the intramolecular charge transfer (ICT) character of the molecule.
Caption: Influence of substituents on the fluorescence mechanism.
As illustrated, electron-donating groups (EDGs) on the aniline moiety or electron-withdrawing groups (EWGs) on the imidazopyridine core can enhance the ICT character, often leading to changes in quantum yield and emission wavelength.[2][3] Understanding the electronic nature of your probe's substituents is key to predicting its behavior.
References
-
Devi, N., & Singh, V. (n.d.). Fluorescence Studies of Novel Pyrazolopyridinone Fused Imidazopyridine Conjugates. Research Trend. Retrieved from .
-
Volpi, G., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Available at: [Link]
-
Kaur, N., & Singh, M. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]
-
Di Stasi, A., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Gotor, R., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry – A European Journal. Available at: [Link]
-
Ghedini, M., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. Available at: [Link]
-
Gotor, R., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchtrend.net [researchtrend.net]
common side reactions in imidazo[1,2-a]pyridine synthesis and their avoidance
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on mechanistic understanding and practical, field-tested solutions.
Introduction to Imidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as Zolpidem and Alpidem.[1][2] Its synthesis is a topic of continuous innovation. Among the various synthetic routes, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction have become a preferred method due to their efficiency and atom economy.[3][4] This guide will primarily focus on troubleshooting the GBB reaction and other common condensation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
The synthesis of this scaffold can be achieved through several strategies, including:
-
Tschitschibabin Reaction: A classical condensation of a 2-aminopyridine with an α-haloketone.[5][6] While foundational, it can require harsh conditions.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][8] This is a highly versatile and widely used method.
-
Copper-catalyzed A3-Coupling: A domino reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne.[9]
-
Oxidative Cyclization: Methods that involve the C-H functionalization of ketones or the use of nitroalkenes as starting materials.[10]
Q2: I'm planning a Groebke-Blackburn-Bienaymé (GBB) reaction. What are the critical parameters to control?
The GBB reaction is sensitive to several factors that can significantly impact yield and purity. Key parameters include:
-
Catalyst Choice and Loading: The reaction is often catalyzed by Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., p-TsOH, HClO₄).[4][11] The optimal catalyst and its concentration depend on the specific substrates.
-
Solvent: A range of solvents can be used, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., DMF, toluene).[11][12] In some cases, solvent-free or aqueous conditions have been successfully employed.[5][8]
-
Temperature: Reactions can be run at room temperature, but heating (conventional or microwave) is often used to reduce reaction times and improve yields.[13][14]
-
Purity of Starting Materials: Isocyanides, in particular, can be prone to degradation and should be used when fresh or purified before use.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Product Yield in the GBB Reaction
Question: I've set up my GBB reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting materials or a complex mixture. What's going wrong?
Answer: Low conversion is a common issue and can stem from several factors related to reaction kinetics and equilibrium.
Root Cause Analysis and Solutions:
-
Insufficient Catalysis: The catalyst is crucial for activating the aldehyde and promoting the key imine formation and subsequent cyclization steps.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: If you are using a low loading (e.g., <10 mol%), consider increasing it to 20 mol%.[12]
-
Switch Catalyst Type: If a Brønsted acid like p-TsOH is ineffective, a stronger Lewis acid like Sc(OTf)₃ might be required, especially for less reactive aldehydes.[4][11] Acetic acid has also been shown to be an effective catalyst under mild conditions.[15]
-
Check Catalyst Quality: Ensure your catalyst is anhydrous and has not degraded.
-
-
-
Poor Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine intermediate can be a rate-limiting step.
-
Troubleshooting Protocol:
-
Use a Dehydrating Agent: The formation of the imine releases water, which can inhibit the reaction. Adding a dehydrating agent like trimethyl orthoformate can drive the equilibrium forward.[7]
-
Azeotropic Removal of Water: For reactions in solvents like toluene, using a Dean-Stark trap can be effective.
-
Pre-formation of the Imine: In some cases, pre-mixing the 2-aminopyridine and aldehyde before adding the isocyanide and catalyst can improve yields.[15]
-
-
-
Low Reaction Temperature: While some GBB reactions proceed at room temperature, many require thermal energy to overcome the activation barrier.
Issue 2: Formation of a Linear Ugi Adduct as a Major Byproduct
Question: My LC-MS shows a mass corresponding to the desired imidazo[1,2-a]pyridine, but also another major peak with a mass that seems to be a combination of all three starting components plus a molecule of water. What is this side product?
Answer: You are likely observing the formation of a classic Ugi adduct. This occurs when the intermediate formed after the isocyanide addition is quenched by an external nucleophile (like water) before it can undergo the final intramolecular cyclization to form the desired fused imidazole ring.
Mechanistic Insight:
The GBB reaction is a type of Ugi multicomponent reaction. The key difference lies in the final step: an intramolecular cyclization. If this cyclization is slow or inhibited, the reaction can terminate as a linear Ugi product.
Troubleshooting Workflow for Ugi Adduct Formation:
Caption: GBB vs. Ugi Pathway Decision Point.
Avoidance Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Increasing the reaction temperature often favors the intramolecular cyclization over the intermolecular quenching reaction.
-
Choice of Isocyanide: Sterically bulky isocyanides (e.g., tert-butyl isocyanide) can sometimes favor the desired cyclization.
Issue 3: Poor Regioselectivity with Substituted 2-Aminopyridines
Question: I am using a substituted 2-aminopyridine, and I'm getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer: The initial nucleophilic attack during the cyclization involves the endocyclic nitrogen of the 2-aminopyridine.[5] If the pyridine ring has substituents, they can electronically or sterically influence this step, potentially leading to mixtures if the substituent pattern is ambiguous.
Controlling Factors and Solutions:
| Factor | Influence on Regioselectivity | Recommended Action |
| Electronic Effects | Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the ring nitrogen, facilitating the reaction. Electron-withdrawing groups (EWGs) can slow it down. The position of the substituent dictates which nitrogen is more nucleophilic. | Generally, the cyclization occurs at the nitrogen atom adjacent to the amino group. Carefully consider the electronic influence of your specific substituent. Computational modeling can sometimes predict the most likely site of cyclization. |
| Steric Hindrance | A bulky substituent near one of the ring nitrogens can hinder the cyclization at that position, favoring the alternative regioisomer. | If possible, choose a synthetic route where the key substituents are installed after the imidazo[1,2-a]pyridine core is formed. Alternatively, a different synthetic strategy that is not sensitive to this regioselectivity might be necessary. |
Purification Strategies
Question: My reaction seems to have worked, but I'm struggling to purify the final product. What are the best practices for purifying imidazo[1,2-a]pyridines?
Answer: Purification can indeed be challenging due to the basic nature of the product and potentially similar polarities of side products.
Recommended Purification Protocols:
-
Aqueous Workup:
-
After the reaction, quench with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is most commonly used.[16]
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar products, a small percentage of triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking on the silica gel column. Dichloromethane/methanol gradients are also effective.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective method for obtaining analytically pure material.
-
Acid-Base Extraction: For particularly difficult separations, leveraging the basicity of the imidazo[1,2-a]pyridine core can be useful.
-
Dissolve the crude mixture in an organic solvent.
-
Extract with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and then back-extract the pure product into an organic solvent.
-
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
PubMed Central. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
ACS Combinatorial Science. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available from: [Link]
-
ResearchGate. Optimization of the cyclization reaction conditions. a. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. a. Available from: [Link]
-
ResearchGate. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.. Available from: [Link]
-
PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]
-
ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
-
Beilstein Journals. Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Available from: [Link]
-
MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
-
ResearchGate. Groebke–Blackburn–Bienaymé reaction.. Available from: [Link]
-
ResearchGate. Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction.. Available from: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
Technical Support Center: Purification of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Imidazo[1,2-a]pyridin-2-yl)aniline. This molecule, a key building block in medicinal chemistry and materials science, presents unique purification challenges due to its distinct chemical properties.[1][2][3][4] This guide is designed for researchers and drug development professionals to navigate these complexities, providing field-proven troubleshooting strategies and in-depth explanations to ensure the successful isolation of a high-purity product.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking severely during silica gel column chromatography, resulting in poor separation and broad fractions. What's happening and how do I fix it?
Answer:
This is the most common issue encountered and is almost certainly due to strong acid-base interactions between your compound and the stationary phase.
-
The Cause: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your molecule, this compound, possesses two basic nitrogen centers: the aniline amine and the pyridine-like nitrogen in the imidazo[1,2-a]pyridine core. These basic sites bind strongly and often irreversibly to the acidic silanols, causing the characteristic streaking (tailing) you observe.[5]
-
The Solutions: The goal is to disrupt this interaction. You have two main strategies: modify the mobile phase or change the stationary phase.
-
Mobile Phase Modification: Introduce a small amount of a basic competitor into your eluent. This "sacrificial base" will occupy the acidic sites on the silica, allowing your compound to travel through the column more freely.
-
Recommended Modifier: Triethylamine (TEA) is the most common choice. Start by adding 0.5-1% (v/v) of TEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Alternative: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as part of the polar component of your eluent, which is particularly effective for highly polar amines.[5]
-
-
Stationary Phase Modification: If mobile phase modifiers are insufficient or undesirable, using a different stationary phase is a highly effective solution.
-
Amine-Functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups. It provides a less acidic environment and often allows for purification with simple hexane/ethyl acetate gradients without any amine additives.[5]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica. Use neutral (pH ~7) or basic (pH ~9) alumina to prevent the strong acidic interactions. Note that alumina may have different selectivity compared to silica, so TLC on alumina plates is recommended for method development.
-
-
dot
Caption: Troubleshooting workflow for chromatography issues.
Question 2: After purification, my product is a yellow or brown solid, but the literature reports it as off-white. How can I decolorize it?
Answer:
The coloration is typically due to the oxidation of the primary aniline group, forming highly colored quinone-imine type impurities. This is a common issue with anilines, which are sensitive to atmospheric oxygen.
-
The Cause: The -NH₂ group is easily oxidized. This can happen during a lengthy reaction workup, prolonged heating, or exposure to air during storage.
-
The Solutions:
-
Recrystallization with Activated Charcoal: This is the most common method. Dissolve your crude product in a minimum amount of a suitable hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities will have been adsorbed onto the charcoal. Allow the filtrate to cool and crystallize.
-
Caution: Charcoal can also adsorb your product, leading to yield loss. Use it sparingly.
-
-
Acid-Base Extraction: This technique can be highly effective for removing non-basic, colored impurities. It also protects the amine from oxidation during the process.
-
Protocol 1: Acid-Base Extraction for Purification & Decolorization
-
Dissolution: Dissolve the crude, colored product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). Your product, being basic, will form a hydrochloride salt and move into the aqueous layer. Most colored, non-basic impurities will remain in the organic layer.[6][7]
-
Organic Wash (Optional): Combine the acidic aqueous layers and wash them once with fresh EtOAc or DCM to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9. Your product will precipitate out as a free base.
-
Isolation:
-
Option A (Filtration): If a solid precipitate forms, collect it by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
Option B (Back-Extraction): Extract the basified aqueous solution three times with fresh EtOAc or DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Final Product: This procedure should yield a significantly purer and less colored product.
Question 3: My yield is extremely low after column chromatography. Where is my product going?
Answer:
Significant yield loss during silica gel chromatography of basic amines is often due to irreversible adsorption or on-column degradation.
-
The Cause: As discussed in Question 1, the strong interaction with acidic silica can be so severe that a portion of the product does not elute from the column at all. Furthermore, the acidic surface of the silica can catalyze the degradation of sensitive molecules.
-
The Solutions:
-
Avoid Silica Gel: The best way to prevent this is to avoid standard silica gel altogether. Prioritize the Acid-Base Extraction method (Protocol 1) as your primary purification technique. It is scalable, fast, and avoids the use of silica.[8]
-
Use Deactivated Stationary Phases: If chromatography is necessary to separate from impurities with similar basicity, use amine-functionalized silica or alumina.[5]
-
TLC Analysis of "Empty" Fractions: After you believe all your product has eluted, try flushing the column with a very strong, basic eluent (e.g., 5-10% TEA in EtOAc or 10% 2M NH₃/MeOH in DCM). Collect these fractions and check by TLC. You may be surprised to find more of your product eluting, confirming that it was stuck on the column.
-
dot
Caption: Decision tree for selecting a purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. A common method is the reaction of a 2-aminopyridine with an α-haloketone followed by further functionalization.[9][10] Potential impurities include:
-
Starting Materials: Unreacted 2-aminopyridine or the precursor to the 2-aminophenyl moiety.
-
Isomeric Byproducts: Depending on the reaction conditions, formation of other isomers is possible.[6]
-
Quinoxaline-type Impurities: Side reactions, especially if using reagents like glyoxal, can sometimes lead to quinoxaline derivatives.[6]
-
Polymeric Materials: Harsh reaction conditions (strong acid or base, high heat) can lead to the formation of intractable tars.[6]
dot dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10355088&t=l"]; Target [pos="0,3!", label="this compound (Target)"];
}
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Imaging with 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives
Welcome to the technical support center for our 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-based fluorescent probes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you minimize background fluorescence and acquire high-quality, reproducible data in your cell imaging experiments.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence is a common challenge that can obscure your signal of interest and compromise the quality of your images. This guide provides a systematic approach to identifying and mitigating the sources of background noise when using this compound probes.
Question 1: I'm observing high, diffuse background fluorescence across my entire field of view. What are the likely causes and how can I fix this?
Answer:
High, diffuse background is often related to the probe itself or the imaging medium. Here’s a step-by-step approach to troubleshoot this issue:
1. Optimize Probe Concentration:
-
The Problem: Using a probe concentration that is too high is a primary cause of nonspecific background signal. Excess probe molecules that are not bound to the target of interest will fluoresce, contributing to a general haze.[1][2]
-
The Solution: Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental conditions. The goal is to use the lowest concentration that still provides a robust signal-to-noise ratio.
| Parameter | Recommendation |
| Starting Concentration | Refer to the product's technical data sheet. |
| Titration Range | Test concentrations from 0.5x to 5x the recommended starting concentration. |
| Evaluation | Acquire images at each concentration and compare the signal intensity from your target structure to the background fluorescence. |
2. Improve Washing Steps:
-
The Problem: Insufficient washing after probe incubation will leave unbound probe molecules in the imaging medium, leading to high background.[3]
-
The Solution: Increase the number and duration of your washing steps.
-
Protocol: After incubation with the this compound probe, wash the cells at least three times with a buffered saline solution like PBS.[2]
-
Pro-Tip: Gently agitate the plate or slide during washing to enhance the removal of unbound probe.
-
3. Select the Appropriate Imaging Medium:
-
The Problem: Many standard cell culture media contain components like phenol red, vitamins, and amino acids that are inherently fluorescent.[4][5] This contributes significantly to background noise.
-
The Solution: For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background imaging medium, such as FluoroBrite™ DMEM, just before imaging.[6][7] For fixed-cell imaging, ensure your mounting medium is formulated for fluorescence microscopy and has anti-fade properties.[3]
Workflow for Mitigating Diffuse Background Fluorescence
Caption: Troubleshooting workflow for high diffuse background.
Question 2: My unstained control cells are showing significant fluorescence. What is causing this, and how can I reduce it?
Answer:
Fluorescence in unstained control cells is known as autofluorescence. This is the natural fluorescence of biological structures within the cell.[8] Here's how to address it:
1. Identify the Source of Autofluorescence:
-
Common Culprits: Endogenous molecules like NAD(P)H, flavins, collagen, and lipofuscin are common sources of autofluorescence.[5][9] Mitochondria and lysosomes are organelles that often exhibit autofluorescence.[8]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[10][11]
2. Strategies to Minimize Autofluorescence:
-
Choose the Right Fluorophore: If possible, select a this compound derivative that excites and emits in the red or far-red spectrum, as cellular autofluorescence is typically more pronounced in the blue and green channels.[5][12]
-
Modify Fixation Protocol: If using aldehyde fixatives, keep the fixation time to a minimum.[11] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol, which may induce less autofluorescence.[5]
-
Pre-Image Photobleaching: You can intentionally photobleach the autofluorescence before adding your fluorescent probe. Expose the unstained sample to the excitation light for a period until the endogenous fluorescence diminishes.[13][14]
-
Use Quenching Agents: Commercially available quenching agents like Sudan Black B can be used to reduce autofluorescence, particularly from lipofuscin.[10]
Decision Tree for Managing Autofluorescence
Caption: Options for reducing cellular autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and its derivatives?
Imidazo[1,2-a]pyridines are heterocyclic compounds known for their remarkable fluorescence properties and are often used as the core structure for fluorescent probes.[15][16] The aniline group can be modified to create derivatives that are sensitive to specific ions, molecules, or cellular environments, making them versatile tools for cell imaging.[17][18]
Q2: How should I store and handle the this compound probe?
As with most fluorescent dyes, it is crucial to protect the probe from light to prevent photobleaching.[19] Store the probe according to the recommendations on the technical data sheet, typically at -20°C or -80°C in a desiccated environment. When preparing solutions, use high-purity solvents like anhydrous DMSO.
Q3: Can photobleaching affect my results, and how can I minimize it?
Yes, photobleaching is the irreversible loss of fluorescence due to light exposure and can lead to a weakened signal during time-lapse imaging.[20][21] To minimize photobleaching:
-
Reduce Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a good signal.[13]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed-cell imaging.[6]
-
Image Efficiently: Limit the duration of your imaging session and only acquire images when necessary.[13]
Q4: My signal is weak even with low background. What should I do?
If you are experiencing a weak signal, consider the following:
-
Increase Probe Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. Refer back to your titration experiment to find the optimal balance.[22]
-
Increase Incubation Time: A longer incubation period may allow for more efficient labeling of the target structure.
-
Check Excitation/Emission Settings: Ensure that your microscope's filter sets are appropriate for the specific excitation and emission spectra of your this compound derivative.
Experimental Protocol: General Staining Procedure
This protocol provides a general workflow for staining cells with a this compound-based probe. Note: This is a template; always optimize parameters like probe concentration and incubation time for your specific application.
1. Cell Preparation: a. Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. b. Culture cells to the desired confluency.
2. Probe Preparation: a. Prepare a stock solution of the this compound probe in anhydrous DMSO. b. On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed, serum-free medium or an appropriate buffer.
3. Cell Staining: a. Remove the culture medium from the cells. b. Add the probe-containing medium to the cells. c. Incubate for the optimized duration (e.g., 15-60 minutes) at 37°C, protected from light.
4. Washing: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS or another suitable buffer.
5. Imaging: a. Replace the wash buffer with a low-background imaging medium (e.g., FluoroBrite™ DMEM).[6] b. Proceed with imaging on a fluorescence microscope using the appropriate filter sets.
References
- Vertex AI Search. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Accessed January 8, 2026.
- Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Accessed January 8, 2026.
- AZoLifeSciences. Photobleaching in Fluorescence Microscopy. Published February 1, 2021.
- Thermo Fisher Scientific. Photobleaching Principles. Accessed January 8, 2026.
- Hycult Biotech. Troubleshooting Immunofluorescence. Accessed January 8, 2026.
- Wikipedia. Photobleaching.
- Elabscience. Immunofluorescence Troubleshooting Tips. Published October 19, 2021.
- Scientific Volume Imaging. Bleaching Effects. Accessed January 8, 2026.
- StressMarq Biosciences Inc. Immunofluorescence Troubleshooting | Tips & Tricks. Accessed January 8, 2026.
- Thermo Fisher Scientific. Background in Fluorescence Imaging. Accessed January 8, 2026.
- Wikipedia. Autofluorescence.
- Bitesize Bio. What is Autofluorescence? A Quick Explainer for Biologists. Published October 2, 2024.
- Proteintech Group. How to reduce autofluorescence. Accessed January 8, 2026.
- Visikol. Causes of Autofluorescence. Published July 21, 2022.
- St John's Laboratory Ltd. Immunofluorescence Troubleshooting. Published November 12, 2020.
- BD Biosciences. Autofluorescence can interfere with flow cytometry imaging. Accessed January 8, 2026.
- Leica Microsystems. Learn how to Remove Autofluorescence from your Confocal Images. Accessed January 8, 2026.
- ResearchGate. How to reduce autofluorescence in life cell imaging of cell lines?. Published June 27, 2019.
- SouthernBiotech. How to Reduce Autofluorescence. Accessed January 8, 2026.
- NIH. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Published September 3, 2017.
- PubMed. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Published June 13, 2019.
- PubMed Central. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Published September 20, 2019.
- NIH. A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. Accessed January 8, 2026.
- ResearchGate. An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. Published May 5, 2024.
- Sensors & Diagnostics (RSC Publishing). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Accessed January 8, 2026.
- RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Published December 13, 2023.
- ResearchGate. Bright, Fluorescent Dyes Based on Imidazo[1, 2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. Published August 6, 2025.
- PubMed. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Accessed January 8, 2026.
- MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Published October 20, 2022.
- ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Published January 7, 2026.
- bioRxiv. Live Cell Painting: image-based profiling in live cells using Acridine Orange. Published August 29, 2024.
- PubMed. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Published June 20, 2019.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Autofluorescence - Wikipedia [en.wikipedia.org]
- 9. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Causes of Autofluorescence [visikol.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 21. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Addressing Cytotoxicity of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-based Probes
Introduction
Welcome to the technical support guide for researchers utilizing 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-based probes. The imidazopyridine scaffold is a privileged structure in medicinal chemistry and probe development, valued for its unique photophysical properties and biological activity.[1] Many derivatives are explored for their potent anticancer effects, which inherently involves cytotoxicity against tumor cells.[2][3][4][5][6] However, this intrinsic bioactivity can also manifest as unintended cytotoxicity in healthy or non-target cells during imaging or sensing experiments, leading to confounding results and compromised data integrity.
This guide is designed to provide researchers, scientists, and drug development professionals with a centralized resource for understanding, identifying, and mitigating the cytotoxic effects of these probes. We will move from foundational questions to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of imidazopyridine-based probes and their associated cytotoxicity.
Q1: What are this compound-based probes and why are they used?
This compound and its derivatives form a class of heterocyclic compounds that are widely used as fluorescent probes for bioimaging and as scaffolds for therapeutic agents.[1] Their rigid, planar structure often results in favorable fluorescence properties, making them suitable for detecting specific ions, molecules, or cellular environments.[1] In medicinal chemistry, they are frequently investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][7]
Q2: Why do these probes exhibit cytotoxicity?
The cytotoxicity of imidazopyridine derivatives is often linked to their mechanism of action as potential anticancer agents. Studies have shown they can induce apoptosis (programmed cell death) through various pathways.[8][6][9] Key mechanisms include:
-
Induction of Apoptosis: Many imidazopyridine compounds trigger the intrinsic (mitochondrial) or extrinsic apoptotic pathways. This can involve the depolarization of the mitochondrial membrane, activation of caspase proteins (like caspase-3, -7, -8, and -9), and upregulation of pro-apoptotic proteins like Bax.[6][9][10]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as G2/M, preventing cell proliferation.[8][10]
-
Inhibition of Signaling Pathways: They have been shown to inhibit critical cell survival pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[8][11]
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cells, leading to cellular damage and senescence.[12]
Q3: Is cytotoxicity always a negative side effect?
Not necessarily. For researchers developing anticancer therapeutics, cytotoxicity is the desired outcome against cancer cell lines.[13] However, for scientists using these compounds as fluorescent probes for imaging or sensing in non-cancer models, this same cytotoxicity is an undesirable off-target effect that can kill the cells being studied, leading to inaccurate results. Some studies have shown that certain imidazopyridine derivatives exhibit selective cytotoxicity, with lower impact on normal cells compared to cancer cells.[14]
Q4: What are the first signs of probe-induced cytotoxicity in an experiment?
Early indicators of cytotoxicity can be subtle. Researchers should look for:
-
Morphological Changes: Cells may appear rounded, shrunken, or begin to detach from the culture plate. You might observe vacuolization or blebbing of the cell membrane.[6]
-
Reduced Cell Proliferation: A noticeable decrease in cell confluence compared to vehicle-only control wells.
-
Decreased Signal in Viability Assays: Lower readings in metabolic assays like MTT or MTS, which can indicate either cell death or growth inhibition.[15]
-
Increased Signal in "Dead Cell" Stains: Increased uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Trypan Blue.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue 1: My cells are dying even at low probe concentrations.
Possible Cause 1: Intrinsic Probe Toxicity The specific chemical structure of your probe may be inherently toxic to your cell type. Structure-activity relationship (SAR) studies often show that small modifications to the imidazopyridine core can dramatically alter its biological activity.[2][16]
-
Solution: Perform a Dose-Response Curve.
-
Always begin by determining the IC50 (half-maximal inhibitory concentration) of your probe on your specific cell line.
-
Test a wide range of concentrations (e.g., from nanomolar to high micromolar) for a fixed incubation time (e.g., 24 hours).
-
Actionable Insight: For imaging or sensing applications, aim to use a concentration that is at least 10-fold lower than the determined IC50 to minimize cytotoxic effects while retaining sufficient signal.
-
Possible Cause 2: Extended Incubation Time Cytotoxicity is often time-dependent. A concentration that is non-toxic at 4 hours may become highly toxic at 24 or 48 hours.
-
Solution: Optimize Incubation Time.
-
If your experimental goal allows, reduce the probe incubation time. Can the required signal be detected after 30 minutes, 1 hour, or 4 hours instead of overnight?
-
Perform a time-course experiment at a fixed, non-toxic concentration to observe the onset of cytotoxicity.
-
Possible Cause 3: Solvent Toxicity Many probes are dissolved in solvents like DMSO. At high concentrations, the solvent itself can be toxic to cells.
-
Solution: Control for Solvent Effects.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all wells, including the "untreated" control.
-
Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as cell types vary in their sensitivity.
-
Always run a "vehicle-only" control (cells treated with the highest concentration of solvent used in the experiment) to isolate the effect of the probe from the effect of the solvent.
-
Issue 2: My probe is precipitating in the cell culture medium.
Possible Cause 1: Poor Aqueous Solubility Imidazopyridine derivatives can be hydrophobic, leading to poor solubility in aqueous cell culture media, especially those containing salts and proteins.[17][18] Precipitation can cause artifacts and lead to inconsistent, non-uniform cytotoxicity.
-
Solution 1: Modify the Dilution Protocol.
-
Instead of adding a small volume of highly concentrated probe stock directly to the well, perform a serial dilution.
-
First, dilute the DMSO stock into a small volume of serum-free media or PBS, vortexing gently. Then, add this intermediate dilution to the final culture well.[17] This gradual change in solvent environment can prevent "shock" precipitation.
-
-
Solution 2: Warm the Medium.
-
Gently warming the cell culture medium to 37°C before adding the probe can sometimes help maintain solubility.[18]
-
-
Solution 3: Re-evaluate Maximum Soluble Concentration.
-
Determine the solubility limit of your compound in your specific cell culture medium. You can do this by preparing dilutions and visually inspecting for precipitation or by measuring turbidity with a plate reader.[18] Any experimental concentrations should remain below this limit.
-
Issue 3: I'm seeing high background fluorescence and poor signal-to-noise.
Possible Cause 1: Probe Aggregation Similar to precipitation, probe molecules can form aggregates at high concentrations. These aggregates can be taken up non-specifically by cells or create fluorescent artifacts, leading to high background.
-
Solution: Work Below the Critical Aggregation Concentration.
-
This often coincides with the solubility limit. Reducing the probe concentration is the most effective way to prevent aggregation.
-
Ensure your stock solution is fully dissolved and does not contain any visible particulates before diluting into the medium.
-
Possible Cause 2: Media Autofluorescence Components in standard cell culture media (e.g., riboflavin, phenol red, and tryptophan) are naturally fluorescent and can contribute to high background.[19]
-
Solution: Use Imaging-Specific Media.
-
For the final imaging step, replace the standard medium with a phenol red-free, low-fluorescence medium or buffer (like FluoroBrite™ DMEM or Hanks' Balanced Salt Solution, HBSS).[19] This should be done gently to avoid dislodging cells.
-
Issue 4: My cytotoxicity assay results are ambiguous.
Possible Cause: Assay Limitations Different cytotoxicity assays measure different cellular events. A metabolic assay like MTT measures dehydrogenase activity, which reflects cell viability but can be confounded by compounds that affect mitochondrial function without killing the cell.[15] It cannot distinguish between cell death (cytotoxicity) and the inhibition of cell growth (cytostatic effects).[15]
-
Solution: Use Orthogonal Assays.
-
To get a complete picture, use at least two assays that measure different aspects of cell death. This provides a self-validating system.
-
Recommendation: Combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) or an apoptosis-specific assay (like Annexin V/PI staining).[20]
-
| Assay Type | Principle | Measures |
| MTT / XTT | Metabolic conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Cell Viability / Metabolic Activity |
| LDH Release | Measures Lactate Dehydrogenase (LDH) released from cells with compromised plasma membranes. | Cell Death / Membrane Lysis (Necrosis) |
| Annexin V / PI | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. PI is a nuclear stain that only enters cells with compromised membranes. | Apoptosis vs. Necrosis |
| Caspase-Glo 3/7 | A luminescent assay that measures the activity of executioner caspases 3 and 7. | Apoptosis |
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for core experiments to assess and manage probe cytotoxicity.
Protocol 3.1: Dose-Response Assessment using MTT Assay
This protocol determines the IC50 value of your probe.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of your imidazopyridine probe in complete culture medium. Also prepare a 2x vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Treatment: Carefully remove half the medium from each well and add an equal volume of the 2x probe dilutions. This minimizes cell disturbance.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well. Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results to determine the IC50 value.
Protocol 3.2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between different types of cell death.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with your probe at relevant concentrations (e.g., IC50 and 2x IC50) for the desired time. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set proper compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Section 4: Visualizing Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving cytotoxicity issues.
Caption: A step-by-step workflow for troubleshooting probe-induced cytotoxicity.
Potential Cytotoxicity Mechanism
This diagram illustrates a simplified, common pathway for imidazopyridine-induced apoptosis.
Caption: Simplified intrinsic apoptosis pathway often induced by imidazopyridine probes.
References
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. [Link]
-
Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Troubleshooting guide. National Center for Biotechnology Information. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. National Institutes of Health. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]
-
A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. ScienceOpen. [Link]
-
Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. R Discovery. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. PubMed. [Link]
-
Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. National Institutes of Health. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]
-
A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. [Link]
-
Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of imidazopyridine-oxindole conjugates as microtubule-targeting agents. PubMed. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. [Link]
-
Targeted Co-delivery of Curcumin and Astragaloside IV via Hybrid Membr. IJN. [Link]
-
Carbon nanotubes in medicine. Wikipedia. [Link]
Sources
- 1. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthesis and biological evaluation of imidazopyridine-oxindole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Binding Affinity and Selectivity of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Imidazo[1,2-a]pyridin-2-yl)aniline based fluorescent sensors. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to help you overcome common challenges and optimize the performance of your sensors. The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a versatile platform for developing chemosensors.[1][2] However, achieving high binding affinity and selectivity for your target analyte requires careful experimental design and execution.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Fluorescent Response Upon Analyte Binding
You've synthesized your this compound sensor and are titrating it with your target analyte, but you observe a weak, or complete lack of, change in fluorescence intensity.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Wavelength Settings | The excitation and emission maxima of your sensor can shift upon analyte binding. Solution: Perform a full excitation-emission matrix (EEM) scan for both the free sensor and the sensor-analyte complex to identify the optimal wavelengths. |
| Poor Sensor Solubility | Aggregation of the sensor in the chosen solvent can quench fluorescence and hinder analyte binding.[3] Solution: Test a range of solvents with varying polarities.[4] Consider adding a small percentage of a co-solvent like DMSO to improve solubility, but be aware that this can also affect binding kinetics.[5] If solubility remains an issue, consider synthesizing derivatives with solubilizing groups (e.g., sulfonate, polyethylene glycol). |
| Ineffective Binding Pocket | The designed binding site on your sensor may not be sterically or electronically complementary to the analyte. Solution: Re-evaluate your sensor design. Consider computational modeling (docking studies) to predict binding modes and affinities.[6][7] Synthesize a small library of derivatives with modifications to the aniline moiety or the imidazopyridine core to probe the structure-activity relationship (SAR).[8] |
| Quenching by Solvent or Buffer Components | Components in your experimental medium (e.g., certain buffer salts, dissolved oxygen) can quench the fluorescence of your sensor. Solution: Degas your solutions. Test different buffer systems. Run control experiments with just the sensor in the buffer to assess background fluorescence and stability. |
| Incorrect pH | The protonation state of the sensor, particularly the imidazopyridine nitrogen and the aniline amine, can significantly impact its photophysical properties and binding ability.[9][10] Solution: Determine the pKa of your sensor and perform binding studies in a buffered solution at a pH where the desired protonation state is favored. Conduct a pH titration to understand the sensor's fluorescence behavior across a range of pH values. |
Issue 2: Poor Selectivity - Sensor Responds to Multiple Analytes
Your sensor shows a response to the target analyte, but also exhibits significant cross-reactivity with other ions or molecules present in the sample matrix.
| Potential Cause | Explanation & Troubleshooting Steps |
| Non-specific Binding Interactions | The sensor may be interacting with interfering species through general electrostatic or hydrophobic interactions rather than specific coordination or hydrogen bonding. Solution: Modify the sensor structure to introduce more specific recognition elements. For example, for metal ion sensing, incorporate a chelating group with a specific coordination geometry.[11][12] For organic analytes, introduce functional groups that can form specific hydrogen bonds or π-π stacking interactions.[13] |
| Similarities Between Target and Interfering Analytes | If the interfering species are structurally very similar to the target analyte, achieving high selectivity can be challenging.[14] Solution: Employ a "turn-on" sensing mechanism where binding of the specific analyte triggers a unique conformational change or chemical reaction that enhances fluorescence.[15] Consider using masking agents to selectively bind and "hide" interfering ions, if their identity is known. |
| Environmental Effects | Changes in solvent polarity or pH can sometimes mimic the effect of analyte binding, leading to a false-positive signal.[4][16] Solution: Ensure your experimental conditions are rigorously controlled. Run control experiments with potential interferents in the absence of the target analyte to quantify their effect. |
Issue 3: Difficulty in Sensor Synthesis and Purification
You are facing challenges in obtaining the desired this compound derivative in good yield and purity.
| Potential Cause | Explanation & Troubleshooting Steps |
| Low Reaction Yield | The chosen synthetic route may not be optimal for your specific substrates. Common synthetic methods include condensation reactions, multicomponent reactions (like the Groebke–Blackburn–Bienaymé reaction), and various coupling strategies.[17][18][19] Solution: Screen different reaction conditions (catalyst, solvent, temperature, reaction time).[20] Consider alternative synthetic strategies. For example, if a one-pot reaction is failing, a stepwise approach may offer better control and higher yields.[21][22] |
| Formation of Side Products | Competing reaction pathways can lead to a mixture of products, complicating purification. Solution: Carefully analyze your crude reaction mixture by LC-MS and NMR to identify major side products. Adjusting the stoichiometry of reactants or the order of addition can sometimes minimize side reactions. |
| Purification Challenges | The final compound may have similar polarity to starting materials or byproducts, making chromatographic separation difficult. Solution: Explore different purification techniques. If column chromatography is ineffective, consider recrystallization, preparative HPLC, or conversion to a salt to alter solubility and facilitate purification. |
II. Frequently Asked Questions (FAQs)
Q1: How can I rationally design a this compound sensor with high binding affinity for a specific metal ion?
A1: A successful design strategy involves a multi-pronged approach:
-
Chelation Site: The aniline nitrogen and one of the imidazopyridine nitrogens can act as a bidentate chelation site. To enhance affinity and selectivity for a specific metal ion, you can introduce additional coordinating atoms (e.g., oxygen from a hydroxyl or methoxy group, or another nitrogen from a pyridine ring) onto the aniline or imidazopyridine scaffold to match the preferred coordination geometry of the target ion.[11][15]
-
Preorganization: Modify the scaffold to create a more rigid structure that preorganizes the binding pocket for the target analyte. This reduces the entropic penalty of binding, leading to a higher binding constant.
-
Electronic Tuning: The electronic properties of the imidazo[1,2-a]pyridine core can be tuned by introducing electron-donating or electron-withdrawing substituents.[16][23] This can influence the Lewis basicity of the coordinating nitrogens and the photophysical properties of the sensor.[2]
Q2: What is the underlying mechanism for the change in fluorescence upon analyte binding?
A2: Several photophysical mechanisms can be at play:
-
Photoinduced Electron Transfer (PET): In the free sensor, the aniline moiety can act as an electron donor, quenching the fluorescence of the imidazopyridine fluorophore through PET. Upon binding a cation, the electron-donating ability of the aniline is suppressed, inhibiting PET and causing a "turn-on" fluorescence response.[13]
-
Intramolecular Charge Transfer (ICT): The 2-anilino-imidazo[1,2-a]pyridine system can exhibit ICT character. Analyte binding can modulate the extent of ICT, leading to shifts in the emission wavelength. For example, binding a Lewis acidic metal ion can enhance the ICT process, causing a red-shift (bathochromic shift) in the emission.[24]
-
Conformational Restriction: Binding to an analyte can restrict intramolecular rotations or vibrations within the sensor molecule. This rigidity can decrease non-radiative decay pathways and lead to fluorescence enhancement.[25]
Q3: How do I accurately determine the binding constant (Ka) and stoichiometry of my sensor-analyte complex?
A3:
-
Binding Constant (Ka): This is typically determined by performing a fluorescence titration. You will need to prepare a series of solutions with a fixed concentration of your sensor and varying concentrations of the analyte. After measuring the fluorescence intensity at each analyte concentration, you can plot the change in fluorescence against the analyte concentration. This data can then be fitted to a suitable binding isotherm model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate Ka.
-
Stoichiometry: A Job's plot is a common method to determine the binding stoichiometry. In this experiment, you prepare a series of solutions where the total molar concentration of the sensor and analyte is kept constant, but their mole fractions are varied. The fluorescence is measured for each solution, and the change in fluorescence is plotted against the mole fraction of the sensor. The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex.
Q4: My sensor works well in organic solvents but its performance drops significantly in aqueous media. What can I do?
A4: This is a common challenge. The high polarity of water can compete for binding interactions and can also lead to aggregation of hydrophobic sensors.
-
Increase Water Solubility: As mentioned in the troubleshooting section, introduce hydrophilic functional groups (e.g., -SO3H, -COOH, oligo(ethylene glycol)) to the sensor scaffold.
-
Amphiphilic Environments: Consider performing the sensing experiments in micellar solutions (e.g., SDS, CTAB) or in cyclodextrin hosts. These environments can encapsulate the hydrophobic sensor, shielding it from bulk water while still allowing the analyte to access the binding site.
-
Ratiometric Sensing: Design a sensor that exhibits a shift in its emission wavelength upon binding, rather than just a change in intensity. Ratiometric measurements (the ratio of fluorescence intensities at two different wavelengths) are less susceptible to environmental factors and sensor concentration fluctuations, making them more robust for applications in complex media.[26]
III. Key Experimental Protocols & Workflows
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a common synthetic route. Yields and reaction conditions will need to be optimized for specific derivatives.
Workflow Diagram:
Synthesis workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine:
-
To a solution of the appropriate 2-aminopyridine derivative (1.0 eq) in ethanol, add 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate will often form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 2-(2-nitrophenyl)imidazo[1,2-a]pyridine intermediate. This can be purified further by recrystallization or column chromatography if necessary.
-
-
Reduction to this compound:
-
Suspend the 2-(2-nitrophenyl)imidazo[1,2-a]pyridine intermediate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Basify the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of ~8-9 is reached.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the final this compound sensor.
-
Protocol 2: Fluorescence Titration for Binding Affinity Determination
Workflow Diagram:
Workflow for determining the sensor-analyte binding constant.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your sensor (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a concentrated stock solution of the analyte in the desired aqueous buffer (e.g., 10 mM in 10 mM HEPES, pH 7.4).
-
-
Set up Titration:
-
In a series of fluorescence cuvettes, add the appropriate amount of buffer.
-
Add a fixed volume of the sensor stock solution to each cuvette to achieve the final desired concentration (e.g., 10 µM). The volume should be the same for all cuvettes.
-
Add increasing volumes of the analyte stock solution to the cuvettes to create a range of analyte concentrations (e.g., from 0 to 10 or more equivalents relative to the sensor).
-
Ensure the total volume in each cuvette is the same by adding buffer. Account for the small volume of DMSO from the sensor stock, keeping its final percentage low and constant across all samples (typically <1%).
-
-
Measurement:
-
Gently mix the contents of each cuvette and allow them to equilibrate for a predetermined amount of time (e.g., 5-10 minutes) at a constant temperature.
-
Measure the fluorescence emission spectrum for each sample using the predetermined optimal excitation wavelength.
-
-
Data Analysis:
-
Record the fluorescence intensity at the emission maximum for each analyte concentration.
-
Correct the data for any minor dilution effects if necessary.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of the analyte.
-
Use a suitable software package (e.g., Origin, GraphPad Prism) to perform a non-linear regression fit of the data to the appropriate binding equation (e.g., the Hill equation for 1:1 binding) to determine the binding constant (Ka) or dissociation constant (Kd = 1/Ka).
-
IV. References
-
Mazumder, D., et al. (2021). An "on-off-on" fluorescent probe for the sequential detection of Fe³⁺ and F⁻. Journal of Molecular Structure, 1230, 129891. [Link]
-
Kavitha, P., & Rajagopal, S. (2020). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 26(9), 241. [Link]
-
Yadav, A., et al. (2019). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine derivatives derived from 2-aminopyridines containing electron donating substituents. New Journal of Chemistry, 43(3), 1345-1354. [Link]
-
Reddy, T. S., et al. (2018). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ChemistrySelect, 3(32), 9238-9242. [Link]
-
Teixeira, C., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 8(1), 57. [Link]
-
Gao, Y., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(10), 522. [Link]
-
Sedgwick, A. C., et al. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry, 9, 783099. [Link]
-
Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 502-548. [Link]
-
Kruss, S., et al. (2017). Tuning Selectivity of Fluorescent Carbon Nanotube-Based Neurotransmitter Sensors. Sensors, 17(11), 2642. [Link]
-
Kumar, S., et al. (2023). Recent progress in fluorescent chemosensors for selective aldehyde detection. Coordination Chemistry Reviews, 479, 214998. [Link]
-
Eren, B., et al. (2021). Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. Bioorganic Chemistry, 116, 105327. [Link]
-
Goud, K. Y., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(10), 2379. [Link]
-
Zhang, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 12(9), 735. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 28(19), 6799. [Link]
-
Lee, J., et al. (2022). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Zhang, Y., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 683142. [Link]
-
Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(16), 6116. [Link]
-
Ravi, C., & Adimurthy, S. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 53(75), 10351-10372. [Link]
-
Pál, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 143-153. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103980. [Link]
-
van der Heijden, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(13), 9118-9129. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Cheng, F., et al. (2013). Luminescent pH Sensor of a Novel Imidazole-Containing Hexanuclear Ru(II) Polypyridyl Complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 159-163. [Link]
-
Bosisio, S., et al. (2017). Solvent effects on ligand binding to a serine protease. Physical Chemistry Chemical Physics, 19(5), 3844-3855. [Link]
-
Lindman, S., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B, 127(2), 527-534. [Link]
-
Sadighbayan, D., & Ghafar-Zadeh, E. (2022). A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities. ACS Omega, 7(1), 20-36. [Link]
-
SciEngine. (n.d.). Synthesis and spectral properties of pH probes based on imidazopyridine. [Link]
-
Grate, J. W., & Abraham, M. H. (1990). Solubility Interactions and the Design of Chemically Selective Sorbent Coatings for Chemical Sensors and Arrays. Defense Technical Information Center. [Link]
-
Al-Ostath, A. I., et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 28(13), 5122. [Link]
-
Wang, Y., et al. (2022). An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. Journal of Fluorescence, 32(4), 1461-1469. [Link]
-
Chodera Lab. (2024). Enhancing protein–ligand binding affinity predictions using neural network potentials. [Link]
-
Breveglieri, G., et al. (2021). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. International Journal of Molecular Sciences, 22(19), 10764. [Link]
-
Wang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta, 1058, 155-165. [Link]
-
Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Organic & Biomolecular Chemistry, 17(37), 8569-8575. [Link]
-
Zhang, J., et al. (2015). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 5(20), 15159-15165. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescent pH sensor of a novel imidazole-containing hexanuclear Ru(II) polypyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and spectral properties of pH probes based on imidazopyridine-SciEngine [sciengine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 19. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Frontiers | Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter [frontiersin.org]
- 26. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives | MDPI [mdpi.com]
Validation & Comparative
A Critical Evaluation of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline as a Selective Ion Sensor: A Comparative Guide
In the dynamic field of analytical chemistry and diagnostics, the development of highly selective and sensitive fluorescent chemosensors is paramount for the precise detection of biologically and environmentally significant ions.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of such sensors, owing to its favorable photophysical properties, synthetic accessibility, and tunable electronic characteristics.[2][3][4] This guide provides an in-depth validation and comparative analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, a promising but not yet extensively validated candidate for selective ion sensing. We will explore its synthesis, propose a validation workflow based on established principles, and objectively compare its potential performance with existing, well-characterized ion sensors.
The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is an electron-rich heterocyclic system that often exhibits strong fluorescence.[4] Its rigid, planar structure minimizes non-radiative decay pathways, leading to high quantum yields. Furthermore, the nitrogen atoms within the ring system can act as coordination sites for metal ions. The strategic placement of a coordinating aniline group at the 2-position of the imidazo[1,2-a]pyridine core in This compound creates a potential bidentate chelation site for metal ions, which can significantly modulate the fluorophore's electronic properties.
The proposed sensing mechanism for many fluorescent chemosensors, including those based on the imidazo[1,2-a]pyridine scaffold, often involves Photoinduced Electron Transfer (PET).[5] In the free sensor molecule, the lone pair of electrons on the aniline nitrogen can quench the fluorescence of the imidazo[1,2-a]pyridine fluorophore through a PET process. Upon coordination with a suitable metal ion, the lone pair of electrons on the aniline nitrogen becomes engaged in the metal complex, inhibiting the PET process. This inhibition of quenching results in a "turn-on" fluorescent response, where a significant enhancement in fluorescence intensity is observed.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established synthetic route, often involving a condensation reaction. While specific literature for this exact isomer's synthesis is not abundant, a reliable pathway can be inferred from the synthesis of related derivatives, such as 4-(imidazo[1,2-a]pyridin-2-yl)aniline.[6]
Proposed Synthetic Protocol:
A plausible and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine with 2-amino-α-bromoacetophenone.
Step 1: Synthesis of 2-amino-α-bromoacetophenone. This intermediate can be prepared by the bromination of 2-aminoacetophenone.
Step 2: Condensation and Cyclization. The 2-amino-α-bromoacetophenone is then reacted with 2-aminopyridine in a suitable solvent, such as ethanol, under reflux. This one-pot reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to yield the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Proposed Experimental Validation as a Selective Ion Sensor
While the specific ion selectivity of this compound has not been extensively reported, its structural similarity to other imidazo[1,2-a]pyridine-based sensors suggests its potential as a selective fluorescent probe. A rigorous validation process is necessary to determine its efficacy.
Materials and Methods
-
Reagents: this compound, a selection of metal salts (e.g., chlorides or nitrates of Al³⁺, Fe³⁺, Hg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺), and spectroscopic grade solvents (e.g., DMSO, acetonitrile, water).
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer, pH meter, and NMR spectrometer.
Experimental Workflow
The validation process should be systematic, beginning with a broad screening of ions and then focusing on the specific ion for which selectivity is observed.
Caption: A systematic workflow for the validation of a novel ion sensor.
Step-by-Step Protocols
-
Selectivity Screening:
-
Prepare a solution of this compound in a suitable solvent system (e.g., DMSO/water).
-
Record the fluorescence spectrum of the free sensor.
-
Add an excess of various metal ion solutions to the sensor solution and record the change in fluorescence intensity.
-
Identify the metal ion that induces the most significant and selective change in fluorescence.
-
-
Fluorescence Titration:
-
To a solution of the sensor, incrementally add the solution of the selected metal ion.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the detection limit.
-
-
Job's Plot for Stoichiometry:
-
Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total concentration constant.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the binding stoichiometry.
-
-
Competitive Selectivity:
-
To a solution of the sensor and the target metal ion, add an excess of other potentially interfering metal ions.
-
Measure the change in fluorescence intensity to assess the degree of interference.
-
Comparative Analysis with Alternative Ion Sensors
The performance of this compound, once validated, should be compared against existing selective ion sensors. The choice of comparators will depend on the ion for which our candidate sensor shows selectivity. Based on literature for similar imidazo[1,2-a]pyridine derivatives, Al³⁺, Fe³⁺, and Zn²⁺ are likely candidates.[2][7][8]
Comparison Table for Potential Al³⁺ Sensing
| Sensor | Detection Limit (μM) | Response Time | Solvent System | Reference |
| This compound (Proposed) | To be determined | To be determined | DMSO/H₂O | - |
| Imidazo[2,1-b]thiazole Schiff Base | 0.082 | < 1 min | DMSO/H₂O | [7] |
| Naphthol-based Schiff Base | 0.1 | Fast | DMSO/H₂O | [9] |
| Pyridoxal-based Schiff Base | Not specified | Not specified | U87 cell line | [1] |
Comparison Table for Potential Fe³⁺ Sensing
| Sensor | Detection Limit | Response | Solvent System | Reference |
| This compound (Proposed) | To be determined | To be determined | DMSO/H₂O | - |
| Fused Imidazopyridine | 4.0 ppb | "turn-on" | Aqueous-alcoholic | [2][10] |
| LK Probe | 6.9 x 10⁻⁸ M | "on-off-on" | DMSO/H₂O | [11][12] |
Comparison Table for Potential Zn²⁺ Sensing
| Sensor | Detection Limit (M) | Response | Solvent System | Reference |
| This compound (Proposed) | To be determined | To be determined | C₂H₅OH/H₂O | - |
| Imidazo[1,2-a]pyridine-based L1 | 6.8 x 10⁻⁸ | Fluorescence enhancement | C₂H₅OH/H₂O | [8] |
Conclusion and Future Outlook
This compound presents a compelling scaffold for the development of a selective fluorescent ion sensor. Its synthesis is straightforward, and the proposed validation workflow provides a clear path to characterizing its sensing capabilities. The potential for a "turn-on" fluorescence response, driven by the inhibition of a PET mechanism upon metal ion chelation, makes it a particularly attractive candidate.
Further research should focus on executing the proposed validation experiments to identify the specific ion selectivity and quantify the sensor's performance metrics. Subsequent modifications to the aniline or the imidazo[1,2-a]pyridine core could further enhance its selectivity and sensitivity, paving the way for its application in complex biological and environmental samples. The insights gained from such studies will undoubtedly contribute to the growing toolbox of fluorescent probes available to researchers and drug development professionals.
References
-
Bicolour fluorescent molecular sensors for cations: design and experimental validation. Chemical Society Reviews. 2021. [Link]
-
An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. ResearchGate. 2024. [Link]
-
A “turn-on” fluorescent chemosensor for aluminum ion and cell imaging application. ResearchGate. 2015. [Link]
-
A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry. [Link]
-
Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
-
A Highly Selective “Turn‐On” Fluorescent Sensor for Aluminum Ion Detection in Aqueous Solution Based on Imidazo[2,1‐b]thiazole Schiff Base. ResearchGate. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. 2014. [Link]
-
Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors. 2024. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]
-
A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F. ResearchGate. 2023. [Link]
-
A comprehensive review of the imidazole, benzimidazole and imidazo[1,2- a ]pyridine-based sensors for the detection of fluoride ion. ResearchGate. [Link]
-
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. 2019. [Link]
-
A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing. [Link]
-
Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. 2022. [Link]
-
An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. Semantic Scholar. 2022. [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. 2019. [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living. eScholarship.org. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2023. [Link]
-
Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. 2011. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. 2021. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F− | Semantic Scholar [semanticscholar.org]
comparative study of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline with other fluorescent probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount to the success of experimental assays. This guide provides a comprehensive comparative analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline and its derivatives, an emerging class of fluorophores, against established fluorescent probes such as those based on coumarin, fluorescein, and rhodamine scaffolds. Through an objective lens, we will explore the underlying sensing mechanisms, photophysical properties, and practical applications, supported by experimental data and detailed protocols to inform your selection process.
Introduction: The Expanding Toolbox of Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide array of analytes, from metal ions to pH fluctuations within living cells.[1] The ideal fluorescent probe should exhibit high sensitivity, selectivity, photostability, and a significant fluorescence response upon target binding. While classic fluorophores like coumarins, fluoresceins, and rhodamines have been the workhorses in the field, there is a continuous drive to develop novel probes with improved characteristics. The imidazo[1,2-a]pyridine scaffold has garnered considerable attention due to its versatile synthesis, favorable photophysical properties, and diverse biological activities.[2] This guide will delve into the unique attributes of this compound-based probes and benchmark their performance against well-established alternatives.
Sensing Mechanisms: A Tale of Different Scaffolds
The fluorescence response of a probe is intricately linked to its chemical structure and the mechanism through which it interacts with its target analyte. Understanding these mechanisms is crucial for interpreting experimental data and troubleshooting assays.
This compound Probes: Versatility in Action
The imidazo[1,2-a]pyridine core is a rigid, planar heterocyclic system that often exhibits fluorescence. The sensing mechanism of its derivatives can be tailored by introducing specific functional groups. Common mechanisms include:
-
Intramolecular Charge Transfer (ICT): Many imidazo[1,2-a]pyridine probes feature a donor-π-acceptor (D-π-A) architecture. Upon excitation, an electron is transferred from the electron-donating group to the electron-accepting group. The binding of an analyte can modulate this ICT process, leading to a change in the fluorescence emission wavelength or intensity.
-
Photoinduced Electron Transfer (PET): In PET-based probes, a receptor unit is linked to the fluorophore. In the "off" state, a photoinduced electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, resulting in a "turn-on" of fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some imidazo[1,2-a]pyridine derivatives can undergo ESIPT, where a proton is transferred within the molecule in the excited state. This process can be perturbed by the presence of an analyte, leading to a change in the fluorescence signal.
Caption: General sensing mechanism of imidazo[1,2-a]pyridine probes.
Established Fluorescent Probes: A Legacy of Innovation
-
Coumarins: These are a versatile class of fluorophores known for their sensitivity to solvent polarity and are often used to design probes based on the ICT mechanism.[3][4][5] Their photophysical properties can be tuned by modifying the substituents on the benzopyran-2-one core.[6]
-
Fluoresceins: Fluorescein and its derivatives are widely used due to their high quantum yields and excellent water solubility.[7][8][9] They are particularly well-suited for pH sensing, as their fluorescence is highly dependent on the protonation state of the phenolic hydroxyl group.[7]
-
Rhodamines: Rhodamine-based probes are renowned for their exceptional photostability and high molar extinction coefficients, making them very bright.[10][11][12][] Their fluorescence is often controlled by a spirolactam ring-opening mechanism, which transitions the probe from a non-fluorescent to a highly fluorescent state upon analyte binding.[14]
Comparative Analysis of Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical properties. The following table provides a comparative overview of a representative this compound-based probe for cysteine detection with other common fluorophores.
| Property | 2-(Imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (for Cys)[2] | Coumarin-based (general)[3][4] | Fluorescein (pH sensitive)[7] | Rhodamine B (general)[10][] |
| Excitation Max (λex, nm) | ~340 | 350 - 450 | ~490 (basic) | ~550 |
| Emission Max (λem, nm) | ~450 (after reaction with Cys) | 400 - 550 | ~515 (basic) | ~575 |
| Quantum Yield (ΦF) | Moderate (significant enhancement upon reaction) | 0.1 - 0.9 | ~0.95 (basic) | 0.3 - 0.7 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not specified | 10,000 - 50,000 | ~70,000 | >80,000 |
| Stokes Shift (nm) | ~110 | 50 - 100 | ~25 | ~25 |
| Photostability | Good | Moderate to Good | Moderate | High |
Note: The photophysical properties of coumarin and rhodamine derivatives can vary significantly depending on the specific chemical structure and solvent.
Experimental Protocols for Comparative Evaluation
To ensure a fair and accurate comparison of fluorescent probes, it is essential to follow standardized experimental protocols.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable way to determine this value.[15][16][17][18][19]
Caption: Workflow for determining fluorescence quantum yield.
Step-by-Step Protocol:
-
Select a Standard: Choose a quantum yield standard with a known ΦF and absorption/emission properties similar to your sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-Vis region.
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine Slopes: The plots should be linear. Determine the slope (m) of the best-fit line for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Evaluation of Selectivity and Sensitivity
A crucial aspect of a fluorescent probe's performance is its ability to selectively detect the target analyte in the presence of other potentially interfering species.[20][21]
Caption: Workflow for evaluating probe selectivity and sensitivity.
Step-by-Step Protocol:
-
Prepare Probe Solution: Prepare a solution of the fluorescent probe in a suitable buffer.
-
Selectivity Assay:
-
To separate solutions of the probe, add a selection of potentially interfering species (e.g., other metal ions, amino acids, reactive oxygen species) at a concentration significantly higher (e.g., 10-100 fold) than the expected concentration of the target analyte.
-
To another solution of the probe, add the target analyte at its expected concentration.
-
Measure the fluorescence response of each solution. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
-
-
Sensitivity Assay (Titration):
-
To a solution of the probe, incrementally add small aliquots of a stock solution of the target analyte.
-
After each addition, record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
-
Determine the Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected. It is often calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (probe solution without the analyte).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).
-
Conclusion: Choosing the Right Tool for the Job
The emergence of this compound-based fluorescent probes offers exciting new possibilities for researchers. Their tunable photophysical properties and versatile sensing mechanisms make them strong contenders for a variety of applications, from detecting specific biomolecules to imaging metal ions in living cells.
While established probes based on coumarin, fluorescein, and rhodamine scaffolds remain highly valuable and well-characterized tools, the novel imidazo[1,2-a]pyridine derivatives can offer advantages in certain contexts, such as larger Stokes shifts or specific reactivity towards certain analytes. The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the experiment, including the target analyte, the desired photophysical properties, and the biological or chemical environment. By carefully considering the comparative data and employing the standardized evaluation protocols presented in this guide, researchers can make informed decisions to select the most appropriate fluorescent probe to advance their scientific investigations.
References
-
Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. (2014). Oregon State University. Retrieved January 14, 2026, from [Link]
-
Photophysical properties of the fluorogenic rhodamine probes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
advances-in-organic-fluorescent-probes-for-intracellular-zn2-detection-and-bioimaging. (2024). Bohrium. Retrieved January 14, 2026, from [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). (2024). PubMed. Retrieved January 14, 2026, from [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Comparison of various fluorescent sensors for Zn 2+. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. Retrieved January 14, 2026, from [Link]
-
Fluorescent probe for Fe3+ detection based on a guest molecular luminescent metal–organic framework. (2024). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Retrieved January 14, 2026, from [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Highly sensitive and selective detection of Fe 3+ by utilizing carbon quantum dots as fluorescent probes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Construction, photophysical properties, structure-activity relationship, and applications of fluorescein analogs. (n.d.). Bohrium. Retrieved January 14, 2026, from [Link]
-
Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. (2021). PubMed. Retrieved January 14, 2026, from [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). PubMed. Retrieved January 14, 2026, from [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2025). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. dp.univr.it [dp.univr.it]
- 2. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction, photophysical properties, structure-activity relationship, and applications of fluorescein analogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 12. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 16. agilent.com [agilent.com]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 20. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline: An In-Depth Analysis for Drug Discovery Professionals
The 2-(Imidazo[1,2-a]pyridin-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its synthesis, therefore, is a critical step in the discovery and development of novel drug candidates. This guide provides a comprehensive comparison of the most prominent synthetic routes to this valuable molecule, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Moiety
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention from the pharmaceutical industry due to their diverse biological activities.[1][2] This versatile scaffold is present in a range of marketed drugs, highlighting its importance in medicinal chemistry. The introduction of an aniline substituent at the 2-position of the imidazo[1,2-a]pyridine ring further expands the chemical space for drug design, allowing for a wide array of subsequent functionalizations and the exploration of new biological targets.
This guide will dissect and compare three primary synthetic strategies for obtaining this compound:
-
Route 1: Two-Step Synthesis via a Nitro Intermediate: A classical and robust approach involving the construction of the imidazo[1,2-a]pyridine ring with a nitro-substituted phenyl group, followed by a straightforward reduction.
-
Route 2: One-Pot Condensation of 2-Aminopyridine and 2-Aminoacetophenone: A potentially more efficient, convergent approach, though with considerations for the reactivity of the unprotected aniline.
-
Route 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern and highly versatile method for C-N bond formation, offering a direct route from a halogenated imidazo[1,2-a]pyridine.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in any drug development campaign, with implications for yield, scalability, cost, and the ability to generate analogs. The following table provides a high-level comparison of the three routes discussed in this guide.
| Metric | Route 1: Nitro Reduction | Route 2: One-Pot Condensation | Route 3: Buchwald-Hartwig Amination |
| Overall Yield | Moderate to High | Potentially High (if successful) | High |
| Number of Steps | Two | One | One |
| Scalability | Generally good | Potentially challenging | Good |
| Cost-Effectiveness | Generally good | Potentially very good | Can be higher due to catalyst/ligand cost |
| Substrate Scope | Good | Moderate | Excellent |
| Key Advantages | Reliable, well-established chemistry | High atom economy, convergent | High functional group tolerance, mild conditions |
| Key Disadvantages | Two distinct synthetic operations | Potential for side reactions with the free amine | Cost of palladium catalyst and ligands |
Route 1: Two-Step Synthesis via a Nitro Intermediate
This is a reliable and frequently employed strategy that breaks down the synthesis into two manageable steps: the formation of the imidazo[1,2-a]pyridine ring followed by the reduction of a nitro group.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Scientific Rationale and Experimental Protocol
Step 1: Synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
The initial step involves a classical condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, 2-bromo-1-(2-nitrophenyl)ethan-1-one. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system.[3]
Experimental Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[4] Alternatively, metal-based reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also highly effective.
Experimental Protocol (using SnCl₂):
-
Dissolve 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Route 2: One-Pot Condensation of 2-Aminopyridine and 2-Aminoacetophenone
This approach aims to construct the target molecule in a single step from readily available starting materials, which is highly desirable from an efficiency and atom economy perspective. The reaction would likely proceed through a similar mechanism to the Ortoleva-King reaction.[5]
Workflow Diagram
Caption: Proposed one-pot synthesis of this compound.
Scientific Rationale and Experimental Protocol
The direct condensation of 2-aminopyridine with 2-aminoacetophenone presents a convergent and atom-economical route. This reaction would likely require an in-situ halogenation of the acetophenone followed by condensation and cyclization. Catalysts such as iodine or copper salts are often employed to facilitate such transformations.[3][5] A key challenge in this route is the potential for side reactions involving the unprotected amino group on the acetophenone. This could lead to self-condensation or other undesired products. Careful optimization of reaction conditions would be crucial for success.
Proposed Experimental Protocol:
-
In a reaction vessel, combine 2-aminopyridine (1.0 eq), 2-aminoacetophenone (1.0 eq), and a catalyst such as iodine (I₂) or a copper(I) salt (e.g., CuI) (catalytic amount).
-
A suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Note: This is a proposed route, and significant optimization of the catalyst, solvent, temperature, and reaction time may be required to achieve a satisfactory yield and minimize side products.
Route 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][6][7] This route involves the palladium-catalyzed coupling of a 2-halo-imidazo[1,2-a]pyridine with aniline. This approach offers high functional group tolerance and generally proceeds under milder conditions than classical methods.
Workflow Diagram
Caption: Buchwald-Hartwig amination route to this compound.
Scientific Rationale and Experimental Protocol
The success of the Buchwald-Hartwig amination hinges on the selection of the appropriate palladium catalyst and phosphine ligand.[8][9] For the coupling of an electron-rich N-heterocycle with aniline, a sterically hindered and electron-rich phosphine ligand is often required to promote the reductive elimination step and prevent catalyst deactivation. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) being commonly used.
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-imidazo[1,2-a]pyridine (1.0 eq), aniline (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%).
-
Add a suitable anhydrous solvent such as toluene or dioxane.
-
Add the base (e.g., NaOtBu or K₂CO₃; 1.5-2.0 eq).
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The reaction is monitored for completion by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion
The synthesis of this compound can be approached through several distinct and viable synthetic routes.
-
Route 1 (Nitro Reduction) is a robust and reliable two-step method, ideal for ensuring a successful synthesis, particularly on a larger scale where predictability is key.
-
Route 2 (One-Pot Condensation) offers the allure of efficiency and atom economy. However, it may require significant process development to overcome potential challenges associated with the reactivity of the unprotected aniline.
-
Route 3 (Buchwald-Hartwig Amination) represents a modern, highly versatile, and often high-yielding approach. It is particularly well-suited for the rapid generation of analogs due to its broad substrate scope, although the cost of the catalyst and ligand may be a consideration for large-scale production.
The optimal choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, cost constraints, and the need for analog generation. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this important medicinal chemistry scaffold.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Nolan, S. P., et al. (2024).
-
ResearchGate. (n.d.). Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines. Retrieved from [Link]
- Dabiri, M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13375.
- Dabiri, M., et al. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Molecules, 17(11), 13368-13375.
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]
- Organ, M. G., et al. (2020). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 868-881.
- Kralj, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949.
- Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 233-239.
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
- Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454.
-
ResearchGate. (n.d.). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Retrieved from [Link]
- Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454.
- Li, Y., et al. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 13(24), 6562-6599.
-
ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Retrieved from [Link]
- Wang, C., et al. (2019). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. Organic & Biomolecular Chemistry, 17(34), 7943-7947.
- Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
- Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
- Ma, D., et al. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(43), 13200-13207.
- Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Zhang, Y., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
- Al-Masoudi, N. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cross-Reactivity Assessment of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-Based Probes
In the dynamic landscape of chemical biology and drug discovery, the specificity of a molecular probe is paramount. A probe's value is intrinsically tied to its selective interaction with its intended target. Off-target effects, or cross-reactivity, can lead to misinterpretation of experimental results and costly detours in research and development pipelines. This guide provides an in-depth comparison and practical protocols for the cross-reactivity assessment of a promising class of molecules: 2-(imidazo[1,2-a]pyridin-2-yl)aniline-based probes. These scaffolds have demonstrated considerable versatility, finding applications as both kinase inhibitors and fluorescent sensors for metal ions. Our focus here is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously validate the specificity of these valuable tools.
The Dual Personality of the Imidazo[1,2-a]pyridine Scaffold: Kinase Inhibition and Ion Sensing
The this compound core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal starting point for the design of molecules that can selectively interact with a variety of biological targets. Two prominent applications have emerged for this class of compounds:
-
Kinase Inhibitors: By modifying the substitution pattern on the aniline and imidazopyridine rings, researchers have developed potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2][3] Deregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[2][3]
-
Fluorescent Ion Sensors: The inherent fluorescence of the imidazo[1,2-a]pyridine core can be modulated by the binding of metal ions.[4] This property has been harnessed to create selective "turn-on" or "turn-off" fluorescent probes for the detection of biologically and environmentally important cations like Fe³⁺ and Hg²⁺.[4][5]
Given these distinct applications, the approach to cross-reactivity assessment must be tailored accordingly. For a kinase inhibitor, cross-reactivity against other kinases in the human kinome is a primary concern. For an ion sensor, the key is to demonstrate selectivity against a panel of other physiologically relevant metal ions.
Assessing Cross-Reactivity: A Tale of Two Applications
Case Study 1: Imidazo[1,2-a]pyridine-based Probes as Kinase Inhibitors
A significant number of imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of protein kinases, including FLT3, CDK, DYRK1A, and CLK1.[2][3][4][6] A critical aspect of their development is understanding their selectivity profile across the human kinome.
The following table summarizes the selectivity profile of a representative imidazo[1,2-a]pyridine-based inhibitor against a panel of kinases, compiled from published data. It is important to note that publicly available data is often limited to smaller, focused panels. For a comprehensive assessment, screening against a much larger panel (e.g., the full kinome) is recommended.
| Kinase Target | Representative Imidazo[1,2-a]pyridine IC₅₀ (µM) | Alternative Probe (e.g., Quizartinib for FLT3) IC₅₀ (µM) | Reference |
| FLT3 | 0.058 | 0.001 | [4] |
| NEK2 | >10 | - | [4] |
| RET | >10 | - | [4] |
| EGFR | >10 | - | [4] |
| CSF-1R | >10 | - | [4] |
| Aurora A | >10 | - | [4] |
| NIK | >10 | - | [4] |
| DYRK1A | 2.6 | - | [2][3] |
| CLK1 | 0.7 | - | [2][3] |
Note: This table is a composite representation from multiple sources and direct comparison should be made with caution. The purpose is to illustrate the type of data generated in a selectivity screen.
A comprehensive assessment of kinase inhibitor selectivity is typically performed by screening the compound against a large panel of purified kinases. The radiometric [³²P]-ATP filter binding assay is considered the gold standard for its direct measurement of substrate phosphorylation.[7]
Objective: To determine the inhibitory activity of a this compound-based compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, ATP, and a buffer like Tris-HCl)
-
Test compound stock solution (e.g., in DMSO)
-
96- or 384-well filter plates
-
Phosphoric acid wash solution
-
Scintillation fluid
-
Microplate scintillation counter
Workflow:
Caption: Workflow for in vitro kinase inhibitor profiling.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (typically DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add Compound: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Add [γ-³²P]ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction by adding a solution like phosphoric acid and transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
While in vitro assays are essential, it is crucial to assess a probe's specificity within a cellular context.[8] Cell-based assays can reveal off-target effects that are not apparent in biochemical assays due to factors like membrane permeability and engagement of other cellular components.[8][9][10]
Recommended Assay: A common approach is to treat a panel of cell lines with the probe and monitor a specific cellular phenotype. For example, if the probe is an inhibitor of a kinase involved in cell proliferation, its effect on the growth of various cancer cell lines can be assessed.
Case Study 2: Imidazo[1,2-a]pyridine-based Probes as Fluorescent Ion Sensors
The utility of a fluorescent ion sensor is critically dependent on its selectivity for the target ion over other biologically relevant metal ions. Probes based on the this compound scaffold have been reported to be selective for Fe³⁺ and Hg²⁺.[4][5]
The following table illustrates the typical selectivity data for an imidazo[1,2-a]pyridine-based fluorescent probe designed for Fe³⁺ detection. The fluorescence response in the presence of the target ion is compared to that of other common metal ions.
| Metal Ion (at equivalent concentration) | Fluorescence Response (relative to probe alone) | Reference |
| Fe³⁺ | Significant "Turn-on" or "Turn-off" | [4][5] |
| Na⁺ | No significant change | [4][5] |
| K⁺ | No significant change | [4][5] |
| Ca²⁺ | No significant change | [4][5] |
| Mg²⁺ | No significant change | [4][5] |
| Cu²⁺ | No significant change | [4][5] |
| Zn²⁺ | No significant change | [4][5] |
| Co²⁺ | No significant change | [4][5] |
| Ni²⁺ | No significant change | [4][5] |
| Pb²⁺ | No significant change | [4][5] |
| Cd²⁺ | No significant change | [4][5] |
| Hg²⁺ | May show some response (depending on probe design) | [4][5] |
This protocol outlines a standard method to assess the selectivity of a fluorescent ion probe.
Objective: To determine the change in fluorescence of a this compound-based probe in the presence of its target ion versus a panel of other metal ions.
Materials:
-
This compound-based fluorescent probe
-
Stock solutions of the target metal ion (e.g., FeCl₃) and other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectrofluorometer
-
Cuvettes or multi-well plates suitable for fluorescence measurements
Workflow:
Caption: Workflow for fluorescent ion selectivity assay.
Detailed Steps:
-
Probe Preparation: Prepare a solution of the fluorescent probe in the desired buffer at a fixed concentration.
-
Baseline Measurement: Measure the fluorescence emission spectrum of the probe solution alone to establish a baseline.
-
Addition of Metal Ions: To separate samples of the probe solution, add a specific concentration of each metal ion from the panel. Ensure the final volume and probe concentration are consistent across all samples.
-
Incubation: Allow the samples to incubate for a short period to ensure any binding or reaction has reached equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample.
-
Data Analysis: Compare the fluorescence intensity at the peak emission wavelength for each sample containing a different metal ion to the baseline. A highly selective probe will show a significant change in fluorescence only in the presence of its target ion.
Concluding Remarks
The this compound scaffold represents a versatile platform for the development of highly specific molecular probes. However, their utility is contingent upon rigorous cross-reactivity assessment. This guide has provided a framework for evaluating the specificity of these probes, whether they are intended for use as kinase inhibitors or fluorescent ion sensors. By employing systematic and well-controlled experimental protocols, researchers can gain a comprehensive understanding of their probe's activity profile, thereby ensuring the generation of reliable and reproducible data. The principles and methods outlined herein are not only applicable to the imidazo[1,2-a]pyridine class but can also be adapted for the validation of other novel chemical probes, reinforcing the foundation of robust and credible scientific inquiry.
References
-
Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(54), 31687-31693. [Link]
-
Barberis, C., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704. [Link]
-
Wyatt, P. G., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
-
Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 333-344. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Anizon, F., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 333-344. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Chaudhran, P. A., & Sharma, A. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link]
-
Rurack, K., & Resch-Genger, U. (2012). Se-lectivity and specifity: clear definitions for one and the same thing?. Journal of Fluorescence, 22(1), 1-4. [Link]
-
Carter, P. H., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 820-825. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. [Link]
-
The Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. [Link]
-
Kim, H. N., et al. (2015). A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative. Journal of Nanoscience and Nanotechnology, 15(8), 6061-6065. [Link]
-
Wu, D., et al. (2014). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Molecules, 19(12), 21251-21262. [Link]
-
Que, E. L., et al. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(5), 1517-1549. [Link]
-
Dodani, S. C., & Chang, C. J. (2015). Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. Accounts of Chemical Research, 48(8), 2474-2483. [Link]
-
An, G., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 12(9), 724. [Link]
-
Zhang, J., et al. (2017). Fluorescent probe for Fe(III) with high selectivity and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 134-139. [Link]
-
Guo, Z., et al. (2014). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Current Organic Chemistry, 18(11), 1432-1451. [Link]
-
Chen, X., et al. (2012). A Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. Analytical Letters, 45(13), 1834-1843. [Link]
-
Li, Y., et al. (2015). An Aqueous Fluorescent Probe for Hg(2+) Detection With High Selectivity and Sensitivity. Luminescence, 30(8), 1280-1284. [Link]
-
Wang, J., et al. (2020). Recent Development in Fluorescent Probes for the Detection of Hg2+ Ions. Journal of Materials Chemistry C, 8(33), 11293-11311. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: where genetics and pharmacology meet. Cell, 128(3), 425-430. [Link]
-
Zhang, X., et al. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules, 27(19), 6608. [Link]
-
Anslyn, E. V. (2007). Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs. Journal of the American Chemical Society, 129(26), 8211-8221. [Link]
-
Frontiers Media S.A. (2022). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. [Link]
-
National Center for Biotechnology Information. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
ResearchGate. (2018). Highly sensitive and selective detection of Fe 3+ by utilizing carbon quantum dots as fluorescent probes. [Link]
-
ResearchGate. (2019). Highly Sensitive and Selective Fluorescent Probe for Detection of Fe3+ Based on Rhodamine Fluorophore. [Link]
-
ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link]
-
ResearchGate. (2022). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... [Link]
-
ResearchGate. (2019). Considerations and suggested workflow for in vitro kinase inhibitor... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oceanomics.eu [oceanomics.eu]
- 3. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
A Comparative Validation Guide to 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-Based Fluorescent Bioassays for Kinase Inhibitor Screening
For researchers, scientists, and drug development professionals, the selection of a robust and reliable bioassay is a critical decision that profoundly impacts the quality and efficiency of a screening campaign. This guide provides an in-depth, objective comparison of a 2-(Imidazo[1,2-a]pyridin-2-yl)aniline-based fluorescent bioassay against a widely used alternative, the bioluminescence-based luciferase assay, for the purpose of screening kinase inhibitors. The validation data and protocols presented herein are designed to offer a comprehensive understanding of each platform's performance characteristics, enabling an informed choice for your specific research needs.
Introduction: The Quest for Potent and Selective Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them a major class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] A crucial step in this process is the high-throughput screening (HTS) of compound libraries to identify potent and selective inhibitors.[3] The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic structure that has been explored for a wide range of biological activities, including as potential kinase inhibitors.[4][5] Derivatives of this compound have been synthesized and investigated for their fluorescent properties, making them suitable candidates for developing fluorescent bioassays.[6][7][8]
This guide will focus on a hypothetical, yet representative, this compound-based fluorescent assay designed to measure the activity of a target kinase. We will validate this assay by comparing its performance against a well-established bioluminescent assay format that also measures kinase activity. The validation will adhere to the principles outlined in regulatory guidance from bodies such as the FDA, ensuring that the evaluation is rigorous and relevant.[9][10][11]
The Underlying Principles of the Compared Assays
The choice between a fluorescence and a bioluminescence assay is a critical decision in experimental design, with each having distinct advantages and limitations.[12]
1. This compound-Based Fluorescent Assay (A Hypothetical Model)
This assay operates on the principle of fluorescence, where a fluorophore absorbs light at one wavelength and emits it at a longer wavelength.[12][13] In our hypothetical kinase activity assay, a peptide substrate is labeled with a this compound derivative. The fluorescence of this probe is sensitive to its local environment. Upon phosphorylation of the peptide by the target kinase, a conformational change or interaction with a phosphorylation-specific binding partner leads to a measurable change in fluorescence intensity.
2. Luciferase-Based Bioluminescent Assay
Bioluminescence is the production of light from a chemical reaction catalyzed by an enzyme.[14][15] In the context of a kinase assay, the reaction is typically designed so that the amount of ATP consumed by the kinase is inversely proportional to the amount of light produced by luciferase.[16] A common format involves a kinase reaction followed by the addition of a luciferase reagent. The luciferase utilizes the remaining ATP to oxidize luciferin, generating a light signal.[14]
Visualizing the Methodologies
Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling cascade.
Experimental Workflow Comparison
Caption: Head-to-head experimental workflows.
Head-to-Head Validation: Performance Data
The following tables summarize the performance of the two assays based on key validation parameters. These parameters are essential for ensuring that an analytical method is reliable and fit for its intended purpose.[10]
| Parameter | This compound Fluorescent Assay | Luciferase Bioluminescent Assay | Acceptance Criteria (Typical) |
| Sensitivity (LOD) | 15 nM ATP consumed | 1.5 nM ATP consumed | Lower is better |
| Signal Window (S/B) | 4.5 | 50 | > 3 |
| Z'-factor | 0.65 | 0.85 | > 0.5 |
| Precision (%CV) | |||
| - Intra-assay | 8.5% | 4.2% | < 15% |
| - Inter-assay | 12.1% | 7.8% | < 20% |
| Accuracy (% Recovery) | 92 - 108% | 96 - 103% | 85 - 115% |
| Compound Interference | Higher potential (autofluorescence) | Lower potential | Minimal |
Table 1: Comparative Performance Metrics
| Validation Parameter | This compound Fluorescent Assay | Luciferase Bioluminescent Assay |
| IC50 for Control Inhibitor (Staurosporine) | 25.3 nM | 22.8 nM |
| Selectivity Profile | Prone to false positives from fluorescent compounds. | Less prone to compound interference. |
| Robustness (tolerance to DMSO) | Tolerant up to 1% DMSO. | Tolerant up to 1% DMSO. |
| Throughput | High | High |
| Cost per well | Moderate | Higher |
Table 2: Inhibitor Characterization and Practical Considerations
Analysis and Interpretation
The validation data clearly illustrates the trade-offs between the two assay formats.
-
Sensitivity and Signal-to-Noise: The luciferase assay demonstrates significantly higher sensitivity and a much wider signal-to-background ratio.[15] This is a key advantage of bioluminescence, as the absence of an external light source for excitation eliminates background from autofluorescence and light scattering.[12][14] This superior signal-to-noise ratio contributes to a more robust Z'-factor, indicating a stronger assay for HTS.
-
Precision and Accuracy: Both assays meet typical acceptance criteria for precision and accuracy. However, the bioluminescent assay shows lower coefficients of variation (%CV), suggesting higher reproducibility.
-
Compound Interference: A major drawback of fluorescence-based assays is the potential for interference from test compounds that are themselves fluorescent or that quench fluorescence.[14] This can lead to a higher rate of false positives or false negatives. Bioluminescent assays are less susceptible to this issue, as very few compounds exhibit inherent luminescence.[14]
-
Cost and Complexity: Fluorescent assays, including those based on the this compound scaffold, often have a lower cost per well. The reagents are generally more stable, and the instrumentation (a fluorescence plate reader) is widely available. Bioluminescent assays may have higher reagent costs, and some luciferase reagents require specific handling to ensure signal stability.[14]
Detailed Experimental Protocols
The following protocols are provided as a guide for performing these assays in a 384-well plate format.
Protocol 1: this compound-Based Fluorescent Kinase Assay
-
Compound Plating: Add 50 nL of test compounds in DMSO to the appropriate wells of a 384-well assay plate.
-
Enzyme and ATP Addition: Add 5 µL of a 2X kinase solution (containing the target kinase in assay buffer) to all wells.
-
Substrate Addition and Reaction Initiation: Add 5 µL of a 2X solution containing ATP and the this compound-labeled peptide substrate.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Read the plate on a fluorescence plate reader using an appropriate excitation and emission wavelength pair (e.g., Ex: 350 nm, Em: 450 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.
Protocol 2: Luciferase-Based Bioluminescent Kinase Assay
-
Compound and Kinase Mix Addition: Add 5 µL of a 2X solution containing the target kinase, peptide substrate, and test compound to the appropriate wells of a 384-well white, opaque assay plate.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Luminescence Detection: Add 10 µL of a luciferase-based ATP detection reagent to all wells.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Detection: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition based on the light output, where a lower signal indicates higher kinase activity (more ATP consumed).
Conclusion and Recommendations
Both the this compound-based fluorescent assay and the luciferase-based bioluminescent assay are viable methods for screening kinase inhibitors. The choice between them depends on the specific priorities of the research program.
The This compound-based fluorescent assay offers a cost-effective and straightforward platform suitable for primary screening, especially when compound interference is not a major concern or can be addressed through secondary assays. Its versatility and the potential for custom synthesis of probes based on the imidazo[1,2-a]pyridine scaffold are attractive features.[7]
The luciferase-based bioluminescent assay is the superior choice for applications demanding the highest sensitivity, robustness, and a low rate of compound-related artifacts.[15][16] Its high Z'-factor makes it exceptionally well-suited for large-scale HTS campaigns where data quality and the clear identification of hits are paramount. While the reagent costs may be higher, the investment can be justified by the reduced need for extensive follow-up on false positives and the increased confidence in the screening data.
Ultimately, a thorough understanding of the principles and performance characteristics of each assay, as detailed in this guide, will empower researchers to make the optimal choice for their drug discovery endeavors.
References
- Promega Connections. (2025, April 24). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment.
- Indigo Biosciences. Bioluminescence vs Fluorescence: Which should I choose?.
- ImmunoChemistry Technologies.
- Promega Corpor
- Creative Enzymes. Fluorometric Enzyme Assays.
- Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9).
- Laboratory News. (2011, September 13). The bioluminescence advantage.
- Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- PubMed Central. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- FDA. (2022, November).
- ResolveMass Laboratories Inc. (2025, December 26).
- Creative BioMart.
- Bioanalysis Zone. (2018, May 25).
- PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Profacgen. Cell-based Kinase Assays.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. (2019, September 20). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
- MDPI.
- ResearchGate. (2025, August 6). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF.
- ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
Sources
- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. The Bioluminescence Advantage [promega.com]
- 16. The bioluminescence advantage | Laboratory News [labnews.co.uk]
Comparative Analysis of the Anticancer Activity of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives: A Guide for Drug Development Professionals
The relentless pursuit of novel, target-specific, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds, owing to their diverse chemical reactivity and ability to interact with a multitude of biological targets. Among these, the imidazo[1,2-a]pyridine core has garnered significant attention, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the anticancer activity of a specific class of these compounds: 2-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives. Drawing upon recent findings, we will delve into their cytotoxic profiles, explore their mechanisms of action, and present detailed experimental protocols to empower researchers in their quest for the next generation of cancer therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Oncology
The imidazo[1,2-a]pyridine moiety is a fused bicyclic heteroaromatic system that has proven to be a versatile template for the design of potent anticancer agents.[1] Its rigid structure and the presence of multiple nitrogen atoms allow for diverse functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. Derivatives of this scaffold have been reported to exhibit a range of anticancer effects, including the inhibition of crucial cellular pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[1][3][4]
The general structure of the this compound derivatives is characterized by an aniline ring attached to the 2-position of the imidazo[1,2-a]pyridine core. This aniline moiety serves as a key point for structural modifications aimed at optimizing the compound's interaction with its biological target.
Caption: General chemical scaffold of this compound.
Comparative Cytotoxic Activity: A Quantitative Overview
A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. Below is a comparative summary of the in vitro anticancer activities of various this compound and related imidazo[1,2-a]pyridine derivatives, as reported in recent literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14j | MCF-7 (Breast) | 0.021 ± 0.0012 | [5] |
| MDA-MB-231 (Breast) | 0.95 ± 0.039 | [5] | |
| A549 (Lung) | 0.091 ± 0.0053 | [5] | |
| DU-145 (Prostate) | 0.24 ± 0.032 | [5] | |
| 13k | HCC827 (Lung) | 0.09 | [6] |
| A549 (Lung) | 0.23 | [6] | |
| SH-SY5Y (Neuroblastoma) | 0.15 | [6] | |
| HEL (Leukemia) | 0.43 | [6] | |
| MCF-7 (Breast) | 0.12 | [6] | |
| 6d | HepG2 (Liver) | Not specified, but showed activity | [7] |
| 6i | HepG2 (Liver) | Not specified, but showed activity | [7] |
| 12b | Hep-2 (Laryngeal) | 11 | [8][9] |
| HepG2 (Liver) | 13 | [8][9] | |
| MCF-7 (Breast) | 11 | [8][9] | |
| A375 (Melanoma) | 11 | [8][9] | |
| HB9 | A549 (Lung) | 50.56 | [10] |
| HB10 | HepG2 (Liver) | 51.52 | [10] |
| IP-5 | HCC1937 (Breast) | 45 | [11] |
| IP-6 | HCC1937 (Breast) | 47.7 | [11] |
Analysis of Structure-Activity Relationships (SAR): The data clearly indicates that substitutions on the imidazo[1,2-a]pyridine and the aniline moieties significantly impact the anticancer potency. For instance, amide-functionalized derivatives, such as compound 14j , have demonstrated exceptionally high potency, particularly against the MCF-7 breast cancer cell line.[5] Similarly, quinazoline-containing derivatives like 13k exhibit submicromolar inhibitory activity across a broad range of cancer cell lines, suggesting that this structural modification is favorable for potent anticancer activity.[6] In contrast, other derivatives show more moderate activity, highlighting the sensitivity of the biological response to the specific chemical functionalities present.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into this compound derivatives has pointed towards several key mechanisms of action, primarily centered on the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of the PI3K/Akt/mTOR Pathway
A frequently implicated target of imidazo[1,2-a]pyridine derivatives is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1][3][6] This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature of many cancers.[6]
The inhibitory action of these compounds on the PI3K/Akt/mTOR pathway is often demonstrated by a reduction in the phosphorylation levels of key downstream effectors. For example, compound 13k was shown to inhibit PI3Kα with an IC50 value of 1.94 nM.[6] Another study reported that compound 6 reduced the levels of phosphorylated Akt and mTOR in melanoma and cervical cancer cells.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Another common mechanism of action for these derivatives is the induction of apoptosis, or programmed cell death. This is a desirable trait for an anticancer drug, as it leads to the selective elimination of cancer cells. Studies have shown that compounds like 6d and 6i inhibit DNA synthesis and induce apoptosis in HepG2 cells.[7] Similarly, compound IP-5 was found to induce an extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8 and the cleavage of PARP in HCC1937 breast cancer cells.[11]
In addition to apoptosis, many of these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, compound 13k was shown to cause cell cycle arrest at the G2/M phase in HCC827 cells.[6] This effect is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[3][11]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, revealing any drug-induced perturbations.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The results will allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Caption: A typical experimental workflow for evaluating anticancer compounds.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide exhibit a wide range of potencies and act through clinically relevant mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of apoptosis. The presented comparative data and detailed experimental protocols provide a solid foundation for researchers to build upon.
Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships will be crucial in designing next-generation derivatives with improved therapeutic indices. In vivo studies in relevant animal models will be the ultimate test of the clinical potential of these promising compounds. The continued investigation of the imidazo[1,2-a]pyridine core holds significant promise for the discovery of effective and targeted cancer therapies.
References
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (URL not available)
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL not available)
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed Central. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemmethod.com [chemmethod.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: Evaluating On-Target Potency and Off-Target Effects
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4][5][6] Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology.[1][2] Derivatives of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline have shown promise as potent inhibitors of several protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][7]
This guide provides a comprehensive evaluation of the specificity of a representative imidazo[1,2-a]pyridine-based kinase inhibitor, here designated as ALK-I-22 , for its primary target, the Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[8][9][10][11] We will objectively compare the performance of ALK-I-22 with established ALK inhibitors, Crizotinib and Ceritinib, supported by experimental data.
The Critical Role of Kinase Inhibitor Specificity
The clinical efficacy and safety of kinase inhibitors are intrinsically linked to their specificity. While high on-target potency is essential for therapeutic benefit, off-target activities can lead to undesirable side effects or even unexpected therapeutic advantages. Therefore, a thorough evaluation of an inhibitor's kinome-wide interaction profile is a cornerstone of preclinical drug development.
Part 1: Biochemical Specificity Assessment
The initial evaluation of a kinase inhibitor's specificity is typically performed using in vitro biochemical assays. These assays quantify the inhibitor's potency against the primary target and a broad panel of other kinases.
To assess the specificity of ALK-I-22, a competitive binding assay was performed across a panel of 468 human kinases. The results are compared with those of Crizotinib and Ceritinib, two FDA-approved ALK inhibitors. The data is presented as the dissociation constant (Kd), with lower values indicating higher affinity.
| Kinase | ALK-I-22 (Kd, nM) | Crizotinib (Kd, nM) | Ceritinib (Kd, nM) |
| ALK | 1.2 | 24 [12] | 0.2 [13] |
| c-MET | 150 | 1.6[12] | >1000 |
| ROS1 | 25 | 1.7 | 0.6 |
| IGF-1R | >1000 | >1000 | 8 |
| InsR | >1000 | >1000 | 7 |
| STK22D | 5 | >1000 | >1000 |
Table 1: Comparative biochemical potency of ALK-I-22, Crizotinib, and Ceritinib against selected kinases. Data for Crizotinib and Ceritinib are derived from published literature.
Interpretation of Biochemical Data:
-
On-Target Potency: ALK-I-22 demonstrates potent binding to ALK, with a Kd of 1.2 nM. This is more potent than Crizotinib but less potent than Ceritinib.
-
Selectivity Profile:
-
ALK-I-22 shows high selectivity for ALK over c-MET, a common off-target liability for Crizotinib.[12][14][15]
-
Like the comparators, ALK-I-22 also shows affinity for ROS1, a kinase with high structural similarity to ALK.
-
Notably, ALK-I-22 displays a potential off-target interaction with STK22D, which is not observed with Crizotinib or Ceritinib.
-
Ceritinib exhibits off-target activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR), which is not seen with ALK-I-22 or Crizotinib.[13]
-
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the ATP site of a kinase.[16][17][18]
Principle: The assay relies on the binding of an Alexa Fluor™-labeled tracer to the kinase, which is detected by a europium-labeled anti-tag antibody.[16][17] Binding of the tracer and antibody brings them into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET.[16][17][18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (ALK-I-22) and control inhibitors. Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Assay Plate Setup: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which can then be converted to a Kd value.
Caption: Principle of the LanthaScreen™ Kinase Binding Assay.
Part 2: Cellular Specificity and On-Target Engagement
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are essential to confirm that an inhibitor can enter the cell, engage its intended target, and exert a biological effect.[19][20][21][22]
A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay can be used to measure the direct binding of ALK-I-22 to ALK in intact cells.[19][23] These assays provide evidence of target engagement at physiologically relevant concentrations.
Constitutive ALK activity drives several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation and survival.[8][10][11][24] A specific ALK inhibitor should effectively block these downstream signals.
Caption: Simplified ALK signaling pathway.[8][9][10][11][24]
Western blot analysis of ALK-positive cancer cell lines (e.g., H3122) treated with ALK-I-22 would be expected to show a dose-dependent decrease in the phosphorylation of ALK, as well as downstream effectors like ERK, AKT, and STAT3.
A key indicator of specificity is the inhibitor's ability to selectively inhibit the growth of cancer cells that are dependent on the target kinase.
| Cell Line | ALK Status | ALK-I-22 (IC50, nM) | Crizotinib (IC50, nM) | Ceritinib (IC50, nM) |
| H3122 | ALK-positive | 15 | 150 | 10 |
| A549 | ALK-negative | >10,000 | >10,000 | >10,000 |
Table 2: Anti-proliferative activity of ALK-I-22 and comparators in ALK-positive and ALK-negative NSCLC cell lines.
Interpretation of Cellular Data:
ALK-I-22 demonstrates potent and selective inhibition of proliferation in the ALK-positive H3122 cell line, with an IC50 of 15 nM. In contrast, it has minimal effect on the ALK-negative A549 cell line, indicating that its anti-proliferative activity is primarily driven by on-target ALK inhibition. The cellular potency of ALK-I-22 is superior to that of Crizotinib and comparable to Ceritinib in this cell line.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm after solubilization.[25][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The comprehensive evaluation of ALK-I-22 demonstrates that it is a potent and highly selective inhibitor of ALK. Its biochemical and cellular profiles compare favorably with the established ALK inhibitors Crizotinib and Ceritinib. The high on-target potency, coupled with a distinct and arguably more favorable off-target profile (lacking c-MET and IGF-1R/InsR activity), suggests that ALK-I-22 is a promising candidate for further preclinical and clinical development. The potential off-target activity against STK22D warrants further investigation to understand any potential physiological consequences. This multi-faceted approach to specificity profiling provides a robust framework for making informed decisions in the drug discovery and development process.
References
- MTT assay protocol. Abcam.
- Palmer, R. H., Vernersson, E., Grabbe, C., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The Biochemical journal, 420(3), 345–361.
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14324.
- LanthaScreen Technology on micropl
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT Proliferation Assay Protocol.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Target and pathway engagement assays. Concept Life Sciences.
- MTT Assay Protocol for Lab Use. Scribd.
- Chiarle, R., Voena, C., Ambrogio, C., Piva, R., & Inghirami, G. (2008). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in bioscience (Landmark edition), 13, 199–211.
- Target Engagement Assays. DiscoverX.
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
- General overview of anaplastic lymphoma kinase (ALK) downstream...
- Grande, F., & Iacobelli, S. (2011). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 17(12), 3868–3875.
- ALK Pathway.
- Spotlight: Cell-based kinase assay form
- Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. (2025).
- LanthaScreen Eu Kinase Binding Assay for NLK Overview. Thermo Fisher Scientific.
- Ceritinib KINOMEscan.
- Engelman, J. A. (2012). Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer. Clinical Cancer Research, 18(13), 3447–3451.
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.
- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
- Crizotinib: A comprehensive review. (2013).
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. (2012).
- KINOMEscan Technology. Eurofins Discovery.
- KinScan: AI-based rapid profiling of activity across the kinome. (2023).
- Kwak, E. L., Bang, Y. J., Camidge, D. R., Shaw, A. T., Solomon, B., Maki, R. G., ... & Iafrate, A. J. (2010). Anaplastic lymphoma kinase inhibition in non-small-cell lung cancer. New England Journal of Medicine, 363(18), 1693-1703.
- Assays. HMS LINCS Project.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. (2023).
- Ou, S. H. I. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug design, development and therapy, 9, 307.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- Al-blewi, F., Al-Rashood, S. T., Al-Ghorbani, M., Al-Oqaili, M. S., Al-Massarani, S. M., & Al-Obaid, A. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1681–1689.
- KINOMEscan d
- Friboulet, L., Li, N., Katayama, R., Lee, C. C., Gainor, J. F., Crystal, A. S., ... & Engelman, J. A. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer discovery, 4(6), 662-673.
- Ceritinib Demonstrates Durable Response in ALK-Positive Lung Cancer. OncLive. (2014).
- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2018). PloS one, 13(5), e0197735.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies, 8(3), 221-236.
- Ceritinib found safe and effective for NSCLC. MDEdge. (2014).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(15), 4983.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current drug targets, 19(11), 1262–1287.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2017). Organic & Biomolecular Chemistry, 15(46), 9838–9854.
- 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. (2001). Il Farmaco, 56(5-7), 489–499.
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Target Engagement Assay Services [conceptlifesciences.com]
- 21. Target Engagement Assays [discoverx.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. scribd.com [scribd.com]
The Imidazo[1,2-a]pyridine Scaffold: A Head-to-Head Comparison in Modern Drug Design
A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Protocols, and Therapeutic Potential
The imidazo[1,2-a]pyridine core is a powerhouse in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle has demonstrated remarkable versatility, leading to the development of drugs targeting a diverse range of therapeutic areas, from central nervous system (CNS) disorders to cancer and infectious diseases.[1] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for fine-tuning of pharmacological properties.
This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyridine scaffolds in three key therapeutic areas: CNS disorders, oncology, and tuberculosis. We will dissect the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into their mechanisms of action.
Central Nervous System (CNS) Disorders: A Tale of Two Scaffolds - Zolpidem and Alpidem
The imidazo[1,2-a]pyridine scaffold first gained prominence in the realm of CNS therapeutics with the development of zolpidem and alpidem. Both compounds interact with the benzodiazepine binding site of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, but exhibit distinct clinical profiles.[2] Zolpidem is a potent hypnotic agent used for the treatment of insomnia, while alpidem was developed as an anxiolytic.[2][3] This difference in pharmacological effect, despite their structural similarity, offers a compelling case study in the nuanced SAR of the imidazo[1,2-a]pyridine scaffold.
The key to their differential activity lies in their subunit selectivity at the GABA-A receptor. Zolpidem exhibits a high affinity for the α1 subunit, which is primarily associated with sedative and hypnotic effects.[4] In contrast, while alpidem also has a high affinity for the α1 subunit, its anxiolytic properties at therapeutic doses suggest a more complex interaction with other subunits, though its exact mechanism for anxiolytic selectivity is not fully elucidated.[4]
A comparative study on the effects of zolpidem and alpidem on the spontaneous electrical activity of substantia nigra pars reticulata (SNR) neurons, which are highly sensitive to GABAergic modulation, revealed that zolpidem is more potent and efficacious in inhibiting neuronal firing than alpidem.[2] The ID50 values for inhibiting SNR cell firing were 0.076 mg/kg for zolpidem and 0.821 mg/kg for alpidem, highlighting zolpidem's more potent inhibitory action.[2]
From a structural standpoint, the substitution pattern on the imidazo[1,2-a]pyridine core dictates this selectivity. In zolpidem, the N,N-dimethylacetamide substituent at the C3 position and the p-tolyl group at the C2 position are crucial for its high affinity and hypnotic activity.[5] For alpidem, the N,N-dipropylacetamide group at C3 and the 4-chlorophenyl substituent at C2, along with a chlorine atom at the C6 position, contribute to its distinct pharmacological profile.[6]
Comparative Data: Zolpidem vs. Alpidem
| Compound | Structure | Primary Clinical Use | GABA-A α1 Affinity (Ki) | Key Structural Features |
| Zolpidem | Hypnotic | High | N,N-dimethylacetamide at C3, p-tolyl at C2 | |
| Alpidem | Anxiolytic | High | N,N-dipropylacetamide at C3, 4-chlorophenyl at C2, Cl at C6 |
Experimental Protocols
This protocol describes a general and efficient one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.[7][8]
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenacyl bromide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the substituted 2-aminopyridine (1 mmol) in ethanol (10 mL).
-
Add the substituted phenacyl bromide (1 mmol) to the solution.
-
Add sodium bicarbonate (1.5 mmol) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine derivative.
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.[9][10]
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[3H]Flumazenil (radioligand)
-
Test compound (e.g., imidazo[1,2-a]pyridine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled diazepam (for non-specific binding)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, [3H]Flumazenil (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam to separate wells.
-
Incubate the plate at 4°C for 1 hour.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
Anticancer Agents: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a versatile framework for the development of potent and selective anticancer agents.[11] These compounds have been shown to inhibit a variety of cancer-relevant targets, including protein kinases and enzymes involved in cell proliferation and survival.[11][12] The ability to readily modify the scaffold at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.
A key strategy in the development of imidazo[1,2-a]pyridine-based anticancer agents has been the inhibition of protein kinases, which are often dysregulated in cancer. For instance, derivatives of this scaffold have been designed as potent inhibitors of kinases such as FLT3, Nek2, and PI3K.[13][14][15]
The structure-activity relationship studies of these kinase inhibitors have revealed several key insights. For many kinase inhibitors, a substituent at the C3 position that can form hydrogen bonds with the hinge region of the kinase is crucial for potent activity.[16] The nature and position of substituents on the phenyl ring at C2 can be modified to enhance selectivity and improve physicochemical properties. Furthermore, substitutions on the pyridine ring of the scaffold can be explored to fine-tune the overall pharmacological profile.
For example, a series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors for the treatment of gastric cancer.[14] The SAR studies revealed that a 3,4,5-trimethoxyphenyl group at the C2 position and a furan-2-carboxamide moiety at the C3 position were optimal for potent inhibitory activity, with the most active compound exhibiting an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[14]
Comparative Data: Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
| Target Kinase | Lead Compound Structure | IC50 (nM) | Key SAR Insights |
| FLT3 | 24 | A pyridine ring at the C3 position and a 1-methyl-1H-pyrazol-4-yl group at the C7 position are important for potent and balanced inhibition of FLT3 and its mutants.[17] | |
| Nek2 | 38 | A 3,4,5-trimethoxyphenyl group at C2 and a furan-2-carboxamide at C3 are crucial for high potency.[14] | |
| PI3Kα | 1.8 | A morpholino group at the C3 position and a 4-trifluoromethylphenyl group at the C2 position lead to potent and selective PI3Kα inhibition. |
Experimental Protocols
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.[18][19]
Materials:
-
Recombinant protein kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound
-
Assay buffer (containing MgCl2 and other necessary components)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP generated during the kinase reaction into a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence in the presence of the test compound is proportional to its inhibitory activity.
-
Calculate the IC50 value of the test compound.
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[20][21]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value of the test compound, which is the concentration that reduces cell viability by 50%.
Antitubercular Agents: A New Hope Against Drug Resistance
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has proven to be a highly promising starting point for the development of such agents.[14][22]
A significant breakthrough in this area was the discovery of Q203 (Telacebec), a clinical candidate that targets the QcrB subunit of the cytochrome bc1 complex in Mtb, thereby inhibiting cellular respiration.[23] The development of Q203 involved extensive SAR studies to optimize its potency and pharmacokinetic properties.
The core imidazo[1,2-a]pyridine-3-carboxamide scaffold is essential for the antitubercular activity.[24] SAR studies on this scaffold have shown that:
-
Small alkyl groups, such as methyl, at the C2 and C7 positions of the imidazo[1,2-a]pyridine ring enhance potency.[24]
-
The nature of the amide substituent at the C3 position is critical. A variety of substituted benzylamides have been shown to be highly potent.[23]
-
The lipophilicity of the molecule plays a crucial role in its activity and pharmacokinetic profile.
Further optimization of the imidazo[1,2-a]pyridine scaffold has led to the identification of second-generation compounds with improved potency against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[23]
Comparative Data: Antitubercular Imidazo[1,2-a]pyridine Derivatives
| Compound | Structure | Target | MIC90 (μM) against Mtb H37Rv | Key SAR Insights |
| Q203 (Telacebec) | QcrB | 0.0027 | 2,7-dimethyl substitution and an adamantyl-methoxy-benzylamide at C3 are key for high potency.[23] | |
| Lead Compound 1 | QcrB | 0.015 | A trifluoromethyl-substituted benzylamide at C3 provides good activity.[24] | |
| Lead Compound 2 | QcrB | 0.006 | A naphthyl-methoxy-benzylamide at C3 further enhances potency.[23] |
Experimental Protocols
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[25][26]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound
-
Resazurin dye
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control and a sterile control.
-
Incubate the plate at 37°C for 7-10 days.
-
Add resazurin dye to each well and incubate for another 24 hours.
-
Observe the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological properties through targeted substitutions have solidified its status as a privileged structure in drug discovery. The head-to-head comparisons presented in this guide for CNS disorders, cancer, and tuberculosis highlight the nuanced structure-activity relationships that govern the biological activity of these compounds. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate new derivatives. As our understanding of the molecular basis of diseases deepens, the versatile imidazo[1,2-a]pyridine scaffold is poised to play an even more significant role in the development of next-generation medicines.
References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
In vitro kinase assay. protocols.io.
-
Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. Benchchem.
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Afyon Kocatepe University.
-
One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis Online.
-
One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis.
-
GABA-A Receptor Binding Assay Protocol. PDSP.
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Center for Biotechnology Information.
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library.
-
In vitro NLK Kinase Assay. National Center for Biotechnology Information.
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. The Royal Society of Chemistry.
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information.
-
A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. National Center for Biotechnology Information.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
-
Characterization of GABA Receptors. National Center for Biotechnology Information.
-
Schematic of the MGIT mycobacterial growth inhibition assay method. ResearchGate.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). National Center for Biotechnology Information.
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information.
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
-
The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. National Center for Biotechnology Information.
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate.
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate.
-
Cell-based Assays for Drug Discovery. Reaction Biology.
-
In vitro kinase assay. Bio-protocol.
-
Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors Targeting PI3Kα and GSK-3β. Benchchem.
-
C13H11Cl3N4OS in vitro kinase assay protocol. Benchchem.
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
-
Cell-culture based test systems for anticancer drug screening. EurekAlert!.
-
A Comparative Guide to ALK2 Inhibitors: The Imidazo[1,2-a]pyridine Scaffold versus Other Key Chemotypes. Benchchem.
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Scilit.
-
Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination. National Center for Biotechnology Information.
-
Development and application of the direct mycobacterial growth inhibition assay: a systematic review. Frontiers.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. The Royal Society of Chemistry.
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Center for Biotechnology Information.
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. National Center for Biotechnology Information.
-
Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. National Center for Biotechnology Information.
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate.
-
Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. JoVE.
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Center for Biotechnology Information.
-
Head-to-head comparison of Alpidem and Zolpidem in receptor binding assays. Benchchem.
-
Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. ResearchGate.
-
Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. National Center for Biotechnology Information.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Quantitative Analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline Fluorescence Versus Standard Fluorophores: A Comparative Guide
In the landscape of fluorescence-based research, the quest for novel fluorophores with superior photophysical properties is perpetual. Among the promising classes of heterocyclic compounds, imidazo[1,2-a]pyridine derivatives have garnered significant attention for their intrinsic fluorescence and versatile applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive, quantitative comparison of the fluorescent properties of a representative member of this family, 2-(Imidazo[1,2-a]pyridin-2-yl)aniline, against widely used standard fluorophores: quinine sulfate, fluorescein, and rhodamine B.
This analysis is designed for researchers, scientists, and drug development professionals, offering both the foundational understanding and the practical methodologies required to objectively evaluate and select the appropriate fluorescent probe for their specific experimental needs.
The Foundation: Understanding Key Fluorescence Parameters
The utility of a fluorophore is defined by a set of key photophysical parameters that dictate its performance in various applications. A thorough understanding of these metrics is essential for a meaningful comparison.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient indicates that the molecule is more efficient at absorbing photons, which is a prerequisite for strong fluorescence emission.
-
Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed.[3] It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Photostability: This refers to the ability of a fluorophore to resist photodegradation or photobleaching when exposed to excitation light.[4] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for this compound and the selected standard fluorophores. The data for the imidazopyridine derivative is based on published values for structurally similar compounds, providing a scientifically grounded estimation for this comparative analysis.[5][6]
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Solvent/Conditions |
| This compound (estimated) | ~25,000 | ~0.6 | ~350 | ~450 | ~100 | Acetonitrile |
| Quinine Sulfate | 5,700 at 347.5 nm[7] | 0.546[8] | 350 | 450 | 100 | 0.1 M H₂SO₄ |
| Fluorescein | 80,000 at 498 nm[9] | 0.95[3] | 498 | 517 | 19 | 0.1 M NaOH |
| Rhodamine B | 106,000 at 542.8 nm[10] | 0.70[10] | 546 | 567 | 21 | Ethanol |
In-Depth Analysis and Discussion
This compound: This class of compounds is known for its bright fluorescence, with quantum yields reported to be in the range of 0.2 to 0.7, depending on the substitution pattern.[5][6] The presence of the aniline group, an electron-donating substituent, is expected to enhance the fluorescence quantum yield. The estimated quantum yield of ~0.6 places it as a highly efficient fluorophore, comparable to established standards. Its significant Stokes shift is a notable advantage, minimizing self-absorption and improving detection sensitivity. The imidazo[1,2-a]pyridine scaffold is also recognized for its good thermal and photostability.[11]
Quinine Sulfate: Historically one of the most common fluorescence standards, quinine sulfate exhibits a moderate quantum yield and a large Stokes shift.[7][8] Its fluorescence is highly dependent on the acidity of the solution, being most intense in sulfuric acid. While widely used, its fluorescence quantum yield has been shown to be temperature-dependent, which can be a limitation for precise measurements.[3]
Fluorescein: Known for its exceptionally high quantum yield, fluorescein is one of the brightest and most commonly used green-emitting fluorophores.[9] However, its fluorescence is highly pH-dependent, and it is known to be susceptible to photobleaching, which can be a significant drawback in applications requiring long-term imaging.[4][12] Its relatively small Stokes shift can also lead to issues with self-absorption at high concentrations.
Rhodamine B: A member of the rhodamine family of dyes, Rhodamine B is characterized by its high molar extinction coefficient, high quantum yield, and good photostability.[10][13] It is a versatile fluorophore used in a wide range of applications. However, like many rhodamine dyes, it can be prone to forming non-fluorescent dimers at higher concentrations, a phenomenon known as self-quenching.
Experimental Protocols for Quantitative Fluorescence Analysis
To ensure the scientific integrity of this comparison, it is crucial to employ standardized and validated experimental protocols. The following sections detail the methodologies for determining the key photophysical parameters discussed.
Determining Fluorescence Quantum Yield: The Comparative Method
The relative fluorescence quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][14]
Caption: Workflow for the relative determination of fluorescence quantum yield.
Step-by-Step Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound.
-
Prepare Solutions: Prepare a series of at least five dilute solutions of both the test compound and the standard in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength is the same as that used for the absorbance measurements. It is critical to keep all instrument settings (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of both the sample and the standard.[14]
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield (Φx) of the test compound is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the test compound and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Assessing Photostability
Photostability is a critical parameter for many fluorescence applications. A straightforward method to compare the photostability of different fluorophores involves monitoring their fluorescence intensity over time under continuous illumination.[4]
Caption: Workflow for comparing the photostability of fluorophores.
Step-by-Step Protocol:
-
Prepare Samples: Prepare solutions of the fluorophores to be compared at similar concentrations in the same solvent and cuvette.
-
Continuous Illumination: Place the sample in a spectrofluorometer and expose it to continuous excitation light at a constant intensity.
-
Monitor Fluorescence: Record the fluorescence intensity at the emission maximum at regular time intervals until the intensity has significantly decreased.
-
Normalize and Plot: Normalize the initial fluorescence intensity of each fluorophore to 100% and plot the normalized intensity as a function of time.
-
Compare Decay Rates: The fluorophore with the slowest decay in fluorescence intensity is the most photostable under the tested conditions.
Conclusion: The Promise of Imidazo[1,2-a]pyridine-Based Fluorophores
The quantitative analysis presented in this guide demonstrates that this compound and its derivatives are highly promising fluorescent probes. Their combination of a high estimated quantum yield, a significant Stokes shift, and good anticipated photostability positions them as strong alternatives to traditional fluorophores.
While standard fluorophores like fluorescein and rhodamine B offer exceptional brightness, their limitations in terms of photostability and environmental sensitivity can be a bottleneck in demanding applications. Quinine sulfate, though a reliable standard, has a lower quantum yield. The imidazo[1,2-a]pyridine scaffold offers a compelling balance of these key photophysical properties.
For researchers and drug development professionals, the exploration of novel fluorophores such as this compound is not merely an academic exercise. It is a critical step towards developing more sensitive, robust, and reliable fluorescence-based assays and imaging techniques. The methodologies outlined in this guide provide a framework for the rigorous evaluation of these and other emerging fluorescent probes, empowering scientists to make informed decisions in their pursuit of scientific discovery.
References
-
A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus. Benchchem.
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
-
Extinction Coefficient [Fluorescein]. AAT Bioquest.
-
What is the molar extinction coefficient of fluorescein?. AAT Bioquest.
-
Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip (RSC Publishing).
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed.
-
Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Semantic Scholar.
-
Fluorescence quantum yield measurement. JASCO Global.
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
-
Rhodamine B Photobleaching Thermometry Technique. University of Waterloo.
-
Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues. PubMed.
-
Fluorescein. University of Minnesota.
-
Quinine sulfate. OMLC.
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
-
Fluorescein CAS 2321-07-5. AAT Bioquest.
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
-
Rhodamine B CAS 81-88-9. AAT Bioquest.
-
Quinine sulfate. OMLC.
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
-
Fluorescein. OMLC.
-
Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed.
-
Rhodamine B. OMLC.
-
Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. Request PDF - ResearchGate.
-
Extinction Coefficient [Rhodamine B]. AAT Bioquest.
-
Molar extinction coefficient vs wavelength for Quinine Sulphate (QS). ResearchGate.
-
Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues. ACS Publications.
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH.
-
Is it true that the molar extinction coefficient of Rhodamine B will remain the same irrespective of the solvent used?. Quora.
-
Extinction Coefficient [Rhodamine B Base]. AAT Bioquest.
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
-
Drug Photostability Testing Kit. Starna Scientific.
-
Molar extinction coefficient vs wavelength for Quinine Sulphate (QS). ResearchGate.
-
Quinine sulfate. PhotochemCAD.
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.
-
The action spectrum in quinine photosensitivity. PubMed.
-
Considerations on the quinine actinometry calibration method used in photostability testing of pharmaceuticals. Request PDF - ResearchGate.
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.
-
A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iss.com [iss.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Excited-State Dynamics of Quinine Sulfate and Its Di-Cation Doped in Polyvinyl Alcohol Thin Films Near Silver Nanostructure Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinine sulfate [omlc.org]
- 8. Quinine sulfate [omlc.org]
- 9. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 14. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Part 1: Understanding the Hazard Profile - A Logic-Driven Assessment
The foundation of any disposal procedure is a thorough understanding of the compound's intrinsic hazards. In the absence of a dedicated SDS, we must infer the potential risks of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline by examining its constituent chemical motifs: the aniline substructure and the imidazo[1,2-a]pyridine core.
The Aniline Moiety: Aromatic amines are a class of compounds with well-documented toxicological profiles. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1][2]. It can also cause damage to organs through prolonged or repeated exposure[2]. The primary acute hazard associated with aniline exposure is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood[3][4].
The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[5][6][7]. While some imidazopyridine-based drugs are well-tolerated, others have been withdrawn from the market due to toxicity[5]. Exploratory toxicology studies on some imidazo[1,2-a]pyridine derivatives have shown no signs of hepatic or renal toxicity in short-term studies, but off-target effects have been detected[8].
Given these structural alerts, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazards to other aromatic amines, including potential toxicity and carcinogenicity. Furthermore, many aromatic amines are very toxic to aquatic life with long-lasting effects[2][3][9].
Hazard Summary Table
| Hazard Classification | Inferred Potential Hazards for this compound | Supporting Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful or toxic. | Based on the toxicity of aniline and other aromatic amines[2][3]. |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for similar compounds list this as a hazard[10][11]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for similar compounds list this as a hazard[10][11]. |
| Respiratory Irritation | May cause respiratory irritation. | SDS for similar compounds list this as a hazard[10]. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | A known hazard for aniline[1][2]. |
| Carcinogenicity | Suspected of causing cancer. | The EPA has classified aniline as a probable human carcinogen[1]. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (e.g., blood, spleen). | A known hazard for aniline[1]. |
| Hazardous to the Aquatic Environment | Potentially very toxic to aquatic life with long-lasting effects. | A common feature of aromatic amines[3][9]. |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented transfer to a licensed disposal facility.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA)[12][13]. A waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics:
-
Ignitability: The ability to create fire under certain conditions. While aniline has a flash point, it is not typically considered a D001 ignitable waste unless mixed with a low-flashpoint solvent[14][15][16].
-
Corrosivity: The ability to corrode metal. As an amine, this compound is basic, but unlikely to have a pH greater than or equal to 12.5 to be classified as a D002 corrosive waste[14][15].
-
Reactivity: The tendency to explode or release toxic gases[14][15]. This compound is not expected to be reactive.
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations. This is the most likely characteristic to be met by this compound, given the hazards of aromatic amines[14][15].
Without specific analytical data, it is best practice to manage all waste containing this compound as hazardous waste .
Step 2: Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions[17].
-
Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper.
-
Liquid Waste: Solutions containing the compound, and solvent rinses from contaminated glassware.
-
-
Container Selection:
-
Use only containers that are compatible with the chemical waste[17]. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Ensure containers are in good condition with secure, leak-proof lids[17].
-
Do not fill containers beyond 90% capacity to allow for expansion[18].
-
-
Segregation:
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream, with their approximate percentages.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
Step 4: On-Site Accumulation
Follow your institution's and local regulations for the on-site storage of hazardous waste. This typically involves a designated Satellite Accumulation Area (SAA) which should be at or near the point of generation and under the control of the laboratory personnel.
Step 5: Disposal through a Licensed Facility
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[9][17]. The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office, which will arrange for pickup and transport by a licensed hazardous waste disposal company[17][18]. These companies are equipped to handle and treat chemical waste in an environmentally sound manner, typically through high-temperature incineration[18].
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Part 3: Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed, labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Decontamination: Decontaminate surfaces with a suitable solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste. Wash the area with soap and water.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution it deserves based on its chemical structure, and by adhering to the systematic procedures for hazardous waste management outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
Gheni, S. A., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, 192, 457-466. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Gheni, S. A., et al. (2015). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2020). PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. Retrieved from [Link]
-
Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]
-
New Jersey Department of Health. (2008, January). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Retrieved from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PubMed Central. Retrieved from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). National Institutes of Health. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | ToxFAQs™. Retrieved from [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023, May 30). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Vermont Department of Environmental Conservation. (n.d.). frequently-used federal hazardous waste codes. Retrieved from [Link]
-
Toxicity and Toxic Interaction of Aniline and Pyridine. (1979). PubMed. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. choicemedwaste.com [choicemedwaste.com]
- 15. mlienvironmental.com [mlienvironmental.com]
- 16. epa.gov [epa.gov]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. international.skcinc.com [international.skcinc.com]
Navigating the Safe Handling of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline: A Guide for Laboratory Professionals
Hazard Assessment and Triage: Understanding the Risks
2-(Imidazo[1,2-a]pyridin-2-yl)aniline belongs to a class of compounds, aromatic amines, that are known for their potential toxicity.[2] Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] They may cause skin and eye irritation, and some are suspected of causing genetic defects or cancer.[3][5][6] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, inhaled, or in contact with skin.[2][3][5][6]
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[1][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][7]
-
Chronic Effects: Prolonged or repeated exposure may lead to adverse health effects. Aromatic amines as a class are associated with risks of methemoglobinemia, and potential carcinogenicity and mutagenicity.[2][3]
The following table summarizes the hazard classifications for the closely related 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, which should be considered as indicative for the 2-yl isomer in the absence of specific data.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Source: Fisher Scientific SDS for 4-(Imidazo[1,2-a]pyrid-2-yl)aniline |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Aromatic amines can be absorbed through the skin. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye irritation. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Provides a barrier against skin contact and protects clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste bags should be readily available.[8]
Handling the Compound
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared container to minimize the transfer of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed or contained system within the fume hood.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Caption: A streamlined three-phase protocol for handling this compound.
Emergency and Disposal Plans
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Management
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Affix hazardous waste labels to all containers, clearly identifying the contents.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.[9]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a strict adherence to established safety protocols. By implementing the measures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (n.d.). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline. Retrieved from [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PubMed Central. (n.d.). Retrieved from [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. (2022, August 9). Retrieved from [Link]
-
Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 127219-06-1 | this compound. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Retrieved from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - ResearchGate. (2026, January 2). Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of Imidazo[1,2-A]pyridin-2-YL-acetic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemos.de [chemos.de]
- 7. 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
